molecular formula C18H16O4 B610879 Dalosirvat CAS No. 1360540-81-3

Dalosirvat

Cat. No.: B610879
CAS No.: 1360540-81-3
M. Wt: 296.3 g/mol
InChI Key: AOCDRSSVFUCURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalosirvat is under investigation in clinical trial NCT03742518 (A Study Evaluating the Efficacy and Safety of SM04554 Topical Solution in Male Subjects With Androgenetic Alopecia).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-15(13-4-2-1-3-5-13)7-8-16(20)14-6-9-17-18(12-14)22-11-10-21-17/h1-6,9,12H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCDRSSVFUCURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360540-81-3
Record name Dalosirvat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360540813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DALOSIRVAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6T87A52I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dalosirvat (SM-04554): A Technical Guide to its Mechanism of Action in Hair Follicle Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalosirvat (formerly known as SM-04554) is a topical small molecule investigated for the treatment of androgenetic alopecia (AGA). Developed by Samumed (now Biosplice Therapeutics), the compound was identified as a potent activator of the canonical Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development, growth, and regeneration. Preclinical and clinical studies have explored its potential to stimulate hair growth by modulating the hair cycle and follicular activity. While the development of this compound was discontinued after Phase 3 trials, the extensive research provides valuable insights into the therapeutic targeting of the Wnt pathway for hair loss. This technical guide synthesizes the available data on this compound's mechanism of action, focusing on its role in hair follicle biology, supported by quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and visual representations of the involved pathways and processes.

Introduction: The Wnt/β-Catenin Pathway in Hair Follicle Biology

The Wnt/β-catenin signaling pathway is fundamental to the embryonic development of hair follicles and the regulation of their cyclical growth in adults.[1] This pathway governs the proliferation and differentiation of follicular stem cells and the communication between the dermal papilla (DP) and epithelial cells.[2] In the canonical pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inhibition of a destruction complex (comprising Axin, APC, and GSK-3β). This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1] Nuclear β-catenin then complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and differentiation, ultimately driving the anagen (growth) phase of the hair cycle.[3] In androgenetic alopecia, there is evidence of reduced Wnt signaling in the scalp, contributing to the miniaturization of hair follicles.[4]

This compound's Mechanism of Action: Activation of Wnt/β-Catenin Signaling

This compound is a small molecule designed to stimulate the Wnt/β-catenin pathway. Its primary mechanism of action is the potentiation of this signaling cascade, aiming to counteract the inhibitory effects observed in AGA and promote hair follicle activity.

In Vitro Efficacy

The potency of this compound as a Wnt pathway activator was quantified in in vitro assays.

ParameterValueSource
EC50 for Wnt Pathway Activation 28-29 nMPatent WO2012024404A1

This low nanomolar effective concentration indicates that this compound is a highly potent activator of the Wnt signaling cascade.

Preclinical Evidence in Animal Models

The in vivo effects of this compound on hair growth were evaluated in a C57Bl/6 mouse model. This mouse strain is commonly used in hair research due to its synchronized hair cycles.

Experimental Protocol: C57Bl/6 Mouse Model

While the complete, detailed protocol from the preclinical studies has not been publicly released, based on standard practices and available documentation, the study likely involved the following steps:

  • Animal Model: C57Bl/6 mice, which have pigmented hair, allowing for easy visualization of hair growth against their pink skin.

  • Hair Cycle Synchronization: The hair cycle is often synchronized in the telogen (resting) phase by depilation (waxing or clipping) of the dorsal skin.

  • Treatment Application: Daily topical application of a vehicle control and this compound (e.g., 0.1% solution) to the depilated area.

  • Endpoint Evaluation:

    • Visual Assessment: Photographic documentation and semi-quantitative scoring of hair growth over time.

    • Histological Analysis: Skin biopsies taken at specified time points to assess hair follicle morphology, number, and stage (anagen, catagen, telogen).

    • Immunohistochemistry: Staining for markers of proliferation (e.g., Ki-67) and Wnt pathway activation (e.g., nuclear β-catenin).

Preclinical Results

Topical application of this compound in C57Bl/6 mice demonstrated a significant impact on the hair cycle and follicle activity. The company reported that in these preclinical models, this compound was shown to:

  • Increase Wnt signaling.

  • Shorten the telogen phase and accelerate the transition to the anagen phase.

  • Increase the number of hair follicles.

  • Generate new hair follicles, suggesting a role in hair follicle neogenesis.

A semi-quantitative visual hair score in these mice showed a statistically significant increase in hair growth with 0.1% this compound treatment compared to the vehicle.

Clinical Trials in Androgenetic Alopecia

This compound progressed to Phase 2 and Phase 3 clinical trials to evaluate its safety and efficacy in male subjects with AGA.

Phase 2 Clinical Trial Design

A key Phase 2 study (NCT02503137) was a multicenter, randomized, double-blind, vehicle-controlled trial with the following design:

  • Participants: 49 male subjects with AGA (Norwood-Hamilton scale 4, 5, 5A, 5V, or 6).

  • Treatment Arms:

    • Vehicle solution (placebo)

    • 0.15% this compound topical solution

    • 0.25% this compound topical solution

  • Application: Once daily topical application for 90 days, with a 45-day follow-up period.

  • Primary Endpoints:

    • Change in non-vellus hair count.

    • Subject assessment of hair growth.

  • Secondary Endpoints:

    • Change in hair density.

    • Scalp biopsies for histological and biomarker analysis.

Clinical Efficacy Results

The Phase 2 trials demonstrated that this compound could increase hair growth in men with AGA.

Treatment GroupBaseline (Mean)Day 135 (Mean)Change from Baseline (Mean)
Vehicle 114.0111.5-2.5
0.15% this compound 104.9115.0+10.1
0.25% this compound 110.8118.5+7.7

Data is compiled from reports on the 300-subject Phase 2 study.

Follicle TypeTreatment GroupResult vs. VehicleP-value
Terminal Follicles 0.15% this compoundSignificantly higher numberP=0.01
Vellus Follicles 0.15% this compoundSignificantly higher numberP=0.007
Vellus Follicles 0.25% this compoundSignificantly higher numberP=0.002
Biomarker Analysis

Analysis of scalp biopsies from the clinical trials provided further insight into the mechanism of action.

  • β-catenin: Nuclear expression of β-catenin was measured in the epidermis and follicular infundibula as a direct indicator of Wnt pathway activation.

  • Ki-67: This proliferation marker was assessed in the hair bulb. An increase in Ki-67 was observed in both this compound treatment groups at Day 91, suggesting increased mitotic activity in the hair matrix cells, which is characteristic of the anagen phase.

Signaling Pathways and Visualizations

Proposed Wnt/β-Catenin Activation by this compound

The following diagram illustrates the canonical Wnt signaling pathway and the proposed mechanism of action for this compound.

Dalosirvat_Wnt_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus This compound This compound (SM-04554) DestructionComplex Destruction Complex (Axin, APC, GSK-3β) This compound->DestructionComplex Potentially Inhibits Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD Binds FZD->DestructionComplex Inhibits LRP LRP5/6 Co-receptor BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates BetaCatenin_p Phosphorylated β-catenin Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Leads to BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Accumulates and Translocates TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., Axin2, LEF1, Cyclin D1) TCF_LEF->TargetGenes Activates

Proposed Mechanism of this compound in the Wnt/β-catenin Pathway.
Experimental Workflow for Preclinical and Clinical Evaluation

The logical flow from preclinical discovery to clinical validation is depicted below.

Dalosirvat_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In Vitro Wnt Reporter Assay (EC50 = 28-29 nM) invivo In Vivo C57Bl/6 Mouse Model (Topical Application) invitro->invivo Potency Confirmed phase1 Phase 1 (Safety & Tolerability) invivo->phase1 Promising Efficacy & Safety Profile phase2 Phase 2 (NCT02503137) (Efficacy & Dosing) phase1->phase2 Safety Established biopsy Scalp Biopsy Analysis (β-catenin, Ki-67) phase2->biopsy Mechanism Confirmation phase3 Phase 3 (NCT03742518) (Pivotal Efficacy Study) phase2->phase3 Efficacy Signal Detected

This compound Development and Evaluation Workflow.

Discussion on Hair Follicle Neogenesis

A key claim from the developers of this compound was its ability to induce hair follicle neogenesis in preclinical models. Hair follicle neogenesis, the formation of entirely new hair follicles in adult skin, is a significant challenge in regenerative medicine. Typically, the number of hair follicles is fixed at birth. The Wnt pathway is known to be crucial for embryonic hair follicle morphogenesis, and its reactivation in adult skin is a key strategy for inducing neogenesis.

The evidence for this compound-induced neogenesis comes primarily from company statements referencing their preclinical animal studies. While the quantitative data to fully substantiate this claim (e.g., detailed histological analysis showing de novo follicle formation) has not been made publicly available in peer-reviewed literature, the reported increase in follicle counts in both animal models and human biopsies suggests a potent pro-follicular activity. This could be a combination of reactivating miniaturized follicles and potentially inducing the formation of new follicular structures from epithelial stem cells under the influence of potent Wnt signaling from the dermal papilla.

Conclusion

This compound is a potent, small-molecule activator of the Wnt/β-catenin signaling pathway that demonstrated pro-hair growth effects in both preclinical and clinical settings. The available data indicates that by stimulating this key developmental and regenerative pathway, this compound can increase the number of active hair follicles and promote hair density. While the precise molecular target within the Wnt cascade remains to be fully elucidated, the evidence strongly supports its mechanism of action through the stabilization and nuclear translocation of β-catenin in the hair follicle, leading to increased proliferation of hair matrix cells. Although its development for androgenetic alopecia has been halted, the study of this compound has contributed significantly to the understanding of how targeted molecular activators can be used to modulate hair follicle biology and offers a valuable case study for future drug development in regenerative medicine.

References

The Wnt Pathway Modulator SM-04554: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: As of 2021, the development of SM-04554 (dalorsivat) for androgenetic alopecia has been discontinued by Biosplice Therapeutics (formerly Samumed). The company is currently exploring out-licensing opportunities for the program.[1] The results of the Phase 3 clinical trial have not been publicly released, a factor often associated with unfavorable outcomes.[1]

Introduction

SM-04554, also known as dalorsivat, is a topical small molecule compound that was investigated for the treatment of androgenetic alopecia (AGA).[1] The compound was designed to modulate the Wnt signaling pathway, a critical regulator of hair follicle development and cycling.[1][2] In AGA, the progressive miniaturization of hair follicles is associated with a decrease in Wnt pathway activity. SM-04554 aimed to counteract this by activating the Wnt pathway, thereby promoting the transition of hair follicles into the anagen (growth) phase and potentially reversing miniaturization.

This technical guide provides a comprehensive overview of the available preclinical and clinical data on SM-04554, with a focus on its mechanism of action, experimental methodologies, and quantitative outcomes.

Core Mechanism of Action: Wnt Pathway Activation

The Wnt signaling pathway is a complex network of proteins crucial for embryonic development and tissue homeostasis in adults. In the context of hair follicles, Wnt signaling is instrumental in initiating the anagen phase and maintaining the proliferative activity of follicular stem cells. SM-04554 is described as a Wnt pathway activator. The intended mechanism involves the stimulation of this pathway within the scalp to promote the growth of new and existing hair follicles. While the precise molecular target of SM-04554 has not been publicly disclosed, its activity is believed to result in the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to initiate the transcription of target genes involved in hair follicle proliferation and differentiation.

Wnt Signaling Pathway in Hair Follicle Development

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta-Catenin_off β-catenin Destruction_Complex->Beta-Catenin_off Phosphorylation Proteasome Proteasome Beta-Catenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition Beta-Catenin_on β-catenin Beta-Catenin_nuc β-catenin Beta-Catenin_on->Beta-Catenin_nuc Accumulation & Translocation Nucleus Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (Hair Follicle Growth) TCF_LEF->Gene_Transcription Beta-Catenin_nuc->TCF_LEF SM04554 SM-04554 SM04554->Wnt Activates Pathway Preclinical_Workflow Start Start: C57Bl/6 Mice (Day 50) Treatment_Groups Treatment Groups (n=23/group) Start->Treatment_Groups SM04554_Group 0.1% SM-04554 Topical Solution Treatment_Groups->SM04554_Group Vehicle_Group Vehicle Control Topical Solution Treatment_Groups->Vehicle_Group Application Daily Topical Application SM04554_Group->Application Vehicle_Group->Application Assessment Weekly Assessment Application->Assessment Visual_Scoring Hair Score (1-10) Assessment->Visual_Scoring Histology Skin Biopsy & Histological Analysis (12 sections/mouse) Assessment->Histology Data_Analysis Data Analysis (Comparison of Groups) Visual_Scoring->Data_Analysis Histology->Data_Analysis End End of Study Data_Analysis->End Clinical_Trial_Workflow Screening Screening & Enrollment (Male AGA, Norwood 4-6) Randomization Randomization (1:1:1) Screening->Randomization Group_A 0.15% SM-04554 Randomization->Group_A Group_B 0.25% SM-04554 Randomization->Group_B Group_C Vehicle Placebo Randomization->Group_C Treatment 90-Day Daily Topical Application Group_A->Treatment Group_B->Treatment Group_C->Treatment Assessments Assessments (Baseline, Day 45, Day 90) Treatment->Assessments Macrophotography Macrophotography (Non-Vellus Hair Count) Assessments->Macrophotography Questionnaire Men's Hair Growth Questionnaire (MHGQ) Assessments->Questionnaire Follow_up 45-Day Follow-up Assessments->Follow_up Final_Assessment Final Assessment (Day 135) Follow_up->Final_Assessment Data_Analysis Statistical Analysis Final_Assessment->Data_Analysis

References

Dalosirvat: A Technical Deep Dive into its Chemical Structure, Properties, and Wnt Pathway Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalosirvat (developmental code name SM-04554) is a small molecule that was investigated as a topical treatment for androgenetic alopecia.[1] It functions as a stimulant of the Wnt signaling pathway, a critical regulator of hair follicle development and cycling.[1] Despite showing some promise in early clinical trials, its development was ultimately discontinued by Biosplice Therapeutics (formerly Samumed) following the completion of a Phase 3 trial.[1] This guide provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key experimental findings.

Chemical Structure and Properties

This compound is a butane-1,4-dione derivative featuring a 2,3-dihydro-1,4-benzodioxine moiety and a phenyl group.

IdentifierValue
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione
SMILES C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)C3=CC=CC=C3
InChI InChI=1S/C18H16O4/c19-15(13-4-2-1-3-5-13)7-8-16(20)14-6-9-17-18(12-14)22-11-10-21-17/h1-6,9,12H,7-8,10-11H2
InChIKey AOCDRSSVFUCURK-UHFFFAOYSA-N
CAS Number 1360540-81-3
PubChem CID 56837361
DrugBank ID DB18960
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₄[2]
Molecular Weight 296.32 g/mol [2]
Predicted LogP 3.36
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 5
Topological Polar Surface Area 52.6 Ų-
Predicted Aqueous Solubility Data not available-
Predicted pKa Data not available-
Solubility in Formulation ≥ 2.08 mg/mL (7.02 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline

Mechanism of Action: Wnt Signaling Pathway Activation

This compound is a potent activator of the canonical Wnt signaling pathway, with a reported EC₅₀ of 28-29 nM. This pathway is integral to the embryonic development of hair follicles and the regulation of their postnatal growth cycles.

The canonical Wnt pathway, in its inactive state, involves the continuous degradation of β-catenin by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). Upon activation by a Wnt ligand binding to a Frizzled (FZD) receptor and its co-receptor LRP5/6, this destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of target genes that promote cell proliferation and differentiation, ultimately leading to the anagen (growth) phase of the hair cycle.

While it is established that this compound stimulates this pathway, the precise molecular target—whether it acts as a Wnt ligand mimic, a receptor agonist, or an inhibitor of a downstream negative regulator—has not been publicly disclosed.

Caption: Canonical Wnt signaling pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on cited patents and clinical trial designs, the following methodologies are representative of the key experiments conducted.

In Vitro Wnt Signaling Activation Assay (Patent WO2012024404A1)

The potency of this compound in activating the Wnt pathway was likely determined using a cell-based reporter assay, as is standard practice.

Objective: To quantify the dose-dependent activation of the canonical Wnt/β-catenin signaling pathway by this compound.

Methodology:

  • Cell Line: A human cell line, such as HEK293T, is commonly used.

  • Reporter System: Cells are transiently or stably transfected with a TCF/LEF-responsive reporter construct (e.g., TOPFlash), which contains binding sites for the β-catenin/TCF/LEF complex upstream of a luciferase gene. A control reporter with mutated TCF/LEF sites (e.g., FOPFlash) is used to measure non-specific activity. A constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency and cell viability.

  • Treatment: Transfected cells are plated in multi-well plates and treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The TOPFlash signal is normalized to the Renilla signal. The fold-change relative to the vehicle control is calculated. The EC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

Wnt_Assay_Workflow A HEK293T Cells B Transfect with TOPFlash/FOPFlash & Renilla Plasmids A->B C Plate Cells B->C D Treat with this compound (Serial Dilutions) C->D E Incubate (24-48h) D->E F Lyse Cells E->F G Measure Luciferase Activity F->G H Data Analysis: Normalize & Calculate EC₅₀ G->H

Caption: Workflow for a typical in vitro Wnt reporter assay.
Clinical Efficacy Assessment for Androgenetic Alopecia (Phase 2, NCT02503137 & NCT03742518)

The clinical efficacy of this compound was primarily assessed by measuring changes in hair growth parameters.

Objective: To evaluate the efficacy and safety of topically applied this compound solution in male subjects with androgenetic alopecia.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Subject Population: Male subjects aged 18-55 with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale 4-6).

  • Treatment Groups: Subjects are randomized to receive a topical solution of this compound (e.g., 0.15% or 0.25% concentrations) or a vehicle placebo, applied daily to the scalp.

  • Efficacy Endpoints:

    • Primary Endpoint: Change from baseline in non-vellus (terminal) hair count in a target area of the scalp at a specified time point (e.g., 36 or 48 weeks).

    • Secondary Endpoints: Change from baseline in vellus hair count, total hair count, and average non-vellus hair shaft thickness.

  • Measurement Technique (Phototrichogram):

    • A target area of the scalp (e.g., 1 cm²) is identified and tattooed for consistent re-evaluation.

    • Hair within this area is trimmed short.

    • High-resolution digital images are taken at baseline and subsequent visits (e.g., weeks 12, 24, 36, 48).

    • Specialized software is used to analyze the images and count the number of vellus and non-vellus hairs.

  • Safety Assessment: Monitoring of adverse events, including local skin reactions (erythema, pruritus) and systemic side effects.

Summary of Key Experimental Data

Preclinical In Vitro Potency
CompoundAssayResult (EC₅₀)Source
This compound (SM-04554)Wnt/β-catenin Reporter Assay28-29 nM
Phase 2 Clinical Trial Results (Androgenetic Alopecia)

A Phase 2 study involving approximately 300 men with androgenetic alopecia evaluated two concentrations of this compound against a placebo. The treatment was applied for 90 days, with follow-up assessments.

Treatment GroupEndpointBaseline (Mean)Day 91 (Mean Change)Day 135 (Mean Change)
Vehicle (Placebo) Total Follicle Count~114~ +1~ -3
0.15% this compound Total Follicle Count~105~ +5.5~ +10
0.25% this compound Total Follicle Count~111~ +6.5~ +7.5

Note: Data are approximate values interpreted from graphical representations in public presentations and may not be exact. The results indicated that while both concentrations of this compound increased total hair count compared to placebo, the lower 0.15% concentration appeared to show a more sustained or continued effect at Day 135.

The study also tracked vellus, terminal, and anagen hair counts. Both the 0.15% and 0.25% solutions were able to maintain the number of anagen (growing) phase hair follicles over the 135-day study, whereas the vehicle group saw a decrease.

Conclusion

This compound is a potent small-molecule activator of the Wnt signaling pathway that demonstrated a statistically significant increase in hair count in Phase 2 clinical trials for androgenetic alopecia. However, the development program was discontinued after Phase 3. The data presented in this guide summarizes the core chemical, pharmacological, and clinical knowledge of this compound, providing a valuable resource for researchers in the fields of dermatology, hair biology, and Wnt pathway-targeted drug discovery.

References

In-Depth Technical Guide to the Synthesis and Purification of Dalosirvat (SM-04554)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (SM-04554) is a small molecule activator of the Wnt/β-catenin signaling pathway that has been investigated for its potential as a topical treatment for androgenetic alopecia (male pattern baldness).[1][2] Developed by Biosplice Therapeutics (formerly Samumed), this compound, with the IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione, has been the subject of clinical trials.[1][3] Although its development for hair loss was reportedly discontinued, the synthesis and study of this compound and similar Wnt pathway modulators remain of significant interest in medicinal chemistry and regenerative medicine.[1]

This technical guide provides a detailed overview of the synthesis and purification methods for this compound, based on publicly available information, primarily from patent literature. It also outlines the compound's mechanism of action within the Wnt signaling pathway.

Synthesis of this compound (SM-04554)

The synthesis of this compound can be achieved through a multi-step process culminating in a Stetter-type reaction. The key steps involve the preparation of a precursor molecule followed by the formation of the diketone structure.

Synthesis of Precursor: 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one

While the full experimental details for the synthesis of this precursor are not explicitly detailed in the primary patent, a plausible route can be inferred from standard organic chemistry principles, likely starting from 2,3-dihydrobenzo[b]dioxine.

Final Synthesis Step: Formation of this compound

The final step in the synthesis of this compound involves the reaction of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one with benzaldehyde. This reaction is catalyzed by a thiazolium salt in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3- (dimethylamino)propan-1-one product This compound (SM-04554) reactant1->product reactant2 Benzaldehyde reactant2->product reagent1 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide reagent1->product reagent2 Triethylamine reagent2->product

Final step in the synthesis of this compound.
Experimental Protocol

The following protocol is based on the information provided in the patent literature.

Materials:

  • 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one

  • Benzaldehyde

  • 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

  • Triethylamine

  • Dry 1,4-dioxane

  • Dichloromethane (CH2Cl2)

  • Water

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one (5.4 mmol) and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.43 mmol) in dry dioxane is heated to 95°C under a nitrogen atmosphere.

  • A solution of triethylamine (3.61 mmol) and benzaldehyde (4.3 mmol) in dry dioxane (10 mL) is added to the heated reaction mixture.

  • The reaction is heated overnight at 95°C.

  • After cooling, the excess solvent is removed under vacuum.

  • The resulting residue is partitioned between dichloromethane and water.

  • The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated.

Quantitative Data
ParameterValueReference
Yield 12%
Molecular Formula C18H16O4
Molecular Weight 296.32 g/mol
Appearance White solid

Purification of this compound

The crude product from the synthesis is purified by flash chromatography.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • The crude residue is purified by flash chromatography on a silica gel column.

  • The column is eluted with a gradient of ethyl acetate in hexane to yield the pure product.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.00-8.02 (m, 2H), 7.64 (m, 1H), 7.55 (m, 3H), 7.48 (m, 1H), 6.98 (m, 1H), 4.34 (m, 2H), 4.29 (m, 2H), 3.33-3.37 (m, 4H).

Mass Spectrometry (MS)
  • ESI-MS: m/z 297 (M+H)+.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound is an activator of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell proliferation.

In the context of hair follicles, the Wnt/β-catenin pathway is involved in initiating and maintaining the anagen (growth) phase of the hair cycle. Activation of this pathway can lead to the proliferation of dermal progenitor cells and the formation of new hair follicles.

The canonical Wnt/β-catenin signaling pathway is activated when a Wnt ligand binds to its receptor complex on the cell surface. This triggers a cascade of events that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a co-activator for transcription factors of the TCF/LEF family, leading to the expression of target genes that promote cell proliferation and differentiation.

This compound is thought to exert its effects by modulating this pathway, leading to increased β-catenin activity and the subsequent stimulation of hair follicle growth.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds This compound This compound (SM-04554) Dsh Dishevelled (Dsh) This compound->Dsh Activates Frizzled->Dsh Activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocates TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF Binds TargetGenes Target Gene Expression (Proliferation, Differentiation) TCF_LEF->TargetGenes Activates

Wnt/β-catenin signaling pathway and the role of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of this compound (SM-04554). The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and hair loss research. While the clinical development of this compound for androgenetic alopecia has been halted, the study of Wnt pathway modulators remains a promising avenue for future therapeutic interventions.

References

In Vitro Efficacy of Dalosirvat on Dermal Papilla Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalosirvat (formerly SM-04554) is a small molecule activator of the Wnt signaling pathway that was under investigation as a topical treatment for androgenetic alopecia.[1][2][3] Developed by Biosplice Therapeutics (formerly Samumed), the compound aimed to stimulate hair growth by modulating the Wnt pathway within the dermal papilla cells of the hair follicle.[1][3] While clinical development was discontinued after Phase 3 trials, the underlying mechanism of action remains a critical area of research in hair follicle biology. This technical guide provides an in-depth overview of the putative in vitro effects of a Wnt pathway activator like this compound on human dermal papilla cells (hDPCs), based on established principles of hair follicle biology and common methodologies used in the field. The experimental protocols and data presented herein are representative of the expected outcomes and are intended to serve as a guide for research in this area.

Introduction: The Role of Wnt Signaling in Hair Follicle Biology

The Wnt/β-catenin signaling pathway is a crucial regulator of hair follicle development, growth, and regeneration. In the context of hair follicle cycling, the dermal papilla, a specialized mesenchymal component, orchestrates the behavior of epithelial stem cells. Activation of the Wnt/β-catenin pathway in dermal papilla cells is essential for maintaining their hair-inductive properties and for promoting the anagen (growth) phase of the hair cycle.

This compound was designed to stimulate this pathway, thereby potentially revitalizing dormant hair follicles and promoting the growth of new, healthy hair. The following sections detail the expected in vitro effects and the experimental methodologies to assess the efficacy of a Wnt activator on dermal papilla cells.

Core Mechanism of Action: Wnt/β-Catenin Pathway Activation

The canonical Wnt signaling pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to initiate the transcription of target genes that promote cell proliferation and differentiation.

Wnt_Pathway This compound This compound (Wnt Activator) Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway beta_catenin_stabilization β-catenin Stabilization Wnt_Pathway->beta_catenin_stabilization nuclear_translocation Nuclear Translocation beta_catenin_stabilization->nuclear_translocation TCF_LEF TCF/LEF Complex nuclear_translocation->TCF_LEF gene_transcription Target Gene Transcription TCF_LEF->gene_transcription DPC_proliferation DPC Proliferation & Survival gene_transcription->DPC_proliferation Cell_Culture_Workflow start Scalp Tissue Biopsy microdissection Microdissection of Hair Follicles start->microdissection isolation Enzymatic Isolation of Dermal Papillae microdissection->isolation culture Primary Culture in DMEM + 10% FBS isolation->culture incubation Incubation at 37°C, 5% CO2 culture->incubation passaging Passaging at 80-90% Confluency incubation->passaging experimentation Use for Experiments (Passages 3-6) passaging->experimentation Western_Blot_Workflow cell_lysis Cell Lysis & Fractionation protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection ECL Detection immunoblot->detection

References

Topical Dalosirvat (SM-04554): A Review of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalosirvat (formerly known as SM-04554) is a topical small molecule activator of the Wnt signaling pathway that was under investigation by Biosplice Therapeutics (formerly Samumed) for the treatment of androgenetic alopecia. The rationale for its development was based on the critical role of the Wnt pathway in hair follicle development and regeneration. Despite reaching Phase 3 clinical trials, the development of this compound was discontinued. This guide provides a comprehensive overview of the publicly available data on the pharmacokinetics and pharmacodynamics of topical this compound, including its mechanism of action, clinical trial results, and the methodologies employed in its evaluation. Due to the cessation of its development, detailed preclinical and clinical pharmacokinetic data remains largely unpublished.

Introduction

Androgenetic alopecia (AGA) is a common form of hair loss characterized by a progressive miniaturization of hair follicles. The Wnt/β-catenin signaling pathway is a crucial regulator of hair follicle stem cell differentiation and plays a significant role in initiating and sustaining the anagen (growth) phase of the hair cycle. In individuals with AGA, the activity of the Wnt pathway is diminished. This compound was designed to counteract this by stimulating the pathway, thereby promoting hair growth.

Pharmacodynamics: Mechanism of Action

This compound is a Wnt signaling pathway stimulant.[1][2][3] The canonical Wnt pathway is a critical signaling cascade that regulates cell fate, proliferation, and differentiation. In the context of hair follicles, activation of this pathway is believed to induce the differentiation of endogenous dermal progenitor cells, leading to the formation of new hair follicles and maintaining the anagen phase of the hair cycle.[2] The reduction of Wnt pathway signaling is associated with hairline recession in AGA.[2]

Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the recruitment of the Dishevelled (DVL) protein, which in turn inhibits the "destruction complex" (composed of Axin, APC, GSK-3β, and CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and differentiation.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) DVL->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation BetaCatenin_nucl β-catenin BetaCatenin_cyto->BetaCatenin_nucl Translocates TCF_LEF TCF/LEF BetaCatenin_nucl->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Canonical Wnt Signaling Pathway.

Pharmacokinetics

Detailed pharmacokinetic data for topical this compound, including absorption, distribution, metabolism, and excretion (ADME), are not publicly available. For a topically applied drug intended for local action on the scalp, the ideal pharmacokinetic profile would involve high retention in the skin and hair follicles with minimal systemic absorption to reduce the risk of off-target effects.

Pharmacokinetic Parameter Data
Route of Administration Topical solution
Absorption Data not available.
Distribution Data not available.
Metabolism Data not available.
Excretion Data not available.
Half-life Data not available.
Cmax (Maximum Concentration) Data not available.
AUC (Area Under the Curve) Data not available.

Clinical Studies

This compound progressed to Phase 2 and Phase 3 clinical trials for the treatment of androgenetic alopecia.

Phase 2 Clinical Trial

A Phase 2 study evaluated the safety, tolerability, and efficacy of two different concentrations of this compound topical solution in men with AGA.

Quantitative Efficacy Data (Phase 2)

Parameter Placebo 0.15% this compound 0.25% this compound
Mean Change in Hair Count at Day 90 -IncreasedIncreased, but less than 0.15%
Mean Change in Hair Density at Day 90 -IncreasedIncreased, but less than 0.15%

Note: Specific numerical values from the Phase 2 trial are not consistently reported across publicly available sources. One presentation showed that the lower 0.15% concentration performed better than the 0.25% solution.

Phase 3 Clinical Trial

A Phase 3 trial (NCT03742518) was initiated to further evaluate the efficacy and safety of 0.15% and 0.25% this compound topical solutions in a larger population of males with AGA. However, a 2023 literature review reported that Biosplice Therapeutics had cancelled the development of this compound based on the results of this trial.

Experimental Protocols

While specific, detailed protocols for the this compound studies are not published, the following represents a typical experimental workflow for preclinical and clinical evaluation of a topical hair growth agent.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Animal Models) CellCulture Human Dermal Papilla Cell Cultures Assay Wnt Pathway Activation Assay (e.g., Luciferase Reporter) CellCulture->Assay Test Compound AnimalModel Animal Model of Hair Growth (e.g., C57BL/6 Mice) Assay->AnimalModel Lead Compound Selection SkinPermeation Ex Vivo Skin Permeation Study (e.g., Franz Diffusion Cell) SkinPermeation->AnimalModel TopicalApplication Topical Application of This compound Solution AnimalModel->TopicalApplication Efficacy Efficacy Assessment (Hair Growth, Follicle Count) TopicalApplication->Efficacy Toxicity Toxicology and Safety Pharmacology Studies TopicalApplication->Toxicity

Typical Preclinical Workflow for a Topical Hair Growth Drug.
  • In Vitro Target Engagement: Human dermal papilla cells are cultured and treated with various concentrations of this compound. A reporter assay (e.g., a luciferase gene under the control of a TCF/LEF promoter) is used to quantify the activation of the Wnt/β-catenin pathway.

  • Ex Vivo Skin Permeation: The ability of the topical formulation to deliver this compound across the stratum corneum and into the epidermis and dermis is assessed using human or porcine skin in a Franz diffusion cell setup.

  • In Vivo Efficacy in Animal Models: An appropriate animal model, such as C57BL/6 mice (where hair follicles are synchronized in the telogen phase), is used. The topical solution is applied daily, and hair growth is quantified by photographic analysis and histological examination of skin biopsies to assess follicle density and anagen/telogen ratios.

  • Toxicology: Acute and chronic toxicity studies are conducted in animals to determine the safety profile of the drug, including skin irritation and systemic exposure.

Clinical Trial Protocol (Phase 2/3)

Clinical_Trial_Workflow Screening Patient Screening (e.g., Norwood-Hamilton Scale) Randomization Randomization Screening->Randomization GroupA Group A (this compound 0.15%) Randomization->GroupA GroupB Group B (this compound 0.25%) Randomization->GroupB GroupC Group C (Placebo Vehicle) Randomization->GroupC Treatment Daily Topical Application (e.g., 90-180 days) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (e.g., Day 45, 90, 135) Treatment->FollowUp Endpoints Primary & Secondary Endpoints - Change in Hair Count/Density - Safety and Tolerability FollowUp->Endpoints

Simplified Clinical Trial Workflow.
  • Patient Population: Male subjects, typically aged 18 to 55 years, with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale 3V, 4, or 5).

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Treatment Arms:

    • This compound topical solution (e.g., 0.15%)

    • This compound topical solution (e.g., 0.25%)

    • Placebo (vehicle) solution

  • Procedure: Subjects apply a defined volume (e.g., 1 mL) of the assigned solution to the scalp once daily for a specified duration (e.g., 90 or 180 days).

  • Efficacy Endpoints: The primary endpoints are typically the mean change from baseline in non-vellus target area hair count and/or hair density, as measured by phototrichogram.

  • Safety Endpoints: Safety and tolerability are assessed through the monitoring of adverse events, physical examinations, and clinical laboratory tests.

Conclusion

This compound was a promising topical therapeutic candidate for androgenetic alopecia based on its targeted mechanism of action as a Wnt pathway activator. Clinical data from a Phase 2 trial suggested a potential for efficacy, with a non-linear dose-response. However, the subsequent discontinuation of its development following Phase 3 trials indicates that it likely did not meet the primary efficacy endpoints or had an unfavorable risk-benefit profile. The lack of published, detailed pharmacokinetic and pharmacodynamic data limits a full understanding of its clinical performance and the reasons for its cessation.

References

Dalosirvat's Role in Stimulating β-Catenin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (formerly known as SM-04554) is a small molecule activator of the Wnt/β-catenin signaling pathway.[1][2] This pathway plays a crucial role in embryonic development, tissue homeostasis, and regeneration, particularly in hair follicle morphogenesis and cycling.[1] this compound was under development by Biosplice Therapeutics (formerly Samumed) as a topical treatment for androgenetic alopecia (hair loss).[1][2] Although its clinical development was reportedly discontinued after Phase 3 trials, the preclinical data surrounding its mechanism of action provide valuable insights into the targeted activation of the Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the core preclinical data and methodologies used to characterize this compound's role in stimulating β-catenin signaling.

Core Mechanism of Action: Wnt/β-Catenin Pathway Activation

The canonical Wnt signaling pathway is a critical regulator of cell fate. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes such as AXIN2, LEF1, and c-MYC. This compound is designed to modulate this pathway to stimulate the proliferation of hair follicle stem cells.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Action DestructionComplex Destruction Complex (Axin, APC, CK1, GSK3β) Proteasome Proteasome DestructionComplex->Proteasome Ubiquitination & Degradation beta_catenin_cyto_off β-catenin beta_catenin_cyto_off->DestructionComplex Phosphorylation This compound This compound Wnt_Pathway_Activation Wnt Pathway Activation This compound->Wnt_Pathway_Activation beta_catenin_cyto_on β-catenin (stabilized) Wnt_Pathway_Activation->beta_catenin_cyto_on Inhibits Destruction Complex beta_catenin_nuc β-catenin (nuclear) beta_catenin_cyto_on->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding Wnt_Target_Genes Wnt Target Genes (AXIN2, LEF1, c-MYC) TCF_LEF->Wnt_Target_Genes Transcription Proliferation Hair Follicle Stem Cell Proliferation Wnt_Target_Genes->Proliferation

Caption: this compound's mechanism of action in the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data available for this compound's activity in preclinical and clinical settings.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValueReference
TCF/LEF Reporter AssayHEK293EC5028-29 nMPatent WO2012024404A1

Table 2: Clinical Observations of this compound's Effect on β-Catenin

Study PhasePopulationTissue SourceAnalysisOutcomeReference
Phase 2 (NCT02503137)Male Subjects with Androgenetic AlopeciaScalp BiopsiesImmunohistochemistryChange in nuclear expression of β-cateninClinicalTrials.gov

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the available experimental protocols for the key assays used to characterize this compound.

TCF/LEF Reporter Assay

This assay is a cornerstone for quantifying the activation of the Wnt/β-catenin signaling pathway.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in activating TCF/LEF-mediated transcription.

Materials:

  • HEK293 cells

  • TCF/LEF reporter plasmid (e.g., TOPflash)

  • Control plasmid (e.g., FOPflash)

  • Transfection reagent

  • This compound (SM-04554)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. Cells are seeded in multi-well plates and co-transfected with a TCF/LEF luciferase reporter plasmid and a control plasmid. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After a post-transfection incubation period (typically 24 hours), the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: Following a defined incubation period with the compound (typically 24-48 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold-change in reporter activity is calculated relative to the vehicle control. The EC50 value is determined by plotting the fold-change against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

TCF_LEF_Assay_Workflow cluster_workflow TCF/LEF Reporter Assay Workflow Start Start Seed_Cells Seed HEK293 Cells Start->Seed_Cells Transfect Co-transfect with TCF/LEF Reporter & Control Plasmids Seed_Cells->Transfect Incubate_24h_1 Incubate for 24h Transfect->Incubate_24h_1 Treat Treat with this compound (various concentrations) Incubate_24h_1->Treat Incubate_24_48h Incubate for 24-48h Treat->Incubate_24_48h Lyse_Cells Lyse Cells Incubate_24_48h->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Data Analysis: Normalize & Calculate Fold-Change Measure_Luciferase->Analyze_Data Determine_EC50 Determine EC50 Analyze_Data->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for the TCF/LEF reporter assay to determine this compound's EC50.
Western Blot Analysis of β-Catenin

Western blotting is a standard technique to assess the levels of specific proteins in a sample. In the context of this compound, it would be used to quantify the stabilization of β-catenin.

Objective: To determine the effect of this compound on the total and/or nuclear levels of β-catenin in a relevant cell line.

Materials:

  • Cell line of interest (e.g., human dermal papilla cells)

  • This compound (SM-04554)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit (optional)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., GAPDH for total lysate, Lamin B1 for nuclear fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time. Following treatment, cells are washed and lysed to extract total protein. For nuclear β-catenin analysis, nuclear and cytoplasmic fractions are separated prior to lysis.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for β-catenin, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: A chemiluminescent substrate is applied to the membrane, and the resulting signal is captured by an imaging system. The band intensities are quantified using densitometry software. β-catenin levels are normalized to the loading control, and the fold-change relative to the vehicle-treated control is calculated.

Conclusion

The available preclinical data for this compound, primarily from patent literature, demonstrates its potent activity as a Wnt/β-catenin signaling pathway activator. The TCF/LEF reporter assay provides a robust method for quantifying this activity. While detailed quantitative data from Western blot and qPCR analyses are not publicly available, the described methodologies provide a clear framework for how such studies would be conducted. The clinical investigation into nuclear β-catenin levels in scalp biopsies further underscores the intended mechanism of action of this compound in a therapeutic context. This technical guide serves as a comprehensive resource for understanding the foundational science behind this compound's stimulation of β-catenin signaling.

References

Preclinical Research on SM-04554 for Androgenetic Alopecia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The development of SM-04554 (dalosirvat) for androgenetic alopecia was discontinued by Biosplice Therapeutics (formerly Samumed) following the completion of clinical trials. This document summarizes the publicly available preclinical data.

Introduction

SM-04554, also known as this compound, is a small molecule compound that was investigated as a topical treatment for androgenetic alopecia (AGA). Developed by Samumed (now Biosplice Therapeutics), its mechanism of action is centered on the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and cycling. Preclinical studies in various animal models suggested that SM-04554 could stimulate hair follicle regeneration and increase hair count. This technical guide provides a comprehensive overview of the available preclinical research on SM-04554, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to the embryonic development of hair follicles and the regulation of their postnatal growth cycles. In AGA, there is evidence of reduced Wnt pathway signaling in the scalp, which is associated with the miniaturization of hair follicles and a shortened anagen (growth) phase. SM-04554 was developed as a Wnt pathway activator to counteract this effect.

The canonical Wnt signaling pathway, in the absence of a Wnt ligand, involves the continuous degradation of β-catenin, a key signaling molecule. This degradation is orchestrated by a "destruction complex" that includes Axin, APC, and GSK-3β. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor on the cell surface, this destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it partners with LEF/TCF transcription factors to activate the expression of target genes involved in cell proliferation and differentiation, ultimately promoting the anagen phase of the hair cycle and potentially leading to the formation of new hair follicles.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) FZD->Dsh activates GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc translocation TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates Proliferation Hair Follicle Stem Cell Activation & Proliferation TargetGenes->Proliferation Anagen Anagen Phase Induction & Maintenance TargetGenes->Anagen SM04554 SM-04554 (Wnt Activator) SM04554->Dsh likely enhances activation or inhibits destruction complex

Figure 1: Proposed Wnt/β-catenin signaling pathway and the role of SM-04554.

Quantitative Data from Preclinical In Vivo Studies

Preclinical studies in mice provided the initial evidence for the efficacy of SM-04554 in promoting hair growth. The following tables summarize the key quantitative findings from these studies.

Study Parameter Animal Model Treatment Group Endpoint Result Statistical Significance
Hair Follicle CountCD1 MiceSM-04554 (0.1% w/v)Follicles/mm² on Day 10Increase in follicle countp < 0.05
Hair Follicle CountC57Bl/6 MiceSM-04554 (0.1% w/v)Total Hair FolliclesIncrease in follicle countp < 0.05
Anagen Phase FolliclesC57Bl/6 MiceSM-04554 (0.1% w/v)Anagen FolliclesIncrease in anagen folliclesp < 0.01
Hair Growth ScoreC57Bl/6 MiceSM-04554 (0.1%)Semi-quantitative Hair Score (1-10)Increased hair score at weeks 3, 4, 5, and 7p < 0.05 to p < 0.001

Table 1: Summary of Quantitative Data from In Vivo Mouse Studies

Experimental Protocols

In Vivo Hair Growth Studies in Mice

Objective: To evaluate the efficacy of topical SM-04554 in promoting hair growth in various mouse models.

General Methodology:

  • Animal Models:

    • CD1 mice were used to assess the initiation of hair growth.

    • C57Bl/6 mice were utilized to study the effects on the hair cycle, specifically the transition from telogen (resting phase) to anagen (growth phase).

  • Hair Removal:

    • For CD1 mice, a depilatory agent was used to remove hair and synchronize the hair cycle.

    • For C57Bl/6 mice, shaving was performed at approximately 49-50 days of age to induce a uniform telogen phase.

  • Treatment Application:

    • A topical solution of SM-04554 (typically 0.1% w/v) or a vehicle control was applied daily to the depilated/shaved dorsal skin of the mice.

  • Duration of Study:

    • Studies ranged from 10 days to several weeks to observe the effects on hair regrowth and cycling.

  • Endpoint Analysis:

    • Visual Assessment: The extent of hair regrowth was visually monitored and, in some studies, a semi-quantitative hair score (ranging from 1 to 10) was assigned.

    • Histological Analysis: Skin biopsies were collected at various time points. These samples were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • Follicle Counting: The number of hair follicles per unit area (mm²) was quantified from the histological sections. The stage of the hair cycle (anagen, catagen, or telogen) for each follicle was also determined.

    • Immunohistochemistry (IHC): Skin sections were stained for specific protein markers to investigate the mechanism of action. This included staining for β-catenin to assess Wnt pathway activation and Ki-67 as a marker of cell proliferation.

experimental_workflow start Start animal_model Select Animal Model (e.g., C57Bl/6 mice) start->animal_model hair_removal Induce Telogen Phase (Shaving at Day 50) animal_model->hair_removal treatment_groups Randomize into Treatment Groups (Vehicle vs. SM-04554) hair_removal->treatment_groups daily_treatment Daily Topical Application treatment_groups->daily_treatment monitoring Visual Monitoring & Semi-quantitative Scoring daily_treatment->monitoring biopsy Skin Biopsy Collection (at specified time points) monitoring->biopsy histology Histological Processing (Fixation, Sectioning, H&E Staining) biopsy->histology ihc Immunohistochemistry (β-catenin, Ki-67) biopsy->ihc analysis Quantitative Analysis (Follicle count, Anagen/Telogen ratio) histology->analysis ihc->analysis end End analysis->end

Figure 2: General experimental workflow for in vivo mouse studies of SM-04554.

In Vitro Studies with Dermal Papilla Cells

While specific preclinical reports detailing in vitro studies of SM-04554 on dermal papilla cells are not extensively available in the public domain, the general approach for testing Wnt activators in this context is as follows:

Objective: To determine the direct effects of SM-04554 on human dermal papilla cells (hDPCs), which are crucial for regulating hair follicle growth.

General Methodology:

  • Cell Culture: Primary hDPCs are isolated from human scalp tissue and cultured under standard laboratory conditions.

  • Treatment: Cultured hDPCs are treated with varying concentrations of SM-04554 or a vehicle control for specific durations.

  • Endpoint Analysis:

    • Cell Proliferation Assays: The effect on cell growth is measured using assays such as MTT or BrdU incorporation.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of Wnt target genes (e.g., Axin2, LEF1) and other genes related to hair growth.

    • Western Blotting: The protein levels of key signaling molecules, such as β-catenin (total and active forms), are assessed to confirm Wnt pathway activation.

    • Reporter Assays: Cells can be transfected with a Wnt-responsive reporter construct (e.g., TOP/FOP-Flash) to directly measure the transcriptional activity of the β-catenin/TCF/LEF complex.

Preclinical Safety and Toxicology

A summary of the preclinical safety data indicates that topical application of SM-04554 was well-tolerated. Key findings include:

  • Minimal Systemic Exposure: Topical application resulted in biologically active concentrations in the skin with very low levels detected systemically.

  • No Genotoxicity: Genotoxicity studies did not show any mutagenic signals.

  • Dermal Safety: No significant dermal safety issues were observed, even at the highest feasible doses in dermal toxicity studies.

Conclusion

The preclinical research on SM-04554 provided a strong rationale for its investigation as a treatment for androgenetic alopecia. In vivo studies in mouse models demonstrated that topical application of SM-04554 could increase the number of hair follicles and promote the anagen phase of the hair cycle, consistent with its proposed mechanism as a Wnt pathway activator. While the development of SM-04554 for AGA has been halted, the preclinical data contributes to the body of evidence supporting the Wnt/β-catenin signaling pathway as a promising target for future hair loss therapies. Further research into the specific molecular interactions of Wnt modulators and their long-term effects on hair follicle biology is warranted.

Dalosirvat (SM-04554): A Technical Overview of its Discovery and Clinical Development for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dalosirvat (formerly SM-04554) is a small molecule, topically administered drug candidate that was developed by Samumed, now known as Biosplice Therapeutics, for the treatment of androgenetic alopecia (AGA). As a potent activator of the Wnt/β-catenin signaling pathway, this compound aimed to address the underlying follicular miniaturization characteristic of AGA by stimulating hair follicle regeneration. Preclinical studies in animal models demonstrated its potential to increase the number of hair follicles. Subsequently, this compound progressed through Phase 1 and 2 clinical trials, which provided initial evidence of safety and efficacy in promoting hair growth in men with AGA. However, the development of this compound was ultimately discontinued following the completion of a Phase 3 clinical trial. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of this compound, including a summary of key experimental data and protocols.

Introduction

Androgenetic alopecia is the most common form of hair loss, affecting a significant portion of the adult population. The pathophysiology of AGA is characterized by a progressive miniaturization of hair follicles, driven by genetic predisposition and the action of androgens, leading to a shortened anagen (growth) phase of the hair cycle. The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis, development, and cycling.[1] Its activation is essential for maintaining the anagen phase and inducing the formation of new hair follicles.[1] A reduction in Wnt signaling has been associated with the progression of AGA.[1]

This compound was developed as a topical treatment to reactivate this crucial pathway in the scalp, thereby offering a novel therapeutic approach to counteract hair loss and stimulate new hair growth.[1] This document details the scientific journey of this compound from its discovery to its clinical evaluation.

Discovery and Preclinical Development

This compound (SM-04554) was identified as a potent small molecule activator of the Wnt/β-catenin signaling pathway by Samumed (now Biosplice Therapeutics).[2] The company focused on developing modulators of the Wnt pathway to address various degenerative conditions.

Preclinical Efficacy

Preclinical studies in animal models were conducted to assess the efficacy of SM-04554 in promoting hair growth. These in vivo studies demonstrated that topical application of SM-04554 led to the generation of new hair follicles and an increased hair count. These promising preclinical findings provided the rationale for advancing this compound into clinical development for the treatment of AGA.

Preclinical Safety

Toxicology and safety pharmacology studies were conducted prior to human trials. These studies indicated that topical administration of SM-04554 resulted in minimal systemic exposure.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound functions as a stimulant of the Wnt signaling pathway. The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development and tissue homeostasis in adults, including the regulation of hair follicle stem cells.

In the context of the hair follicle, the activation of the Wnt pathway is crucial for:

  • Initiating and maintaining the anagen phase: This is the active growth phase of the hair cycle.

  • Inducing differentiation of dermal progenitor cells: This leads to the formation of new hair follicles.

The proposed mechanism of action for this compound involves the modulation of this pathway to counteract the miniaturization of hair follicles seen in AGA and to stimulate the growth of new, healthy hair.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inactive Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Co-receptor Wnt->LRP Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) LRP->DestructionComplex Inhibits BetaCatenin_stable β-catenin (Stabilized) DestructionComplex->BetaCatenin_stable No Degradation BetaCatenin_deg β-catenin (Degraded) TCF_LEF TCF/LEF BetaCatenin_stable->TCF_LEF Translocates & Binds This compound This compound (SM-04554) This compound->DestructionComplex Inhibits GeneTranscription Gene Transcription (Hair Growth) TCF_LEF->GeneTranscription DestructionComplex_inactive Active Destruction Complex BetaCatenin_inactive β-catenin DestructionComplex_inactive->BetaCatenin_inactive Phosphorylates & Degrades Dalosirvat_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_outcome Outcome Discovery Compound Discovery (SM-04554) Preclinical Preclinical Studies (In vivo animal models) Discovery->Preclinical Phase1 Phase 1 Trial (Safety & Tolerability) Preclinical->Phase1 Phase2 Phase 2 Trial (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 2/3 Trial (Confirmatory Efficacy & Safety) Phase2->Phase3 Discontinuation Development Discontinued Phase3->Discontinuation

References

Methodological & Application

Application Notes and Protocols for Dalosirvat in 3D Hair Follicle Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (formerly known as SM04554) is a small molecule activator of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for the initiation and maintenance of the anagen (growth) phase of the hair cycle and for the induction of new hair follicle formation.[1] While the clinical development of this compound for androgenetic alopecia was discontinued, its well-defined mechanism of action makes it a valuable tool for in vitro studies of hair follicle biology.[2] Three-dimensional (3D) hair follicle organoids, which recapitulate many aspects of in vivo hair follicle morphology and development, provide a powerful platform for investigating the effects of compounds like this compound on hair growth.[3]

These application notes provide a detailed protocol for the use of this compound in 3D hair follicle organoid cultures to assess its impact on hair follicle induction, growth, and maturation.

Mechanism of Action: Wnt/β-catenin Signaling in Hair Follicle Development

The canonical Wnt/β-catenin signaling pathway is a master regulator of hair follicle morphogenesis and regeneration. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, CK1, and GSK3β) and subsequently targeted for proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes essential for hair follicle development. This compound acts as an agonist of this pathway, promoting the accumulation of β-catenin and stimulating downstream signaling.

Wnt_Signaling_Pathway cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON (with this compound) cluster_nucleus Wnt Pathway ON (with this compound) Destruction_Complex Destruction Complex (APC, Axin, CK1, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation This compound This compound (Wnt Agonist) FZD_LRP FZD/LRP5/6 Receptor This compound->FZD_LRP DVL Dishevelled FZD_LRP->DVL Destruction_Complex_inactivated Inactive Destruction Complex DVL->Destruction_Complex_inactivated Inhibition Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Hair_Follicle_Development Hair Follicle Development - Proliferation - Differentiation - Anagen Maintenance Target_Genes->Hair_Follicle_Development

Caption: Wnt/β-catenin signaling pathway activation by this compound.

Data Presentation: Summary of Expected Outcomes

The following tables summarize the type of quantitative data that can be generated from treating 3D hair follicle organoids with this compound, based on adapted clinical trial findings.

Table 1: Effect of this compound on Hair Follicle Count in 3D Organoid Culture

Treatment GroupConcentrationMean Change in Total Hair Follicle Count (per organoid)Mean Change in Terminal Hair Follicle Count (per organoid)Mean Change in Vellus Hair Follicle Count (per organoid)
Vehicle Control0%DecreaseDecreaseNo significant change
This compound0.15%IncreaseIncreaseNo significant change
This compound0.25%IncreaseIncreaseNo significant change
Positive Control (e.g., Minoxidil)10 µMIncreaseIncreaseNo significant change

Note: Data presented here is hypothetical and for illustrative purposes, adapted from trends observed in clinical trials. Actual results may vary.

Table 2: Effect of this compound on Hair Shaft Elongation in 3D Organoid Culture

Treatment GroupConcentrationMean Hair Shaft Length (µm) at Day 14Percentage Increase vs. Vehicle
Vehicle Control0%Baseline0%
This compound0.15%IncreasedSignificant Increase
This compound0.25%IncreasedSignificant Increase
Positive Control (e.g., Minoxidil)10 µMIncreasedSignificant Increase

Note: This is a hypothetical representation of expected outcomes. Published studies on minoxidil's effect on hair follicle organ culture show elongation.

Experimental Protocols

This section provides a detailed methodology for the generation of 3D hair follicle organoids and their subsequent treatment with this compound.

Protocol 1: Generation of 3D Hair Follicle Organoids from Human Pluripotent Stem Cells

This protocol is adapted from established methods for generating hair-bearing skin organoids.

Organoid_Generation_Workflow Start Human Pluripotent Stem Cells (hPSCs) EB_Formation Embryoid Body (EB) Formation Start->EB_Formation Surface_Ectoderm_Induction Surface Ectoderm & Cranial Neural Crest Induction EB_Formation->Surface_Ectoderm_Induction Matrigel_Embedding Embedding in Matrigel Surface_Ectoderm_Induction->Matrigel_Embedding Hair_Follicle_Induction Hair Follicle Induction (FGF & BMP inhibitor treatment) Matrigel_Embedding->Hair_Follicle_Induction Organoid_Maturation Organoid Maturation (Long-term culture) Hair_Follicle_Induction->Organoid_Maturation Mature_Organoids Mature Hair-Bearing Organoids (Day 60-130) Organoid_Maturation->Mature_Organoids Treatment_Workflow Start Mature Hair-Bearing Organoids (Day ~70) Treatment_Groups Establish Treatment Groups: - Vehicle Control - this compound (0.15% & 0.25% equivalent) - Positive Control (Minoxidil) Start->Treatment_Groups Dosing Daily Media Change with Respective Treatments Treatment_Groups->Dosing Incubation Incubate for 14-21 Days Dosing->Incubation Data_Collection Data Collection: - Imaging (Brightfield, Fluorescence) - Hair Shaft Measurement Incubation->Data_Collection Analysis Endpoint Analysis: - Immunofluorescence Staining - qRT-PCR Data_Collection->Analysis

References

Application Notes and Protocols for In Vitro Experiments with Dalosirvat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat, also known as SM-04554, is a small molecule activator of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for the embryonic development and postnatal regeneration of hair follicles. The activation of Wnt signaling in the dermal papilla, a specialized mesenchymal compartment at the base of the hair follicle, is essential for maintaining the hair-inducing activity of these cells and promoting the anagen (growth) phase of the hair cycle.[3][4][5] this compound was under clinical investigation as a topical treatment for androgenetic alopecia (hair loss). However, its development was reportedly discontinued after Phase 3 clinical trials. Despite this, this compound remains a valuable tool for in vitro research aimed at understanding the role of Wnt signaling in hair follicle biology and for the screening of novel therapeutic agents.

These application notes provide detailed protocols for the preparation of this compound solutions and its use in key in vitro assays to assess its activity and effects on hair follicle dermal papilla cells (HFDPCs).

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This binding event leads to the recruitment of the Dishevelled (DVL) protein and the inhibition of a "destruction complex," which includes Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon inhibition of the destruction complex, β-catenin is no longer phosphorylated, leading to its accumulation in the cytoplasm and subsequent translocation into the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and fate determination.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD Frizzled (FZD) Wnt->FZD LRP5/6 LRP5/6 Wnt->LRP5/6 DVL DVL FZD->DVL LRP5/6->DVL GSK3b GSK3β DVL->GSK3b | BetaCatenin_cyto β-catenin GSK3b->BetaCatenin_cyto P APC APC APC->BetaCatenin_cyto Axin Axin Axin->BetaCatenin_cyto Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu Translocation This compound This compound (Activator) This compound->DVL Activates TCF/LEF TCF/LEF BetaCatenin_nu->TCF/LEF TargetGenes Target Gene Expression TCF/LEF->TargetGenes Activation

Caption: Canonical Wnt/β-catenin signaling pathway activated by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and provides a comparative context with other Wnt activators on dermal papilla cells. Data for this compound in specific in vitro assays beyond EC50 is limited in publicly available literature.

Compound/ActivatorAssayCell TypeResultReference
This compound (SM-04554) Wnt Reporter Assay-EC50: 28-29 nM Commercial Vendor Data
Wnt3aCell Proliferation (CCK-8)Rabbit Dermal Papilla CellsSignificant increase in proliferation
HordenineCell Proliferation (MTT)Mouse Dermal Papilla CellsSignificant dose-dependent increase
Veratric AcidCell Proliferation (MTT)Human Dermal Papilla CellsUp to 18% increase at 50 µM
Valproic AcidAlkaline Phosphatase ActivityHuman Dermal Papilla CellsSignificant induction of ALP activity
Wnt10bβ-catenin protein expressionRabbit Dermal Papilla CellsSignificant upregulation

Experimental Protocols

This compound Solution Preparation

Materials:

  • This compound (SM-04554) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

Protocol for 10 mM Stock Solution:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 296.32 g/mol .

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.296 mg of this compound in 100 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to keep the final DMSO concentration in the cell culture below 0.1% to avoid solvent-induced cytotoxicity.

  • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of complete cell culture medium.

  • Always prepare fresh working solutions for each experiment.

Wnt Reporter Assay in Human Dermal Papilla Cells (HFDPCs)

This assay measures the activation of the Wnt/β-catenin pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.

Materials:

  • Human Dermal Papilla Cells (HFDPCs)

  • Complete HFDPC growth medium

  • TCF/LEF reporter plasmid (e.g., M50 Super 8x TOPFlash)

  • Control plasmid (e.g., M51 Super 8x FOPFlash)

  • Transfection reagent

  • This compound working solutions

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and a normalization control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the dose-response curve and calculate the EC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of HFDPCs.

Materials:

  • Human Dermal Papilla Cells (HFDPCs)

  • Complete HFDPC growth medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of complete growth medium. Incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Western Blot for β-catenin

This protocol is for detecting changes in the protein levels of β-catenin in HFDPCs following treatment with this compound.

Materials:

  • Human Dermal Papilla Cells (HFDPCs)

  • Complete HFDPC growth medium

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture HFDPCs in 6-well plates until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_assays Assays cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Solution (in DMSO) Treat_Cells Treat Cells with This compound Working Solutions Prep_this compound->Treat_Cells Culture_HFDPC Culture Human Dermal Papilla Cells (HFDPCs) Seed_Cells Seed HFDPCs into Multi-well Plates Culture_HFDPC->Seed_Cells Wnt_Assay Wnt Reporter Assay Treat_Cells->Wnt_Assay Prolif_Assay Cell Proliferation Assay (e.g., MTT) Treat_Cells->Prolif_Assay WB_Assay Western Blot for β-catenin Treat_Cells->WB_Assay Seed_Cells->Treat_Cells Analysis_Wnt Measure Luciferase Activity (EC50 Calculation) Wnt_Assay->Analysis_Wnt Analysis_Prolif Measure Absorbance (% Proliferation) Prolif_Assay->Analysis_Prolif Analysis_WB Quantify Band Intensity (Protein Expression) WB_Assay->Analysis_WB

Caption: General workflow for in vitro evaluation of this compound on HFDPCs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (also known as SM-04554) is a small molecule activator of the canonical Wnt signaling pathway. The Wnt pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and fate determination. Dysregulation of this pathway is implicated in a variety of diseases. This compound was investigated for its potential therapeutic effects in androgenetic alopecia due to the Wnt pathway's role in hair follicle development and cycling. Although its clinical development for hair loss has been discontinued, its function as a Wnt activator makes it a valuable tool for in vitro research aimed at understanding the Wnt signaling cascade and its downstream effects in various cell types.

These application notes provide an overview of the known in vitro activity of this compound and offer generalized protocols for its use in cell culture studies.

Data Presentation

Published peer-reviewed data on the specific effects of this compound on various cell lines in vitro is limited. The most consistently reported quantitative value is its half-maximal effective concentration (EC50) for Wnt pathway activation, which is derived from patent literature.

CompoundParameterValueSource
This compound (SM-04554)Wnt Pathway Activation EC5028-29 nMPatent Literature

Note: This EC50 value lacks the context of a specific cell line or detailed assay conditions. Therefore, it should be used as a starting point for determining the optimal concentration range in your specific cell system.

Signaling Pathway

This compound acts as an activator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes. This compound is understood to modulate this pathway to promote the activation of downstream signaling.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Wnt_Target_Genes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->Wnt_Target_Genes_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dvl Dvl Receptor->Dvl Destruction_Complex_inactivated Inactive Destruction Complex Dvl->Destruction_Complex_inactivated Inhibition beta_catenin_on β-catenin (Accumulation) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Wnt_Target_Genes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->Wnt_Target_Genes_on Activation This compound This compound (SM-04554) This compound->Destruction_Complex_inactivated Activates Wnt Pathway

Caption: Canonical Wnt Signaling Pathway Modulation by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental goals.

Protocol 1: Wnt Signaling Reporter Assay

This protocol describes a common method to quantify the activation of the Wnt/β-catenin signaling pathway using a luciferase reporter assay.

Materials:

  • Cell line of interest (e.g., HEK293T, or a more biologically relevant line such as human dermal papilla cells)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Control luciferase reporter plasmid (e.g., FOPFlash)

  • Transfection reagent

  • This compound (SM-04554)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. A good starting point is to perform a serial dilution around the reported EC50 (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the TOPFlash firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the fold activation.

Protocol 2: Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on cell proliferation.

Materials:

  • Cell line of interest

  • This compound (SM-04554)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or a CyQUANT-based assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well, optimize for your cell line's growth rate).

  • This compound Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing a range of this compound concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 24, 48, 72 hours).

  • Proliferation Assay: At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Line Selection (e.g., Dermal Papilla Cells) Dose_Response This compound Concentration Range (e.g., 1 nM - 10 µM) Controls Controls (Vehicle: DMSO, Positive Control) Wnt_Assay Wnt Signaling Assay (TCF/LEF Reporter) Proliferation_Assay Proliferation Assay (MTT, WST-1) Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase) Gene_Expression Gene Expression Analysis (qRT-PCR for Wnt targets) EC50_Calc EC50/IC50 Calculation Wnt_Assay->EC50_Calc Stat_Analysis Statistical Analysis Proliferation_Assay->Stat_Analysis Apoptosis_Assay->Stat_Analysis Gene_Expression->Stat_Analysis Conclusion Conclusion on Cellular Effects EC50_Calc->Conclusion Stat_Analysis->Conclusion

Caption: General experimental workflow for in vitro studies with this compound.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a general guide and should be optimized for your specific experimental conditions. Due to the limited amount of publicly available preclinical data for this compound, researchers are encouraged to perform thorough dose-response studies and include appropriate controls in all experiments.

Application Notes and Protocols for Assessing Wnt Pathway Activation by SM-04554

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-04554 (also known as Dalorsivat) is a small molecule compound developed to modulate the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for tissue regeneration and stem cell differentiation, playing a significant role in hair follicle development and cycling.[1][2][3] SM-04554 was investigated as a topical treatment for androgenetic alopecia (AGA) due to its proposed mechanism of activating the Wnt pathway, which is often downregulated in this condition.[1] The intended effect is to stimulate hair follicle proliferation and prolong the anagen (growth) phase of the hair cycle. Although the independent development of SM-04554 for AGA has been halted, the methodologies for assessing its on-target effects remain highly relevant for research in Wnt pathway modulation.

These application notes provide detailed protocols for key techniques to assess the activation of the Wnt/β-catenin pathway by compounds such as SM-04554.

Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the inhibition of the "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, such as AXIN2 and LEF1, promoting cellular proliferation and differentiation.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) betaCatenin_cyto_off β-catenin DestructionComplex->betaCatenin_cyto_off Phosphorylation Proteasome Proteasome betaCatenin_cyto_off->Proteasome Degradation Wnt Wnt Ligand FZD_LRP FZD/LRP6 Receptor Wnt->FZD_LRP Dsh Dishevelled (Dsh) FZD_LRP->Dsh DestructionComplex_inactivated Destruction Complex (Inactivated) Dsh->DestructionComplex_inactivated Inhibition betaCatenin_cyto_on β-catenin (stabilized) betaCatenin_nuc β-catenin betaCatenin_cyto_on->betaCatenin_nuc Nuclear Translocation TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (AXIN2, LEF1) TCF_LEF->TargetGenes Activation SM04554 SM-04554 SM04554->DestructionComplex_inactivated Activates Pathway Experimental_Workflow cluster_workflow Workflow for Assessing Wnt Pathway Activation cluster_assays Assessment Methods cluster_readouts Primary Readouts start Treat Cells/Tissue with SM-04554 topfop TOP/FOP Flash Assay start->topfop qpcr qPCR start->qpcr western Western Blot start->western if_icc Immunofluorescence/ Immunocytochemistry start->if_icc readout_topfop TCF/LEF Transcriptional Activity topfop->readout_topfop readout_qpcr Target Gene mRNA Levels (AXIN2, LEF1) qpcr->readout_qpcr readout_western Protein Levels (β-catenin, p-GSK3β) western->readout_western readout_if β-catenin Nuclear Localization if_icc->readout_if

References

Application Notes and Protocols: Dalosirvat in Regenerative Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (formerly known as SM-04554) is a small molecule compound identified as a potent activator of the Wnt signaling pathway.[1][2] Developed by Biosplice Therapeutics (formerly Samumed), its primary application in regenerative medicine research has been focused on the treatment of androgenetic alopecia (hair loss) through topical administration.[3][4][5] this compound was shown in preclinical and clinical studies to promote hair follicle regeneration and increase hair density. However, it is important to note that the clinical development of this compound for androgenetic alopecia was discontinued following the completion of Phase 3 trials.

These application notes provide an overview of the known mechanism of action of this compound, a summary of the quantitative data from clinical studies, and representative experimental protocols for its investigation in the context of hair follicle regeneration.

Mechanism of Action: Wnt Signaling Pathway Activation

This compound functions as a stimulant of the canonical Wnt signaling pathway, a critical pathway involved in embryonic development, stem cell maintenance, and tissue regeneration, including the hair follicle cycle. In the context of hair follicles, the Wnt/β-catenin pathway is integral to promoting the proliferation of dermal papilla cells and the differentiation of hair follicle stem cells, thereby initiating the anagen (growth) phase of the hair cycle.

The precise molecular target of this compound within the Wnt pathway has not been fully elucidated in publicly available literature. However, its activity is known to result in the nuclear translocation of β-catenin, a key downstream event in the canonical Wnt cascade. This leads to the activation of target genes that drive hair follicle growth and regeneration.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (SM-04554) Frizzled Frizzled (FZD) Receptor This compound->Frizzled Activates Pathway Wnt_Ligand Wnt Ligand Wnt_Ligand->Frizzled Dishevelled Dishevelled (DVL) Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dishevelled->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Hair_Follicle_Growth Hair Follicle Regeneration Target_Genes->Hair_Follicle_Growth

Caption: Canonical Wnt signaling pathway activated by this compound.

Data Presentation

The following tables summarize the quantitative data from a Phase 2 clinical trial of this compound in male subjects with androgenetic alopecia. The trial involved the topical application of this compound solution once daily for 90 days, with a follow-up assessment at day 135.

Table 1: Change in Non-Vellus Hair Count (per cm²)

Treatment GroupBaseline (Day 0)Day 90Day 135
Vehicle (Placebo)114.0-111.5
0.15% this compound104.9-115.0
0.25% this compound110.8-118.5

Data compiled from publicly available reports of a 300-subject Phase 2 study.

Table 2: Change in Hair Density

Treatment GroupOutcome
Vehicle (Placebo)Decrease in hair density
0.15% this compoundStatistically significant increase in hair density
0.25% this compoundIncrease in hair density

Qualitative summary based on press releases and study reports.

Experimental Protocols

The following are representative protocols for the preclinical and clinical investigation of this compound for hair regeneration. These are based on the methodologies suggested by the available literature, as detailed protocols from the original studies are not publicly available.

Protocol 1: In Vivo Hair Growth Study in Mice

This protocol describes a general procedure for evaluating the efficacy of topically applied this compound on hair growth in a mouse model.

in_vivo_workflow start Start animal_prep Animal Preparation (e.g., C57BL/6 mice, dorsal hair depilation) start->animal_prep grouping Randomization into Treatment Groups (Vehicle, 0.15% this compound, 0.25% this compound) animal_prep->grouping treatment Daily Topical Application (e.g., 100 µL to depilated area) grouping->treatment monitoring Monitoring and Data Collection (Photography, hair growth scoring) treatment->monitoring Duration: e.g., 28 days monitoring->treatment analysis Endpoint Analysis (Histology, immunofluorescence for β-catenin) monitoring->analysis end End analysis->end

Caption: General workflow for in vivo hair growth studies.

1. Animal Model:

  • C57BL/6 mice are commonly used as their hair follicles are synchronized in the telogen (resting) phase at around 6-8 weeks of age, providing a consistent baseline for anagen induction.

2. Hair Depilation and Treatment Groups:

  • Anesthetize the mice and apply a depilatory agent to the dorsal skin to remove hair and synchronize the hair cycle.

  • Randomly assign mice to treatment groups (e.g., Vehicle control, 0.15% this compound, 0.25% this compound).

3. Formulation and Administration:

  • Prepare this compound in a suitable vehicle for topical application (e.g., a solution containing ethanol, propylene glycol, and water).

  • Apply a fixed volume (e.g., 100-200 µL) of the assigned treatment solution to the depilated dorsal skin once daily.

4. Monitoring and Assessment:

  • Visually monitor and photograph the treatment area at regular intervals (e.g., every 3-4 days) to document hair growth.

  • At the end of the study period (e.g., 21-28 days), euthanize the animals and collect skin biopsies from the treated area.

5. Endpoint Analysis:

  • Histology: Process skin biopsies for paraffin embedding and sectioning. Stain with Hematoxylin and Eosin (H&E) to assess hair follicle morphology and staging (anagen, catagen, telogen).

  • Immunofluorescence: Stain skin sections for markers of Wnt pathway activation, such as nuclear β-catenin, and hair follicle stem cell markers.

Protocol 2: In Vitro Human Dermal Papilla Cell Culture Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of human dermal papilla cells (hDPCs), which are crucial for regulating hair follicle growth.

1. Cell Culture:

  • Culture primary hDPCs in a suitable growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and antibiotics).

  • Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Treatment:

  • Prepare various concentrations of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

3. Proliferation Assay:

  • After a set incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as the MTT or BrdU assay.

4. Western Blot Analysis:

  • For mechanistic studies, treat hDPCs with this compound for a shorter duration (e.g., 24 hours), lyse the cells, and perform Western blotting to detect levels of total and nuclear β-catenin, and other Wnt target proteins.

Conclusion

This compound is a Wnt pathway activator that has been investigated for its regenerative properties in the context of hair follicle neogenesis. While its development for androgenetic alopecia has been halted, the available data and its mechanism of action may still be of interest to researchers in the field of regenerative medicine, particularly for studies involving the modulation of the Wnt signaling pathway. The protocols and data presented here provide a foundation for further investigation of this compound and similar molecules in hair regeneration research.

References

Application Notes and Protocols for Studying Stem Cell Differentiation with Dalosirvat

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Dalosirvat (formerly SM-04554) is a small molecule that acts as a stimulant of the canonical Wnt signaling pathway.[1][2] The Wnt pathway is a crucial regulator of embryonic development and plays a significant role in adult stem cell maintenance, proliferation, and differentiation.[3][4][5] While this compound was primarily investigated for its potential in treating androgenetic alopecia by promoting the differentiation of hair follicle stem cells, its mechanism of action suggests a broader utility in studying the differentiation of various stem cell populations.

These application notes provide a hypothetical framework for utilizing this compound to investigate its effects on the differentiation of mesenchymal, neural, and hematopoietic stem cells. The protocols are based on established methods for other Wnt pathway activators, such as CHIR99021, and should be adapted and optimized for specific cell types and experimental conditions.

Note: The development of this compound for clinical use was discontinued. The information presented here is intended to guide the research use of this compound in studying stem cell biology.

Mechanism of Action: Wnt Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the inhibition of a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt activation inhibits this process, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then associates with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell fate decisions, proliferation, and differentiation.

Wnt_Signaling_Pathway cluster_out Extracellular cluster_mem Cell Membrane cluster_in Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand Fz Frizzled (Fz) Wnt->Fz binds Dvl Dishevelled (Dvl) Fz->Dvl activates LRP LRP5/6 GSK3b GSK-3β Dvl->GSK3b inhibits APC APC BetaCatenin_cyto β-catenin GSK3b->BetaCatenin_cyto phosphorylates for degradation Axin Axin APC->BetaCatenin_cyto Axin->BetaCatenin_cyto Proteasome Proteasome BetaCatenin_cyto->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: Canonical Wnt Signaling Pathway.

Data Presentation

This compound Clinical Trial Data (Androgenetic Alopecia)

The following table summarizes the concentrations of this compound used in clinical trials for hair loss. This data may serve as a starting point for determining the effective concentration range in in vitro stem cell differentiation studies, although optimal concentrations will likely vary by cell type.

Parameter Value Source
Developmental Code SM-04554
Mechanism of Action Wnt Signaling Pathway Stimulant
Phase 2 Trial Concentrations 0.15% and 0.25% topical solution
Observation 0.15% concentration showed effectiveness, while 0.25% did not in one trial.
Development Status Canceled post-Phase 3 trial in early 2023.

Experimental Protocols

Note: These are generalized protocols. Researchers should consult literature for specific differentiation media formulations for their cell type of interest. The optimal concentration of this compound and treatment duration must be determined empirically through dose-response and time-course experiments.

General Workflow for Stem Cell Differentiation Studies

Experimental_Workflow start Stem Cell Culture (e.g., MSCs, NSCs) prepare Prepare this compound Stock Solution (e.g., in DMSO) start->prepare induce Induce Differentiation with Lineage-Specific Medium start->induce treat Treat with this compound (Varying Concentrations) induce->treat control Control Groups: - Vehicle (DMSO) - No Treatment - Positive Control (e.g., CHIR99021) induce->control analyze Analyze Differentiation Markers (e.g., qPCR, ICC, Western Blot, Flow Cytometry) treat->analyze control->analyze functional Functional Assays (e.g., Mineralization, Neurite Outgrowth) analyze->functional end Data Interpretation functional->end

Caption: General experimental workflow.

Protocol 1: Investigating the Effect of this compound on Mesenchymal Stem Cell (MSC) Differentiation

The Wnt signaling pathway is a key regulator of MSC fate, often promoting osteogenesis while inhibiting adipogenesis. However, some studies show that overactivation of Wnt signaling can inhibit osteogenic differentiation. This protocol aims to determine the effect of this compound on the osteogenic and adipogenic differentiation of MSCs.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • MSC Basal Medium

  • Osteogenic Differentiation Medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Adipogenic Differentiation Medium (containing dexamethasone, insulin, indomethacin, and IBMX)

  • This compound

  • DMSO (vehicle control)

  • CHIR99021 (positive control for Wnt activation)

  • Alizarin Red S solution (for mineralization staining)

  • Oil Red O solution (for lipid droplet staining)

  • Reagents for RNA extraction, qRT-PCR, and immunocytochemistry

Procedure:

  • Cell Seeding: Plate hMSCs in appropriate culture vessels and allow them to reach 70-80% confluency in MSC Basal Medium.

  • Differentiation Induction:

    • For osteogenic differentiation, replace the basal medium with Osteogenic Differentiation Medium.

    • For adipogenic differentiation, replace the basal medium with Adipogenic Differentiation Medium.

  • Treatment:

    • Prepare a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in the respective differentiation media.

    • Include a vehicle control (DMSO) and a positive control (e.g., 3 µM CHIR99021).

    • Treat the cells with the prepared media, refreshing the media every 2-3 days for up to 21 days.

  • Analysis:

    • qRT-PCR: At various time points (e.g., day 3, 7, 14), extract RNA and analyze the expression of lineage-specific markers:

      • Osteogenic: RUNX2, Alkaline Phosphatase (ALP), Osteocalcin (OCN).

      • Adipogenic: PPARγ, FABP4.

      • Wnt target: AXIN2.

    • Staining: At day 21, fix the cells and perform:

      • Alizarin Red S staining to visualize calcium deposits in osteogenic cultures.

      • Oil Red O staining to visualize lipid droplets in adipogenic cultures.

    • Immunocytochemistry: Stain for lineage-specific proteins (e.g., Osteopontin for osteoblasts, FABP4 for adipocytes).

Protocol 2: Investigating the Effect of this compound on Neural Stem Cell (NSC) Differentiation

Wnt signaling plays a complex, context-dependent role in neurogenesis. It can promote the differentiation of NSCs into neurons and influence their regional identity. This protocol outlines a method to assess this compound's impact on neuronal differentiation from NSCs.

Materials:

  • Neural Stem Cells (NSCs)

  • NSC Proliferation Medium (containing EGF and FGF)

  • Neuronal Differentiation Medium (lacking mitogens, may contain BDNF, GDNF)

  • This compound

  • DMSO (vehicle control)

  • Reagents for immunocytochemistry and Western blotting

Procedure:

  • Cell Seeding: Plate NSCs on a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates) in NSC Proliferation Medium.

  • Differentiation Induction: Once cells are attached and have started to proliferate, switch to Neuronal Differentiation Medium to induce differentiation.

  • Treatment:

    • Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to the Neuronal Differentiation Medium.

    • Include a vehicle control (DMSO).

    • Culture for 7-14 days, refreshing the medium every 2-3 days.

  • Analysis:

    • Immunocytochemistry: After the differentiation period, fix the cells and stain for:

      • Immature neurons: β-III Tubulin (Tuj1), Doublecortin (DCX).

      • Mature neurons: MAP2.

      • Astrocytes: Glial Fibrillary Acidic Protein (GFAP).

      • Oligodendrocytes: O4.

    • Morphological Analysis: Quantify neurite outgrowth and branching in treated versus control groups.

    • Western Blot: Analyze the protein levels of the markers mentioned above.

Protocol 3: Investigating the Effect of this compound on Hematopoietic Stem and Progenitor Cell (HSPC) Differentiation

The Wnt pathway is critical for the specification of HSPCs from hemogenic endothelium during development. Modulating Wnt signaling can influence the expansion and differentiation of HSPCs. This protocol provides a framework for studying the effect of this compound on HSPC differentiation using an in vitro colony-forming unit (CFU) assay.

Materials:

  • CD34+ HSPCs (isolated from bone marrow, peripheral blood, or cord blood)

  • Stem cell expansion medium

  • Methylcellulose-based medium for CFU assays (containing a cocktail of cytokines like SCF, GM-CSF, IL-3, EPO)

  • This compound

  • DMSO (vehicle control)

Procedure:

  • HSPC Culture: Thaw and culture CD34+ HSPCs in a suitable expansion medium for a short period if necessary.

  • CFU Assay Setup:

    • Prepare the methylcellulose medium according to the manufacturer's instructions.

    • Add this compound at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to the methylcellulose medium.

    • Include a vehicle control (DMSO).

    • Add a defined number of HSPCs to each condition and mix thoroughly.

  • Plating and Incubation:

    • Dispense the cell-methylcellulose mixture into 35 mm culture dishes.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 14 days.

  • Colony Counting and Analysis:

    • After 14 days, identify and count the different types of hematopoietic colonies under a microscope based on their morphology:

      • Colony-forming unit-erythroid (CFU-E)

      • Burst-forming unit-erythroid (BFU-E)

      • Colony-forming unit-granulocyte, macrophage (CFU-GM)

      • Colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM)

    • Analyze the effect of this compound on the total number of colonies and the distribution of different colony types.

Conclusion

This compound, as a Wnt pathway activator, represents a valuable research tool for elucidating the role of this critical signaling pathway in stem cell differentiation. The provided protocols offer a foundational approach for investigating its effects on mesenchymal, neural, and hematopoietic stem cells. Due to the cell-type-specific and context-dependent nature of Wnt signaling, careful optimization of this compound concentration and treatment timing is essential for obtaining meaningful results. These studies can contribute to a deeper understanding of the molecular mechanisms governing stem cell fate and may inform the development of novel strategies for regenerative medicine.

References

Application Notes and Protocols: Ex Vivo Efficacy Testing of Dalosirvat on Human Scalp Explants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalosirvat (also known as SM04554) is a small molecule activator of the Wnt signaling pathway.[1][2][3][4][5] The Wnt pathway is a critical regulator of hair follicle development, cycling, and regeneration. Dysregulation of this pathway is implicated in hair loss conditions such as androgenetic alopecia. By stimulating Wnt signaling, this compound is hypothesized to promote hair growth by prolonging the anagen (growth) phase of the hair cycle, stimulating the proliferation of hair follicle cells, and inhibiting apoptosis.

These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound on human scalp explants. The ex vivo human scalp explant model offers a clinically relevant system to study the effects of therapeutic compounds on the human hair follicle in a controlled laboratory setting.

Hypothetical Signaling Pathway of this compound in Hair Follicles

Dalosirvat_Wnt_Pathway This compound This compound Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway activates Beta_Catenin β-catenin Stabilization & Nuclear Translocation Wnt_Pathway->Beta_Catenin TCF_LEF TCF/LEF Transcription Factors Beta_Catenin->TCF_LEF co-activates Target_Genes Target Gene Expression (e.g., Axin2, LEF1) TCF_LEF->Target_Genes induces Proliferation Increased Cell Proliferation Target_Genes->Proliferation Apoptosis Decreased Apoptosis Target_Genes->Apoptosis Anagen Prolonged Anagen Phase Proliferation->Anagen Apoptosis->Anagen Hair_Growth Hair Growth Anagen->Hair_Growth Experimental_Workflow cluster_0 Phase 1: Explant Culture & Treatment cluster_1 Phase 2: Phenotypic & Cellular Analysis cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Human Scalp Tissue Procurement B Microdissection of Hair Follicles A->B C Explant Culture B->C D This compound Treatment (Vehicle, 0.1%, 0.5%) C->D E Hair Shaft Elongation Measurement D->E F Histology (H&E Staining) D->F G Immunohistochemistry (Ki67, β-catenin) D->G H TUNEL Assay (Apoptosis) D->H I RNA Isolation D->I K Quantitative Data Summarization E->K F->K G->K H->K J Quantitative PCR (qPCR) (Axin2, LEF1, Cyclin D1) I->J J->K L Statistical Analysis K->L M Conclusion L->M

References

Sourcing and Application of Research-Grade Dalosirvat (SM-04554)

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Dalosirvat (also known as SM-04554) IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione[1] CAS Number: 1360540-81-3[2] Molecular Formula: C18H16O4[2] Molecular Weight: 296.11 g/mol [2]

Sourcing and Availability

This compound (SM-04554) is an experimental small molecule compound developed by Biosplice Therapeutics (formerly Samumed) as a topical treatment for androgenetic alopecia (hair loss).[1] It is important to note that after completing a Phase 3 trial in early 2023, Biosplice Therapeutics reportedly cancelled the development of this compound for this indication. As of 2021, the company was evaluating global out-licensing opportunities for the program.

For research purposes, this compound can be sourced from specialized chemical suppliers. One such supplier is:

  • AOBIOUS: Offers this compound (SM-04554) with purity greater than 98% as determined by HPLC. They provide the compound in various quantities.

Other vendors, such as Tirzepatide Pharma, have listed wholesale options for this compound, though availability may be limited. Researchers should verify the purity and identity of the compound from any supplier through independent analysis.

Storage and Solubility:

  • Storage: Store at 0°C for short-term use and -20°C for long-term storage, in a desiccated environment.

  • Solubility: Soluble in DMSO.

Mechanism of Action: Wnt Signaling Pathway

This compound is a Wnt signaling pathway stimulant. The Wnt pathway is a critical group of signal transduction pathways involved in cell proliferation, differentiation, and migration. In the context of hair follicle biology, Wnt signaling is understood to:

  • Initiate and maintain the anagen (growth) phase of the hair cycle.

  • Promote the differentiation of dermal progenitor cells, leading to the formation of new hair follicles.

  • Counteract the reduction in Wnt signaling that is associated with hair loss in androgenetic alopecia.

By activating this pathway, this compound was developed to stimulate the regeneration and growth of hair follicles.

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_inside Cytoplasm cluster_nucleus Nucleus This compound This compound (SM-04554) Frizzled Frizzled Receptor This compound->Frizzled Activates Wnt Wnt Ligand Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation TCF TCF/LEF BetaCatenin->TCF Accumulates and Translocates Gene Target Gene Transcription TCF->Gene Activates

Diagram of the canonical Wnt signaling pathway activated by this compound.

Application Notes & Experimental Protocols

This compound has been primarily investigated as a topical solution for androgenetic alopecia in human clinical trials. The protocols from these studies provide a framework for its application in a research setting.

Key Clinical Trial Parameters

The following tables summarize quantitative data from clinical trials investigating this compound.

Table 1: Phase 2 Clinical Trial (NCT02503137) Design

ParameterDescription
Study Design Multicenter, Randomized, Double-Blind, Placebo-Controlled
Participants 49 male subjects with Androgenetic Alopecia (Norwood-Hamilton scale 4-6)
Treatment Groups 1. Topical this compound 0.15% solution2. Topical this compound 0.25% solution3. Placebo (Vehicle)
Application Once daily topical application to the scalp
Duration 90 days of treatment with a 51-day follow-up period
Primary Endpoints Safety, Tolerability, and Efficacy (change in hair counts)

Table 2: Phase 2 Clinical Trial Efficacy Results

Parameter0.15% Solution0.25% SolutionPlacebo (Vehicle)
Baseline Avg. Hair Count (hairs/cm²)104.9110.8114.0
Day 90 Avg. Hair Count (hairs/cm²)115.0118.5111.5
Net Change (hairs/cm²)+10.1 +7.7 -2.5

Note: Data is derived from a 300-participant Phase II study reported in March 2016.

Protocol: Topical Application in a Research Setting (Based on Clinical Trials)

This protocol outlines a general procedure for applying this compound in a research context, adapted from the methodology of clinical studies NCT03742518 and NCT02503137.

Objective: To assess the effect of this compound on hair follicle activity in an appropriate animal model or ex vivo human scalp tissue.

Materials:

  • This compound (SM-04554) powder

  • Vehicle solution (e.g., ethanol, propylene glycol, and water). The exact composition used in the clinical trials is proprietary. A typical vehicle for topical small molecules might consist of 50% propylene glycol, 30% ethanol, and 20% water.

  • Vortex mixer

  • Precision balance

  • Micropipettes

Procedure:

  • Preparation of Topical Solution:

    • Prepare a 0.15% and a 0.25% (w/v) solution of this compound in the chosen vehicle.

    • For example, to prepare 10 mL of a 0.15% solution, dissolve 15 mg of this compound in 10 mL of the vehicle.

    • Ensure the compound is fully dissolved using a vortex mixer. Prepare fresh solutions regularly.

  • Subject Acclimatization (for in vivo studies):

    • Acclimatize subjects (e.g., C57BL/6 mice, where hair growth cycles are well-characterized) for at least one week before the experiment.

    • Synchronize hair follicles into the telogen (resting) phase by depilation.

  • Application:

    • Designate treatment areas on the dorsal skin of the subjects.

    • Apply a specific volume (e.g., 100-200 µL) of the 0.15%, 0.25% this compound solution, or vehicle (placebo) to the designated area once daily.

  • Monitoring and Analysis:

    • Visually monitor the treatment area for signs of hair growth (skin darkening, hair shaft emergence).

    • At predefined time points (e.g., Day 10, 15, 20), collect skin biopsies from the treatment area.

    • Process biopsies for histological analysis (e.g., H&E staining) to assess hair follicle morphology and staging (anagen vs. telogen).

    • Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) or Wnt pathway activation (e.g., nuclear β-catenin).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Source Research-Grade This compound (SM-04554) A2 Prepare Topical Solutions (0.15%, 0.25%) and Vehicle A1->A2 B2 Group Assignment (this compound vs. Vehicle) A2->B2 B1 Select & Acclimatize Subjects (e.g., Animal Model) B1->B2 B3 Daily Topical Application (e.g., 21 days) B2->B3 C1 Visual Observation & Image Capture B3->C1 C2 Collect Skin Biopsies at Time Points B3->C2 C4 Data Analysis & Quantification C1->C4 C3 Histology (H&E) & Immunohistochemistry (IHC) C2->C3 C3->C4

A generalized experimental workflow for studying this compound.

References

Application Note: Quantitative Analysis of Dalosirvat in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dalosirvat (developmental code name SM-04554) is a small molecule stimulator of the Wnt signaling pathway that has been investigated for the topical treatment of androgenetic alopecia.[1] Preclinical and clinical research necessitates reliable analytical methods to quantify this compound concentrations in biological matrices, including tissue samples, to understand its pharmacokinetic and pharmacodynamic properties. This application note provides a detailed protocol for the extraction and quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices.[2][3][4]

This method employs a protein precipitation procedure for sample cleanup, followed by chromatographic separation and mass spectrometric detection. The protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible method for determining this compound levels in tissue.

Quantitative Method Parameters

A summary of the hypothetical quantitative performance of the described LC-MS/MS method for this compound in tissue homogenate is presented below. These values are representative of what can be expected from a validated bioanalytical method.

ParameterAcceptance CriteriaResult
Calibration Curve Range Correlation coefficient (r²) ≥ 0.990.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%0.1 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration (except LLOQ)-5.8% to 8.2%
Precision (% CV) ≤ 15% (except LLOQ)4.1% to 9.5%
Matrix Effect CV ≤ 15%7.8%
Recovery Consistent and reproducible85-95%
Stability (Freeze-Thaw) % Change within ±15%-6.2% (3 cycles)
Stability (Bench-Top, 4 hours) % Change within ±15%-4.5%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • Control tissue (e.g., rodent skin, liver)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Microcentrifuge tubes

  • Analytical balance

  • Calibrated pipettes

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the this compound reference standard and the internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (10 ng/mL):

    • Dilute the IS stock solution with acetonitrile to a final concentration of 10 ng/mL. This solution will be used for protein precipitation.

Sample Preparation
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 3 volumes of cold PBS (300 µL for 100 mg of tissue).

    • Homogenize the tissue sample on ice until a uniform suspension is achieved. Use of a bead beater or rotor-stator homogenizer is recommended.

    • The resulting homogenate can be stored at -80°C if not used immediately.

  • Preparation of Calibration Standards and Quality Controls:

    • Spike appropriate amounts of the this compound working standard solutions into blank tissue homogenate to prepare calibration standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

Extraction Protocol
  • Pipette 50 µL of the tissue homogenate (sample, blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (10 ng/mL in acetonitrile) to each tube. The IS solution also serves as the protein precipitation agent.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

LC Parameters
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions This compound: Q1: m/z 297.1 -> Q3: m/z 161.1 (Quantifier), m/z 121.1 (Qualifier)
This compound-d4 (IS): Q1: m/z 301.1 -> Q3: m/z 161.1

Note: The specific m/z transitions for this compound and its internal standard should be optimized by direct infusion prior to analysis.

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action

Dalosirvat_Pathway This compound This compound Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway Activates Beta_Catenin β-Catenin Stabilization Wnt_Pathway->Beta_Catenin Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Promotes Hair_Follicle Hair Follicle Proliferation and Growth Gene_Expression->Hair_Follicle

Caption: Simplified signaling pathway of this compound in activating the Wnt pathway.

Experimental Workflow for this compound Quantification

Dalosirvat_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue_Sample Tissue Sample (100 mg) Homogenization Homogenization (in PBS) Tissue_Sample->Homogenization Spiking Spiking (Standards/QCs) Homogenization->Spiking Protein_Precipitation Add Internal Standard in Acetonitrile Spiking->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for the quantification of this compound in tissue samples.

References

Troubleshooting & Optimization

Overcoming low solubility of Dalosirvat in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"## Technical Support Center: Overcoming Low Aqueous Solubility of Dalosirvat

Disclaimer: this compound is a compound under clinical investigation.[1][2] This guide is intended for research professionals and is based on established principles for enhancing the solubility of poorly soluble small molecules. The experimental conditions provided are illustrative and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: Low aqueous solubility is a known characteristic of many small molecule drugs. The first step is to systematically assess its solubility in different conditions. We recommend preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer.

  • Recommended Organic Solvents: Start with Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Ensure the powder is fully dissolved. Sonication may aid dissolution.

  • Aqueous Buffer Dilution: Add the DMSO stock solution to your aqueous buffer one drop at a time while vortexing. Do not exceed a final DMSO concentration of 0.5-1% in your final solution, as higher concentrations can be cytotoxic in cell-based assays. If precipitation occurs, you will need to explore other solubilization strategies.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous media. What are my next options?

A2: Precipitation upon dilution indicates that the aqueous solubility limit has been exceeded. Several strategies can be employed to overcome this, primarily involving the use of co-solvents or excipients.[3][4]

Strategy Description Advantages Considerations
Co-solvents Using a mixture of water and a water-miscible organic solvent to increase solubility.[5]Simple to implement.The co-solvent may affect the biological system being studied.
pH Adjustment For ionizable drugs, adjusting the pH can increase solubility by converting the drug to its more soluble ionized form.Effective for drugs with acidic or basic functional groups.Requires knowledge of the drug's pKa; the required pH may not be compatible with your experiment.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.Generally well-tolerated in biological systems.Can have a saturable effect; may not be effective for all molecules.
Surfactants Using surfactants above their critical micelle concentration can create micelles that encapsulate the drug.Can significantly increase solubility.May interfere with cell membranes and some assays.

Q3: How do I choose the right solubilization strategy for my experiment?

A3: The choice of strategy depends on the physicochemical properties of this compound and the requirements of your experimental system. The following workflow can guide your decision-making process.

A decision workflow for troubleshooting this compound solubility.

Troubleshooting Guides & Experimental Protocols

Issue: this compound solubility is insufficient even with 1% DMSO.

Solution: Employ a co-solvent system. A common system for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.

Experimental Protocol: Co-solvent Formulation

  • Prepare a 10x stock of this compound in 100% DMSO. For example, to achieve a final concentration of 2 mg/mL, prepare a 20 mg/mL stock in DMSO.

  • Add PEG300. In a sterile microfuge tube, add 4 volumes of PEG300 to 1 volume of the DMSO stock solution and mix thoroughly.

  • Add Tween-80. Add 0.5 volumes of Tween-80 to the mixture and mix until the solution is clear.

  • Add Saline. Add 4.5 volumes of saline to the mixture dropwise while vortexing to bring the solution to its final 1x concentration.

  • Observe the final solution. If the solution is clear, it is ready for use. If precipitation occurs, further optimization of the co-solvent ratios may be necessary.

Example Co-Solvent Formulations for this compound

Component Protocol 1 (for ≥ 2.08 mg/mL) Protocol 2 (for ≥ 2.08 mg/mL)
DMSO10%10%
PEG30040%-
Tween-805%-
SBE-β-CD in Saline-90% (of a 20% solution)
Saline45%-
Result Clear SolutionClear Solution
Issue: The required pH for solubilization is not compatible with my cell culture media.

Solution: Use cyclodextrins to form an inclusion complex, which enhances solubility at physiological pH. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

Experimental Protocol: Cyclodextrin Formulation

  • Determine the required cyclodextrin concentration. This often requires empirical testing. Start with a 20% (w/v) solution of SBE-β-CD in saline or your buffer.

  • Prepare a this compound stock in DMSO. As in the previous protocol, create a concentrated stock in 100% DMSO.

  • Mix this compound with the cyclodextrin solution. Add 1 volume of the DMSO stock to 9 volumes of the 20% SBE-β-CD solution.

  • Incubate the mixture. Gently agitate the solution at room temperature for 1-2 hours to allow for complex formation.

  • Filter the solution. Use a 0.22 µm syringe filter to remove any undissolved drug or potential aggregates.

Formation of a water-soluble this compound-cyclodextrin complex.

Mechanism of Action: Wnt Signaling Pathway

This compound is a Wnt signaling pathway stimulant. The Wnt pathway is crucial for cell proliferation and differentiation. By activating this pathway, this compound is being investigated for its potential to promote hair follicle regeneration.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound receptor Frizzled/LRP Receptor This compound->receptor activates destruction_complex Destruction Complex (APC, Axin, GSK3β) receptor->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin degrades tcf_lef TCF/LEF beta_catenin->tcf_lef translocates to nucleus and binds gene_transcription Target Gene Transcription tcf_lef->gene_transcription activates

Simplified diagram of this compound's action on the Wnt signaling pathway.
"}

References

Troubleshooting inconsistent results in Dalosirvat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Dalosirvat (formerly SM-04554). The information is tailored to scientists and professionals in drug development investigating the effects of this compound on the Wnt signaling pathway, particularly in the context of hair follicle research.

Troubleshooting Guides

Inconsistent Wnt Pathway Activation

Question: We are observing variable activation of the Wnt signaling pathway with this compound in our cell-based assays. What are the potential causes and solutions?

Answer: Inconsistent Wnt pathway activation is a common challenge. Several factors, from compound preparation to the specifics of the assay, can contribute to this variability. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions

Potential Cause Recommended Solution
Compound Solubility and Aggregation This compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing final dilutions in aqueous media. Visually inspect for precipitates. Consider using a solubility-enhancing agent if precipitation is suspected.
Inconsistent Compound Dilutions Prepare fresh serial dilutions for each experiment to avoid degradation. Ensure accurate pipetting by using calibrated pipettes and proper technique.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered cellular responses. Ensure high cell viability (>95%) before starting the experiment.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to stimuli.
"Edge Effects" in Microplates Evaporation from wells on the edge of a microplate can concentrate media components and the test compound. To mitigate this, fill the peripheral wells with sterile media or PBS and do not use them for experimental data points.
Serum Component Interference Components in fetal bovine serum (FBS) can sometimes interfere with compound activity or the assay itself. Test different lots of FBS or consider reducing the serum concentration during the treatment period.
Assay Timing The kinetics of Wnt pathway activation can vary. Perform a time-course experiment (e.g., 8, 16, 24, 48 hours) to determine the optimal time point for measuring the response to this compound in your specific cell line.[1]
Variability in Dermal Papilla Cell Proliferation Assays

Question: Our dermal papilla cell proliferation assays with this compound are showing high well-to-well and experiment-to-experiment variability. How can we improve the consistency?

Answer: Proliferation assays are sensitive to a variety of experimental conditions. The following table outlines common sources of variability and how to address them.

Troubleshooting Proliferation Assay Variability

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling.
Inconsistent Incubation Times Use a multichannel pipette for adding reagents (e.g., this compound, proliferation reagent) to minimize time differences between wells.[2]
Reagent Preparation and Storage Prepare and store all reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of critical components.
Microplate Type For colorimetric or fluorometric assays, use the appropriate plate type (e.g., clear-bottom black plates for fluorescence) to minimize background and crosstalk between wells.
Normalization Issues Normalize proliferation data to a vehicle-treated control. For endpoint assays, consider a separate normalization plate to account for initial seeding density variations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as a stimulant of the canonical Wnt signaling pathway. This pathway is crucial for the development and maintenance of hair follicles. By activating this pathway, this compound is thought to promote the proliferation of dermal papilla cells and maintain the anagen (growth) phase of the hair cycle.

Q2: Why were inconsistent results observed in clinical trials, with a lower concentration (0.15%) being more effective than a higher one (0.25%)?

A2: While the exact reasons for the observed dose-response in clinical trials have not been fully elucidated, this phenomenon is not uncommon in biological systems. Potential explanations include receptor downregulation or feedback inhibition at higher concentrations, or issues related to the formulation and skin penetration of the topical solution. This highlights the importance of careful dose-response studies in preclinical experiments.

Q3: How should I prepare this compound for in vitro experiments, given its poor water solubility?

A3: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced cellular toxicity or off-target effects.

Q4: What are the key readouts to measure this compound's effect on the Wnt pathway?

A4: The primary methods to assess Wnt pathway activation are:

  • β-catenin Accumulation: Activation of the canonical Wnt pathway leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. This can be measured by Western blot or immunofluorescence.

  • TCF/LEF Reporter Assays: These assays, such as the TOP/FOPflash assay, use a luciferase reporter gene under the control of TCF/LEF responsive elements. An increase in luciferase activity indicates pathway activation.[1][4]

  • Target Gene Expression: The expression of Wnt target genes, such as AXIN2 and c-Myc, can be quantified using quantitative PCR (qPCR).

Q5: Which cell lines are appropriate for studying this compound's effects on hair follicle biology?

A5: Primary human follicle dermal papilla cells (HFDPCs) are the most physiologically relevant cell type for this research. Immortalized dermal papilla cell lines are also a suitable and more readily available alternative. Additionally, cell lines with a well-characterized and responsive Wnt pathway, such as HEK293T, can be used for initial mechanism-of-action and reporter gene studies.

Experimental Protocols & Methodologies

Protocol 1: Wnt/β-catenin Reporter Assay (TOP/FOPflash)

This protocol is designed to quantify the activation of the canonical Wnt pathway in response to this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with either the TOPflash or FOPflash reporter plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOP/FOPflash) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in Wnt signaling is calculated by comparing the normalized luciferase activity of this compound-treated cells to that of vehicle-treated cells.

Protocol 2: β-catenin Accumulation Assay (Western Blot)

This protocol details the detection of β-catenin protein levels as a marker of Wnt pathway activation.

Materials:

  • Dermal papilla cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate dermal papilla cells and allow them to adhere. Treat with this compound at desired concentrations for the optimal time determined in a time-course experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in β-catenin levels relative to a loading control (e.g., GAPDH or β-actin).

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled Receptor This compound->Frizzled Activates Wnt Wnt Ligand Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Recruits LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates and Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Canonical Wnt signaling pathway activated by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Compound Step 1: Verify Compound Preparation & Solubility Start->Check_Compound Check_Cells Step 2: Assess Cell Health & Culture Conditions Check_Compound->Check_Cells If compound prep is correct Check_Protocol Step 3: Review Assay Protocol & Execution Check_Cells->Check_Protocol If cells are healthy Optimize Step 4: Perform Optimization (e.g., Time-course, Titration) Check_Protocol->Optimize If protocol is followed End Consistent Results Achieved Optimize->End

Caption: Logical workflow for troubleshooting inconsistent results.

References

Potential off-target effects of SM-04554 in research models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for SM-04554 (Dalosirvat). This resource is designed for researchers, scientists, and drug development professionals investigating the effects of SM-04554 in various research models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects, that may arise during your experiments.

Overview of SM-04554

SM-04554, also known as this compound, is an experimental small molecule designed as a topical activator of the Wnt signaling pathway.[1][2][3] Its primary therapeutic target was androgenetic alopecia (hair loss).[1][3] While preclinical and early-phase clinical studies suggested it was generally well-tolerated with minimal systemic exposure when applied topically, development for this indication was discontinued by Biosplice Therapeutics (formerly Samumed) in 2021.

Understanding the potential for off-target effects is crucial for interpreting experimental results accurately. This guide provides information based on available data and the known pharmacology of Wnt pathway activators.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SM-04554?

A1: SM-04554 is a Wnt pathway activator. The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and plays a key role in embryonic development and tissue regeneration, including hair follicle cycling.

Q2: What are the known on-target effects of SM-04554 in hair follicle research?

A2: In preclinical models, SM-04554 has been shown to generate new hair follicles and increase hair count. The intended on-target effect is the stimulation of hair follicle regeneration and the maintenance of the anagen (growth) phase of the hair cycle through the modulation of the Wnt pathway.

Q3: What is the general concern with modulating the Wnt pathway?

A3: The Wnt pathway is a complex and highly conserved signaling cascade involved in numerous physiological processes. Aberrant activation of the Wnt pathway has been implicated in the development of various cancers. Therefore, a key concern with Wnt pathway activators is the potential for unintended mitogenic effects in off-target tissues.

Q4: Is there any publicly available data on the kinase selectivity profile of SM-04554?

A4: Based on the available information, a detailed kinase selectivity profile for SM-04554 has not been made public. Such studies are crucial for identifying potential off-target kinases that could mediate unintended effects.

Q5: What were the reported adverse events in clinical trials of SM-04554?

A5: Phase 2 clinical trial data for topical SM-04554 reported several systemic adverse events, although the incidence was similar between treatment and vehicle groups. These findings in human subjects can guide researchers to potential areas of investigation in preclinical models. For a summary of these events, please refer to the data table below.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Researchers using SM-04554 in their models may encounter unexpected phenotypes. This guide provides a structured approach to troubleshooting these potential off-target effects.

Issue 1: Unexpected Changes in Cell Proliferation or Morphology in Non-Target Tissues
  • Potential Cause: Off-target activation of the Wnt pathway or other signaling pathways in tissues outside the intended area of study.

  • Troubleshooting Steps:

    • Assess Wnt Pathway Activation: Use a Wnt reporter assay (e.g., TOP/FOPflash) in your cell or tissue model to confirm if the observed effects correlate with Wnt pathway activation.

    • Immunohistochemistry/Western Blot: Analyze the expression levels of Wnt target genes (e.g., Axin2, c-Myc) and markers of proliferation (e.g., Ki-67) in affected tissues.

    • Dose-Response Analysis: Perform a dose-response study to determine if the observed effect is dependent on the concentration of SM-04554.

    • Control Compounds: Include a well-characterized Wnt pathway inhibitor (e.g., IWR-1) to see if the observed phenotype can be rescued.

Issue 2: Metabolic Changes Observed in In Vivo Models
  • Potential Cause: Systemic exposure to SM-04554 leading to off-target effects on metabolic pathways. Clinical trials noted instances of hyperglycemia.

  • Troubleshooting Steps:

    • Monitor Blood Glucose: In animal models, regularly monitor blood glucose levels following administration of SM-04554.

    • Liver Function Tests: Based on clinical reports of elevated ALT and AST, monitor liver enzyme levels in plasma.

    • Histopathological Analysis: Perform histological examination of metabolic tissues (liver, pancreas, adipose tissue) to look for any morphological changes.

Issue 3: Lack of Expected On-Target Effect
  • Potential Cause: Issues with compound stability, delivery, or cellular context.

  • Troubleshooting Steps:

    • Compound Integrity: Verify the purity and stability of your SM-04554 stock solution.

    • Delivery Method: Ensure efficient delivery of the compound to the target cells or tissue. For topical application, consider the vehicle and skin penetration properties.

    • Cellular Context: The responsiveness to Wnt pathway activation can be highly cell-type specific. Confirm that your model system has the necessary components of the Wnt signaling pathway.

Data Presentation

Table 1: Summary of Systemic Adverse Events from a Phase 2 Clinical Trial of SM-04554
Adverse Event
Sinusitis
Upper Respiratory Infection
Hyperglycemia
Diarrhea
Bronchitis
Alanine Aminotransferase (ALT) Increased
Aspartate Aminotransferase (AST) Increased

This table is adapted from publicly presented clinical trial data. The frequency of these events was reported to be similar between the treatment and vehicle groups.

Experimental Protocols

Due to the limited publicly available preclinical data on SM-04554 off-target effects, detailed, compound-specific protocols are not available. However, the following are general methodologies for key experiments.

Wnt Reporter Assay (TOP/FOPflash Assay)
  • Cell Seeding: Plate cells of interest in a multi-well plate.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPflash), and a constitutively active Renilla luciferase plasmid for normalization.

  • Treatment: Treat cells with varying concentrations of SM-04554, a positive control (e.g., Wnt3a conditioned media), and a vehicle control.

  • Lysis and Luminescence Reading: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the TOPflash and FOPflash Firefly luciferase values to the Renilla luciferase values. Calculate the TOP/FOP ratio to determine the fold change in Wnt pathway activation.

Immunohistochemistry for Proliferation Marker (Ki-67)
  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) and mount them on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a suitable buffer (e.g., citrate buffer) and heat.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Quantify the percentage of Ki-67 positive cells using microscopy and image analysis software.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation SM04554 SM-04554 SM04554->Destruction_Complex Modulation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Beta_Catenin_Nuc->TCF_LEF

Caption: Canonical Wnt Signaling Pathway and the putative modulation point of SM-04554.

Off_Target_Workflow start Unexpected Phenotype Observed in Research Model check_systemic Assess for Systemic Exposure (if applicable) start->check_systemic on_target_analysis On-Target Pathway Analysis (Wnt Reporter Assay, Target Gene Expression) check_systemic->on_target_analysis Systemic exposure confirmed or suspected off_target_hypothesis Formulate Off-Target Hypothesis (e.g., other pathway activation, toxicity) on_target_analysis->off_target_hypothesis On-target effects do not fully explain phenotype in_vitro_screen In Vitro Screening (e.g., Kinase Panel, Pathway Profiling) off_target_hypothesis->in_vitro_screen in_vivo_followup In Vivo Follow-up Studies (e.g., Toxicology, Histopathology) in_vitro_screen->in_vivo_followup Candidate off-targets identified conclusion Characterize Off-Target Effect in_vivo_followup->conclusion

Caption: A logical workflow for investigating potential off-target effects of SM-04554.

References

Managing cytotoxicity of Dalosirvat at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter cytotoxicity with Dalosirvat at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our in vitro experiments with this compound at high concentrations. What are the potential causes?

A1: High-concentration cytotoxicity of a research compound like this compound can stem from several factors:

  • On-target effects: As this compound is a Wnt signaling pathway stimulant, high concentrations could lead to overactivation of the pathway.[1][2] Aberrant Wnt signaling is associated with various diseases, and excessive stimulation may disrupt normal cellular processes, leading to cell death.[3]

  • Off-target effects: At high concentrations, compounds may interact with unintended molecular targets, causing toxicity through mechanisms unrelated to their primary mode of action.[4]

  • Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).[5]

  • Compound precipitation: Poor solubility at high concentrations can lead to the formation of compound precipitates, which can cause physical stress and damage to cells.

  • Compound instability: The compound may degrade in the culture medium over time, forming byproducts that are more toxic than the parent compound.

Q2: How can we determine if the observed cytotoxicity is due to this compound itself or the solvent?

A2: To distinguish between compound- and solvent-induced cytotoxicity, it is crucial to run a vehicle control experiment. This involves treating a set of cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without this compound. If you observe similar levels of cell death in the vehicle control and the this compound-treated groups, the solvent is likely a significant contributor to the cytotoxicity.

Q3: What is the difference between a cytotoxic and a cytostatic effect, and how can we differentiate them?

A3: A cytotoxic effect is one that kills the cells, while a cytostatic effect inhibits cell proliferation without causing cell death. You can differentiate between these effects using the following methods:

  • Cell counting: A cytotoxic compound will lead to a decrease in the number of viable cells over time compared to the initial seeding number. A cytostatic compound will result in a cell number that is similar to or slightly higher than the initial number, but significantly lower than an untreated control group.

  • Live/dead staining: Assays using fluorescent dyes like calcein-AM and propidium iodide can distinguish between viable and dead cells.

  • Apoptosis vs. Necrosis Assays: Assays like Annexin V/Propidium Iodide staining can help determine the mode of cell death.

Q4: What is a plausible mechanism for this compound-induced cytotoxicity at high concentrations?

A4: this compound is a potent activator of the Wnt signaling pathway. The canonical Wnt pathway is tightly regulated, and its overactivation has been implicated in various cancers by promoting uncontrollable cell growth. It is plausible that at high concentrations, this compound could hyper-activate this pathway, leading to a dysregulation of genes that control cell fate and proliferation, which could, in turn, trigger apoptosis or other forms of cell death.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you observe unexpected cytotoxicity, follow this systematic approach to identify the root cause.

A Unexpected Cytotoxicity Observed B Run Vehicle Control (Solvent Only) A->B C Assess Compound Solubility (Visual Inspection, Microscopy) A->C D Review Experimental Protocol (Calculations, Cell Health) A->D E Cytotoxicity in Vehicle Control? B->E F Precipitate Observed? C->F G Protocol Errors or Unhealthy Cells? D->G H YES E->H Yes I NO E->I No J YES F->J Yes K NO F->K No L YES G->L Yes M NO G->M No N Optimize Solvent Concentration (See Guide 2) H->N O Compound is Likely Cytotoxic I->O P Improve Solubilization Method (e.g., use Pluronic F-127) J->P K->O Q Correct Protocol and Repeat (Ensure healthy, low-passage cells) L->Q M->O

Caption: A workflow for troubleshooting unexpected cytotoxicity.

Guide 2: Mitigating Solvent-Induced Toxicity

If your vehicle control experiments indicate that the solvent is contributing to cell death, use the following strategies:

  • Determine the Maximum Tolerated Concentration:

    • Perform a dose-response experiment with your solvent (e.g., DMSO) alone.

    • Identify the highest concentration that does not impact cell viability. For most cell lines, this is below 0.5% for DMSO.

  • Optimize Compound Stock Concentration:

    • Prepare a more concentrated stock of this compound in the solvent.

    • This allows you to use a smaller volume to achieve the desired final concentration, thus keeping the final solvent concentration below the toxic threshold.

  • Perform Serial Dilutions in Media:

    • After the initial solubilization in an organic solvent, perform subsequent serial dilutions in your cell culture medium. Be sure to visually inspect for any compound precipitation after dilution.

Data Presentation

Table 1: Example Data for a Dose-Response Cytotoxicity Assay
This compound Concentration% DMSO (v/v)Absorbance (570 nm) - Rep 1Absorbance (570 nm) - Rep 2Absorbance (570 nm) - Rep 3Average Absorbance% Cell Viability
0 µM (Vehicle Control)0.5%1.251.281.221.25100%
1 µM0.5%1.201.241.181.2196.8%
10 µM0.5%0.950.980.920.9576.0%
50 µM0.5%0.600.650.620.6249.6%
100 µM0.5%0.300.330.280.3024.0%
Media Only (Blank)0%0.050.050.040.05-

Experimental Protocols

Protocol 1: General Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating a set of cells with a lysis buffer.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Wnt Signaling Pathway and this compound's Mechanism of Action

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Frizzled Frizzled Receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Frizzled->DestructionComplex Inhibits LRP56 LRP5/6 Co-receptor This compound This compound (Wnt Stimulant) This compound->Frizzled Activates BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded TCFLEF TCF/LEF BetaCatenin->TCFLEF Translocates & Binds TargetGenes Target Gene Transcription (e.g., Cyclin D1, c-Myc) TCFLEF->TargetGenes Activates Dysregulation High Concentrations: Dysregulation, Potential Cytotoxicity TargetGenes->Dysregulation

Caption: Canonical Wnt pathway with this compound as a stimulant.

Experimental Workflow for Assessing and Mitigating Compound Cytotoxicity

A Start: Observe Unexpected Cytotoxicity B Step 1: Perform Dose-Response and Time-Course Experiments A->B C Step 2: Run Controls (Vehicle, Untreated, Positive Control) B->C D Step 3: Assess Cytotoxicity (e.g., MTT, LDH, Live/Dead Staining) C->D E Cytotoxicity Confirmed? D->E F YES E->F Yes G NO E->G No H Step 4: Mitigate Cytotoxicity (Optimize concentration/time, co-treatment) F->H K Re-evaluate Initial Observation G->K I Step 5: Re-evaluate Biological Activity H->I J Problem Resolved / Characterized I->J

Caption: A workflow for assessing and mitigating cytotoxicity.

References

Improving the stability of Dalosirvat in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Dalosirvat in experimental solutions. As specific stability data for this compound is not extensively published, the following recommendations are based on general principles for small molecule compounds and the known chemical structure of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound in experimental settings.

Issue Potential Cause Suggested Solution
Precipitation upon dilution in aqueous buffer This compound has exceeded its aqueous solubility limit.- Decrease the final concentration of this compound in your assay. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your experimental system (typically <0.5%). Always include a vehicle control.[1] - Adjust the pH of the aqueous buffer, as the solubility of compounds can be pH-dependent.[1]
Loss of compound activity over time in prepared solutions Chemical degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light, as some compounds are light-sensitive.[2]
Inconsistent experimental results Inconsistent final concentration due to precipitation or degradation.- Visually inspect solutions for any precipitate before use. If present, do not use the solution.[1] - Perform a concentration determination (e.g., by UV-Vis spectrophotometry or HPLC) of your working solution before starting the experiment. - Ensure consistent and thorough mixing when preparing dilutions.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products.- Conduct a forced degradation study to identify potential degradation products and their retention times. - Minimize exposure of the compound to harsh conditions (e.g., extreme pH, high temperatures, strong light) during sample preparation and analysis.[3]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, stock solutions should be stored at -20°C or -80°C. It is best to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes ketone and ether functional groups within a 1,4-benzodioxin moiety, potential degradation pathways for this compound could include:

  • Hydrolysis: The ether linkages in the 1,4-benzodioxin ring could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The ketone functional groups could be susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems and ketones can be susceptible to degradation upon exposure to light.

Q3: What is the recommended maximum concentration of DMSO for cell-based assays?

A3: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.5% is often tolerated in cell-based assays. However, it is crucial to perform a vehicle control with the same final DMSO concentration to assess its effect on your specific experimental system.

Q4: How can I perform a simple experiment to check the stability of this compound in my experimental buffer?

A4: You can perform a time-course experiment. Prepare a solution of this compound in your experimental buffer at the working concentration. Aliquot this solution and store it under your experimental conditions. At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of this compound using a suitable analytical method like HPLC-UV. A decrease in the peak area corresponding to this compound over time would indicate instability.

Illustrative Stability Data for this compound

The following table provides example data to illustrate how the stability of this compound might be presented. This is not experimental data.

Condition Solvent/Buffer Time This compound Remaining (%)
-20°C, Dark100% DMSO1 month99.5
4°C, Dark100% DMSO1 month98.2
Room Temp, Light100% DMSO24 hours95.1
37°CCell Culture Media + 10% FBS (0.1% DMSO)8 hours92.3
37°CPBS, pH 7.4 (0.1% DMSO)24 hours88.5
Room Temp, LightPBS, pH 5.0 (0.1% DMSO)24 hours91.2
Room Temp, LightPBS, pH 9.0 (0.1% DMSO)24 hours85.4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for a forced degradation study to identify potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation: Place the solid this compound powder in a 60°C oven for 24 hours. Dissolve a portion of the stressed powder in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. Analyze the solution.

  • Analysis: Analyze all samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV or mass spectrometric detection.

Protocol 2: Kinetic Solubility Assessment

This protocol determines the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Equilibration and Observation: Shake the plate for 1-2 hours at room temperature.

  • Determine Kinetic Solubility: Measure the turbidity of each well using a nephelometer or plate reader at a wavelength around 620 nm. The highest concentration that remains clear (i.e., does not show a significant increase in turbidity compared to the buffer-only control) is the approximate kinetic solubility.

Visualizations

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Frizzled->Dsh Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded Nucleus Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes BetaCatenin_stable β-catenin (stabilized) BetaCatenin_stable->Nucleus

Caption: Canonical Wnt Signaling Pathway Activation.

Stability_Workflow start Start: Need to assess This compound stability prep_solution Prepare this compound solution in experimental buffer start->prep_solution aliquot Aliquot solution for different time points (T0, T1, T2...) prep_solution->aliquot incubate Incubate under experimental conditions (e.g., 37°C, protected from light) aliquot->incubate analyze Analyze aliquots at each time point using HPLC/LC-MS incubate->analyze data_analysis Compare peak area/concentration of this compound to T0 analyze->data_analysis decision Is degradation > 10%? data_analysis->decision stable Conclusion: Stable under experimental conditions decision->stable No unstable Conclusion: Unstable. Troubleshoot solution/conditions. decision->unstable Yes

Caption: Experimental Workflow for Stability Assessment.

Precipitation_Troubleshooting start Issue: Precipitation observed after diluting DMSO stock into aqueous buffer check_conc Is the final concentration critical for the experiment? start->check_conc lower_conc Action: Lower the final concentration of this compound check_conc->lower_conc No check_dmso Is the final DMSO concentration < 0.1%? check_conc->check_dmso Yes end_solved Problem Solved lower_conc->end_solved increase_dmso Action: Increase DMSO concentration (up to 0.5%) and run vehicle control check_dmso->increase_dmso Yes check_solubility Action: Determine kinetic solubility to find the upper limit check_dmso->check_solubility No increase_dmso->end_solved check_solubility->end_solved

Caption: Troubleshooting Precipitation Issues.

References

Why did the higher 0.25% concentration of Dalosirvat show less effectiveness?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with Dalosirvat (formerly SM04554). The information is based on available clinical trial data and pharmacological principles.

Frequently Asked Questions (FAQs)

Q1: Why did the higher 0.25% concentration of this compound show less effectiveness in some clinical trial endpoints compared to the 0.15% concentration?

A1: The observation of a lower therapeutic effect at a higher dosage, as seen with the 0.25% concentration of this compound in a phase 2 clinical trial, is a known pharmacological phenomenon referred to as a biphasic dose-response or hormesis.[1][2][3][4][5] This is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.

While the precise mechanisms for this compound are not definitively established, several factors could contribute to this outcome:

  • Receptor Desensitization or Downregulation: Continuous or high-concentration stimulation of the Wnt signaling pathway by this compound could lead to a feedback mechanism that reduces the number or sensitivity of the target receptors on the hair follicle cells. This would diminish the cellular response to the drug.

  • Target Saturation: It is possible that the 0.15% concentration is sufficient to saturate the Wnt pathway receptors involved in hair growth. Increasing the concentration to 0.25% would not produce a greater effect and might trigger inhibitory secondary signaling pathways or off-target effects.

  • Cellular Stress and Toxicity: Higher concentrations of a bioactive molecule can induce cellular stress, leading to a counter-regulatory response that inhibits normal cellular processes, including hair follicle cycling.

  • Formulation and Bioavailability: The physicochemical properties of the topical formulation at a higher concentration could potentially alter its absorption, diffusion, or local bioavailability in the scalp, leading to a suboptimal interaction with the target cells.

It is a crucial aspect of dose-finding studies to identify the optimal therapeutic window, and the results from the this compound trials suggest that for hair growth, the 0.15% concentration may be closer to this optimal range.

Troubleshooting Guide

Issue: Inconsistent or suboptimal results in in-vitro/in-vivo experiments with this compound.

Possible Causes & Troubleshooting Steps:

  • Concentration Range: Based on clinical findings, ensure your experimental design includes a range of concentrations that encompasses the potentially more effective lower doses. Do not assume a linear dose-response.

  • Treatment Duration and Observation Timepoints: The effects of Wnt pathway modulation on hair follicle cycling are not immediate. Ensure your experimental timeline allows for sufficient duration to observe changes in hair growth phases. In clinical trials, observations were made at baseline, day 45, day 90, and day 135.

  • Vehicle Control: The formulation vehicle can have its own effects. Always include a vehicle-only control group to accurately assess the specific effects of this compound.

  • Model System: The choice of animal model or cell line can significantly impact the results. Ensure the model system has a well-characterized Wnt signaling pathway relevant to hair follicle biology.

Quantitative Data Summary

The following table summarizes the mean hair count data from a Phase 2 clinical trial of this compound (SM04554).

Treatment GroupBaseline (Mean Hair Count ± SEM)Day 90 (Mean Hair Count ± SEM)Day 135 (Mean Hair Count ± SEM)
Vehicle (Placebo)114.3 (± 5.8)115.7 (± 6.8)111.5 (± 7.0)
0.15% this compound104.9 (± 5.7)110.5 (± 6.6)115.0 (± 6.8)
0.25% this compound110.8 (± 6.4)117.3 (± 8.0)118.5 (± 8.0)

Data adapted from a Phase 2 study of SM04554.

Experimental Protocols

Phase 2 Clinical Trial for this compound (SM04554) in Androgenetic Alopecia (AGA)

  • Study Design: A multi-center, randomized, double-blind, vehicle-controlled trial.

  • Participants: 300 male subjects with androgenetic alopecia, aged 18 to 55 years, with a Norwood-Hamilton classification of 4, 5, 5A, 5V, or 6.

  • Treatment Arms:

    • Vehicle (placebo) solution applied topically once daily.

    • 0.15% this compound solution applied topically once daily.

    • 0.25% this compound solution applied topically once daily.

  • Treatment Duration: 90 days of once-daily application.

  • Follow-up Period: 45 days post-treatment.

  • Primary Endpoints:

    • Change in non-vellus hair count as measured by macrophotography.

    • Subjective assessment of hair growth using the Men's Hair Growth Questionnaire.

  • Secondary Endpoints: Change in hair density.

  • Assessments: Clinical and imaging outcomes were assessed at baseline, day 45, day 90, and day 135.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled Receptor This compound->Frizzled Activates Wnt Wnt Ligand Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates Gene_Transcription Gene Transcription (Hair Follicle Growth) TCF_LEF->Gene_Transcription Activates

Caption: Canonical Wnt Signaling Pathway Activation by this compound.

Experimental Workflow

Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (90 Days) cluster_assessment Assessment Points cluster_endpoints Endpoints Measured Screening 300 Male Subjects (AGA, 18-55 years) Randomization Randomization (1:1:1) Screening->Randomization GroupA Group A: Vehicle (n=100) Randomization->GroupA GroupB Group B: 0.15% this compound (n=100) Randomization->GroupB GroupC Group C: 0.25% this compound (n=100) Randomization->GroupC Day0 Day 0 (Baseline) Day45 Day 45 Day0->Day45 Day90 Day 90 (End of Treatment) Day45->Day90 Day135 Day 135 (Follow-up) Day90->Day135 Endpoints Hair Count Hair Density Questionnaires Day135->Endpoints

References

Addressing variability in hair growth response to SM-04554 in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Wnt pathway activator SM-04554 (also known as Dalosirvat) in mouse models of hair growth.

Frequently Asked Questions (FAQs)

Q1: What is SM-04554 and what is its mechanism of action?

SM-04554, also known as this compound, is an experimental small molecule designed as a topical treatment for androgenetic alopecia.[1][2] It functions as a Wnt pathway activator.[1] The Wnt signaling pathway is a critical group of protein pathways involved in cell growth, embryonic development, and tissue regeneration, including the development and regeneration of hair follicles.[1][3] By modulating this pathway, SM-04554 is intended to stimulate hair follicle regeneration, initiate and maintain the anagen (growth) phase of the hair cycle, and potentially lead to the formation of new hair follicles.

Q2: What is the current developmental status of SM-04554?

As of 2021, the developer, Biosplice Therapeutics (formerly Samumed), has stopped the independent development of SM-04554 for androgenetic alopecia following the completion of a Phase 3 clinical trial. The company is reportedly evaluating out-licensing opportunities for any further development. A 2023 literature review indicated that the development was cancelled based on the trial's results.

Q3: What are the expected effects of SM-04554 in preclinical mouse models?

Studies in various mouse strains (including CD1, C57BL/6, and BNX nude mice) have shown that topical application of SM-04554 can:

  • Increase the number of hair follicles.

  • Promote and accelerate hair growth compared to a vehicle control.

  • Shorten the duration of the telogen (resting) phase of the hair cycle.

  • Accelerate the onset of the anagen (growth) phase.

Q4: How does the mechanism of SM-04554 differ from Minoxidil or Finasteride?

The three compounds target different pathways in hair loss.

  • SM-04554: Activates the Wnt signaling pathway to promote hair follicle stem cell activity.

  • Minoxidil: Works as a potassium channel opener, which is thought to increase blood flow to the scalp by dilating blood vessels. It also helps to extend the anagen phase.

  • Finasteride: Inhibits the 5-alpha-reductase enzyme, which prevents the conversion of testosterone to dihydrotestosterone (DHT), a key hormone implicated in androgenetic alopecia.

Troubleshooting Guides

Issue 1: High Variability or Lack of Hair Growth Response

Question: We are observing inconsistent hair growth or no significant difference between the SM-04554 treated group and the vehicle control group in our mice. What could be the cause?

Answer: Variability in response can be attributed to several factors related to the experimental protocol, animal model, and environmental conditions. Follow this guide to troubleshoot the issue.

  • Concentration: Preclinical and clinical studies have used various concentrations, including 0.1%, 0.15%, and 0.25%. Interestingly, some studies in humans found that a lower dose (0.15%) performed better than a higher dose (0.25%), suggesting a non-linear dose-response. Ensure your chosen concentration is appropriate and accurately prepared.

  • Application Regimen: Studies in animal models (nude mice and mini-pigs) have shown that continuous daily dosing was superior to intermittent ('ON-OFF') regimens for inducing hair growth. Ensure the topical solution is applied consistently every day.

  • Vehicle Formulation: The vehicle used to dissolve and deliver SM-04554 can impact its skin penetration and bioavailability. Ensure the vehicle is appropriate and applied consistently across all groups.

  • Strain Differences: The hair growth cycle timing and duration can vary significantly between different mouse strains (e.g., C57BL/6 vs. CD1). Be aware of the specific cycle timing for your chosen strain. For example, C57BL/6 mice have well-characterized, synchronized hair cycles, making them a common choice.

  • Hair Cycle Stage: The effectiveness of a hair growth-promoting agent can depend on the stage of the hair follicle cycle at the time of treatment. For instance, initiating treatment during the telogen (resting) phase is a common strategy to evaluate the shortening of this phase and the acceleration of anagen onset. Depilation (waxing or Nair) can be used to synchronize follicles into the anagen phase.

  • Stress: Chronic stress in mice can elevate levels of the stress hormone corticosterone, which has been shown to keep hair follicles in the resting stage for longer and delay the activation of hair follicle stem cells. Minimize animal stress by maintaining a stable environment and handling procedures.

  • Other Factors: Temperature and light can also influence the hair follicle growth cycle. Additionally, factors like animal age, gender (hormones), and overall health status can affect hair growth.

Issue 2: Difficulty in Quantifying Hair Growth Accurately

Question: We are seeing some hair growth, but we are struggling to quantify the results consistently. What are the recommended methods for assessment?

Answer: A multi-faceted approach combining macroscopic and microscopic techniques is recommended for robust quantification.

  • Visual Scoring: A semi-quantitative visual scoring system (e.g., on a scale of 1-10) can be used to assess the extent of hair coverage over time. This is often the first-pass method for tracking progress.

  • Skin Pigmentation (C57BL/6 mice): In C57BL/6 mice, the skin appears pink during the telogen phase and becomes dark grey/black during the anagen phase due to melanogenesis in the hair follicles. This color change is a widely accepted early indicator of anagen induction.

  • Histological Analysis: The most definitive method is histological analysis of skin biopsies. This allows for:

    • Follicle Counting: Quantification of the number of hair follicles per unit area of skin (follicles/mm²).

    • Hair Cycle Staging: Microscopic examination to determine the proportion of follicles in anagen, catagen, and telogen phases.

    • Hair Shaft Measurement: Measuring the diameter of hair shafts to distinguish between vellus (<30 µm), indeterminate (30-60 µm), and terminal (>60 µm) hairs.

Data Presentation

Table 1: Summary of SM-04554 Efficacy in Preclinical Mouse Studies

Mouse StrainTreatment DetailsKey FindingsReference
CD1 0.1% SM-04554 for 10 days post-depilationIncreased hair follicle counts compared to vehicle.
C57BL/6 0.1% SM-04554 for 15 days post-depilationVisually accelerated hair growth.
C57BL/6 0.1% SM-04554 starting at Day 49/50 (Telogen)Shortened telogen phase, accelerated anagen onset, and increased follicle counts.
BNX Nude 0.1% SM-04554Increased follicle counts and induced hair growth; continuous dosing was superior.

Table 2: Key Factors Influencing Hair Growth Cycle in Mice

FactorInfluence on Hair GrowthDescriptionReference
Genetic Background HighDifferent mouse strains (e.g., C57BL/6, C3H/HeJ) have inherently different hair cycle timings and susceptibility to hair loss.
Hormones HighAndrogens can negatively impact the hair cycle. Stress hormones (corticosterone) can prolong the telogen (resting) phase.
Age ModerateAs mammals age, the resting phase of hair follicles typically lengthens, and regenerative activity decreases.
Environment ModerateFactors such as ambient temperature and light cycles can affect the progression of the hair follicle cycle.
Physical Stimuli HighDepilation (plucking/waxing) can strongly synchronize hair follicles into a new anagen phase. Shaving does not.

Experimental Protocols

Protocol 1: Topical Application of SM-04554 in Mice
  • Animal Model: C57BL/6 mice are commonly used due to their well-characterized, synchronized hair growth cycles.

  • Hair Cycle Synchronization (Optional but Recommended):

    • To induce a uniform telogen phase, allow mice to reach the natural second telogen phase (approximately 49-50 days after birth). Gently shave the dorsal skin to remove existing hair without inducing anagen.

    • To induce a uniform anagen phase, apply a depilatory cream (e.g., Nair) or use wax strips to the dorsal skin. This will synchronize the hair follicles into anagen.

  • Preparation of Dosing Solution: Prepare SM-04554 at the desired concentration (e.g., 0.1% w/v) in an appropriate vehicle. The vehicle control group should receive the vehicle solution only.

  • Application:

    • Using a pipette, apply a fixed volume (e.g., 100-200 µL) of the SM-04554 or vehicle solution to the shaved/depilated dorsal skin.

    • Gently spread the solution over the target area.

    • Perform the application once daily, at the same time each day, for the duration of the study (e.g., 15-30 days).

  • Monitoring: Monitor animals daily for signs of skin irritation and photograph the treatment area at regular intervals (e.g., weekly) to document visual hair growth.

Protocol 2: Histological Assessment of Hair Follicle Activity
  • Sample Collection: At the end of the treatment period, euthanize the mice and collect full-thickness skin samples from the treated dorsal area using a biopsy punch (e.g., 4-6 mm).

  • Fixation: Fix the skin samples in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin wax. Ensure the samples are embedded vertically to allow for cross-sectioning of the hair follicles.

  • Sectioning: Cut thin sections (e.g., 5-7 µm) from the paraffin blocks using a microtome.

  • Staining:

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) to visualize the overall morphology of the skin and hair follicles.

  • Analysis:

    • Using a microscope, count the total number of hair follicles per unit length or area (mm²).

    • Categorize the observed follicles into the different stages of the hair cycle (anagen, catagen, telogen) based on their morphology.

    • Calculate the percentage of follicles in each stage for both the SM-04554 and vehicle-treated groups.

Visualizations

Wnt_Signaling_Pathway cluster_cell Hair Follicle Stem Cell SM04554 SM-04554 (Wnt Activator) Wnt_Pathway Wnt Signaling Pathway SM04554->Wnt_Pathway Activates Beta_Catenin β-catenin Stabilization Wnt_Pathway->Beta_Catenin Gene_Transcription Gene Transcription (e.g., Lef1, Axin2) Beta_Catenin->Gene_Transcription Promotes Proliferation Stem Cell Proliferation Gene_Transcription->Proliferation Anagen Anagen Phase Induction Proliferation->Anagen

Caption: Simplified Wnt signaling pathway activation by SM-04554 in hair follicle cells.

Experimental_Workflow start Start: Select Mouse Strain (e.g., C57BL/6) sync Hair Cycle Synchronization (Shaving/Depilation) start->sync group Group Allocation (Vehicle vs. SM-04554) sync->group treat Daily Topical Treatment group->treat monitor Monitor & Document (Photos, Skin Color) treat->monitor end Endpoint: Sample Collection (Skin Biopsy) monitor->end analysis Histological Analysis (H&E Staining, Follicle Counting) end->analysis data Data Interpretation & Statistical Analysis analysis->data

Caption: Standard experimental workflow for testing SM-04554 efficacy in mice.

Troubleshooting_Logic start Problem: Inconsistent Hair Growth q1 Is Dosing Protocol Correct? start->q1 a1 Review Concentration, Vehicle, and ensure Continuous Daily Application q1->a1 No q2 Is Mouse Model Appropriate? q1->q2 Yes a1->q2 a2 Confirm Hair Cycle Stage for chosen strain. Consider synchronization. q2->a2 No q3 Are Environmental Factors Controlled? q2->q3 Yes a2->q3 a3 Minimize Animal Stress. Ensure consistent temp and light cycles. q3->a3 No end Response Expected to Improve q3->end Yes a3->end

Caption: Troubleshooting logic for addressing variable hair growth response in mice.

References

Technical Support Center: Best Practices for Long-Term Storage of Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific long-term storage and stability data for the Dalosirvat compound are not publicly available following the discontinuation of its clinical development.[1] The following guide provides generalized best practices for the long-term storage of small molecule research compounds and is intended to serve as a reference for researchers, scientists, and drug development professionals. Always consult any available manufacturer's documentation for specific handling instructions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for a solid small molecule research compound?

A1: For solid-state compounds, long-term storage at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures is generally recommended to minimize degradation.[1][2] The container should be tightly sealed to protect from moisture and light.[1][2] For highly sensitive compounds, storage in an inert atmosphere (e.g., under argon or nitrogen) can prevent oxidative degradation.

Q2: How should I store stock solutions of my compound for long-term use?

A2: Stock solutions are typically more susceptible to degradation than the solid compound. It is best to prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store these aliquots at -20°C or -80°C in tightly sealed vials. The choice of solvent is also critical; use a high-purity, anhydrous solvent in which the compound is known to be stable.

Q3: What are the common signs that my compound may be degrading?

A3: Visual indicators of degradation can include a change in color, the appearance of solid precipitate in a previously clear solution, or a change in the physical texture of a solid. Analytically, degradation can be detected by the appearance of new peaks or a decrease in the main peak's area in an HPLC chromatogram. A loss of expected biological activity in an assay is also a strong indicator of potential degradation.

Q4: What are the most common chemical degradation pathways for small molecule compounds?

A4: The most prevalent degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The reaction of a compound with water, often affecting functional groups like esters, amides, and lactams.

  • Oxidation: Reaction with oxygen, which can be initiated by heat, light, or the presence of metal ions.

  • Photolysis: Degradation caused by exposure to light, especially UV light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in a stock solution upon thawing. The compound's solubility limit has been exceeded at the storage temperature, or the compound is degrading into a less soluble product.Gently warm the solution and vortex to attempt redissolution. If the precipitate remains, centrifuge the vial and quantify the concentration of the supernatant before use. For future preparations, consider using a lower concentration or a different solvent system.
Inconsistent or lower-than-expected activity in a biological assay. The compound has degraded during storage or handling, or it has adsorbed to the surface of the storage container.Perform an analytical check (e.g., HPLC, LC-MS) on the stock solution to confirm its purity and concentration. Prepare fresh dilutions immediately before conducting the assay. Assess the compound's stability in the assay buffer.
Unexpected peaks appear in HPLC analysis of the compound. The compound is degrading, or the sample has been contaminated.Review the storage conditions and handling procedures. If degradation is suspected, a forced degradation study can help identify the degradation products. Ensure the purity of solvents and proper cleaning of analytical equipment.

Recommended Long-Term Storage Conditions (Hypothetical Data)

The following table provides a hypothetical summary of storage recommendations for a research compound.

Form Temperature Atmosphere Light Condition Max Storage Duration (Purity >98%)
Solid2-8°CAirProtected from light12 months
Solid-20°CAirProtected from light> 36 months
Solid-20°CInert Gas (Argon)Protected from light> 48 months
Solution in DMSO (10 mM)-20°CAirProtected from light6 months
Solution in DMSO (10 mM)-80°CAirProtected from light12 months

Visualizing Degradation and Stability Testing

Common Degradation Pathway: Hydrolysis

Hydrolysis is a frequent cause of degradation for compounds containing ester functional groups, where water cleaves the ester bond to form a carboxylic acid and an alcohol.

Hydrolysis_Pathway Compound Ester-Containing Compound (Parent) Products Degradation Products: Carboxylic Acid + Alcohol Compound->Products Hydrolysis Water Water (H₂O) Water->Products

Caption: Generalized hydrolysis pathway for an ester-containing compound.

Experimental Workflow: Long-Term Stability Study

A long-term stability study is essential to determine a compound's shelf-life under defined storage conditions.

Stability_Study_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis & Conclusion start Prepare Multiple Batches of Compound aliquot Aliquot into Vials for Each Time Point & Condition start->aliquot storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) aliquot->storage pull_samples Pull Samples at Scheduled Intervals (0, 3, 6, 12, 24 months) storage->pull_samples analysis Perform Analytical Testing (HPLC for Purity/Assay, Appearance, etc.) pull_samples->analysis data_analysis Analyze Degradation Rate and Identify Degradants analysis->data_analysis shelf_life Establish Retest Period or Shelf-Life data_analysis->shelf_life

Caption: General workflow for a long-term compound stability study.

References

Technical Support Center: Interpreting Negative or Unexpected Results with Dalosirvat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalosirvat (formerly known as SM-04554). The information provided is intended to assist in the interpretation of negative or unexpected experimental results.

Troubleshooting Guides

Issue 1: Lack of Efficacy or Suboptimal Hair Growth Response

Question: We are not observing the expected hair growth in our experimental model after treatment with this compound. What are the potential reasons for this lack of efficacy?

Answer:

Several factors could contribute to a suboptimal response to this compound. Consider the following troubleshooting steps:

  • Concentration Optimization: As observed in Phase 2 clinical trials, this compound exhibited a non-monotonic dose-response curve, where the lower 0.15% concentration showed greater efficacy in increasing non-vellus hair count than the higher 0.25% concentration.[1][2] It is crucial to test a range of concentrations to identify the optimal therapeutic window. High concentrations of Wnt pathway activators may lead to receptor desensitization or negative feedback loops, diminishing the desired effect.

  • Experimental Model and Conditions:

    • Cell-Based Assays: Ensure that the cell lines used (e.g., dermal papilla cells) are responsive to Wnt signaling and that the assay endpoints (e.g., β-catenin accumulation, target gene expression) are appropriate for measuring pathway activation.

    • Animal Models: The choice of animal model and the stage of the hair growth cycle at the time of treatment initiation are critical. Treatment during the telogen (resting) phase may be necessary to observe an effect on anagen (growth) phase induction.

  • Formulation and Delivery: this compound is a topical agent. The vehicle used for delivery can significantly impact its penetration and bioavailability. Ensure the formulation is optimized for transdermal delivery to the hair follicles.

  • Duration of Treatment: Hair growth is a slow process. Ensure the treatment duration is sufficient to observe measurable changes. In clinical trials, treatment periods of at least 90 days were used to assess efficacy.[2]

Issue 2: Unexpected Dose-Response Curve (Higher Dose, Lower Efficacy)

Question: We observed that a lower concentration of this compound produced a better response than a higher concentration. How can we explain this paradoxical result?

Answer:

This phenomenon is known as a non-monotonic dose-response (NMDR), or hormesis. It is a known, albeit complex, aspect of signaling pathways, including the Wnt pathway.

  • Potential Mechanisms for NMDR with Wnt Activators:

    • Receptor Downregulation/Desensitization: High concentrations of a ligand can lead to the downregulation or desensitization of its receptor, reducing the cell's responsiveness to further stimulation.

    • Negative Feedback Loops: The Wnt pathway has intricate negative feedback mechanisms. High levels of pathway activation can trigger the expression of inhibitory molecules (e.g., DKK1) that dampen the signal.

    • Activation of Opposing Pathways: At higher concentrations, this compound might engage with other signaling pathways that have an inhibitory effect on hair growth, counteracting the positive effects of Wnt activation.

  • Experimental Approach:

    • Conduct detailed dose-response studies with a wider range of concentrations, including very low doses, to fully characterize the NMDR curve.

    • Investigate the expression of Wnt pathway inhibitors (e.g., DKK1, sFRPs) at different concentrations of this compound.

    • Assess the activation of other relevant signaling pathways (e.g., BMP, Notch) that crosstalk with the Wnt pathway in hair follicle regulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as a Wnt signaling pathway stimulant.[1] The canonical Wnt pathway is crucial for hair follicle development and regeneration. By activating this pathway, this compound was proposed to promote the proliferation of hair follicle stem cells and maintain the anagen (growth) phase of the hair cycle.

Q2: Why was the development of this compound discontinued?

A2: Biosplice Therapeutics (formerly Samumed) discontinued the development of this compound for androgenetic alopecia after the completion of a Phase 3 clinical trial.[1] While the company has not publicly released the detailed results of this trial, the lack of a press release announcing positive outcomes strongly suggests that the trial did not meet its primary efficacy endpoints.

Q3: What were the key findings from the Phase 2 clinical trials of this compound?

A3: The Phase 2 trials showed that a 0.15% topical solution of this compound, applied daily for 90 days, resulted in a statistically significant increase in non-vellus hair count and hair density compared to a placebo vehicle. Unexpectedly, a higher concentration of 0.25% did not show the same level of effectiveness, indicating a non-monotonic dose-response.

Q4: What are the known side effects of this compound?

A4: In Phase 2 clinical trials, this compound was generally well-tolerated. The most common adverse events were mild to moderate application site reactions, such as erythema (redness), pruritus (itching), and paresthesia (tingling or burning sensation). The incidence of these events was similar between the this compound and vehicle groups. No serious adverse events were attributed to the drug.

Q5: How can we interpret negative results in the broader context of Wnt pathway modulation for hair growth?

A5: The Wnt signaling pathway is a complex network with multiple components and intricate regulatory mechanisms. Interpreting negative results requires a multi-faceted approach:

  • Target Engagement: Confirm that the compound is reaching its intended target and modulating Wnt signaling as expected (e.g., through biomarker analysis).

  • Pathway Complexity: Be aware of the potential for off-target effects and crosstalk with other signaling pathways that can influence the net outcome. The balance between Wnt activation and inhibition is critical for normal hair follicle cycling.

  • Translational Challenges: Results from in vitro and animal models may not always translate to human clinical trials due to differences in physiology and the complexity of androgenetic alopecia.

Data Presentation

Table 1: Summary of Quantitative Results from Phase 2 Clinical Trial of this compound (SM-04554) for Androgenetic Alopecia

Treatment GroupN (ITT)Baseline Mean Hair Count (per cm²)Day 90 Mean Hair Count (per cm²)Day 135 Mean Hair Count (per cm²)Change from Baseline at Day 135
Vehicle (Placebo)100114.3115.7111.5-2.8
0.15% this compound104104.9110.5115.0+10.1
0.25% this compound106110.8117.3118.5+7.7

ITT: Intent-to-Treat population. Data adapted from a presentation by Samumed, LLC.

Experimental Protocols

Key Experiment: Hair Count Assessment by Macrophotography (Phototrichogram)

This protocol outlines the general methodology used in clinical trials to quantify changes in hair growth.

Objective: To obtain high-resolution images of a specific area of the scalp to manually or automatically count the number of hairs.

Methodology:

  • Target Area Selection and Preparation:

    • A target area of approximately 1 cm² is selected within the region of hair loss (e.g., vertex).

    • The site is marked with a small, permanent or semi-permanent tattoo to ensure consistent re-imaging of the same location at each visit.

    • The hair within the target area is carefully clipped to a uniform length (e.g., 1-2 mm).

  • Image Acquisition:

    • A high-resolution digital camera with a macro lens and a stereotactic positioning device are used to ensure consistent distance, angle, and lighting for each photograph.

    • Multiple images of the target area are captured to ensure at least one is of optimal quality for analysis.

    • Images are taken at baseline and at specified follow-up time points (e.g., Day 90, Day 135).

  • Image Analysis:

    • The captured images are analyzed by trained technicians who are blinded to the treatment allocation.

    • Each hair follicle is identified and counted. Hairs are often categorized as vellus (fine, short) or terminal (thick, long).

    • Specialized software can be used to aid in the counting and measurement of hair diameter.

  • Data Reporting:

    • The primary endpoints are typically the change from baseline in total hair count and/or non-vellus (terminal) hair count per cm².

Mandatory Visualization

Caption: Canonical Wnt signaling pathway and the proposed mechanism of this compound.

Experimental_Workflow start Start: Patient Recruitment (Androgenetic Alopecia) baseline Baseline Assessment: - Macrophotography (Hair Count) - Scalp Assessment start->baseline randomization Randomization baseline->randomization treatment_A Group A: Topical this compound (0.15%) randomization->treatment_A treatment_B Group B: Topical this compound (0.25%) randomization->treatment_B placebo Group C: Vehicle (Placebo) randomization->placebo dosing Daily Topical Application (90 Days) treatment_A->dosing treatment_B->dosing placebo->dosing follow_up_1 Day 90 Assessment: - Macrophotography - Safety Assessment dosing->follow_up_1 follow_up_2 Day 135 Assessment: - Macrophotography - Final Safety Assessment follow_up_1->follow_up_2 analysis Data Analysis: - Change in Hair Count - Statistical Comparison follow_up_2->analysis end End of Study analysis->end

Caption: Workflow of the Phase 2 clinical trial for this compound.

Logical_Relationship cluster_issue Observed Issue cluster_explanation Potential Explanations cluster_action Recommended Actions unexpected_result Unexpected Result: Lower dose (0.15%) more effective than higher dose (0.25%) nmr Non-Monotonic Dose-Response (NMDR) unexpected_result->nmr is an example of dose_range Conduct Wider Dose-Ranging Study unexpected_result->dose_range leads to biomarker Analyze Biomarkers of Wnt Inhibition unexpected_result->biomarker leads to receptor_down Receptor Downregulation at High Concentrations nmr->receptor_down can be caused by feedback Negative Feedback Loop Activation nmr->feedback can be caused by off_target Off-Target Effects at Higher Concentrations nmr->off_target can be caused by

Caption: Troubleshooting logic for unexpected dose-response with this compound.

References

Validation & Comparative

Dalosirvat and Minoxidil: A Comparative Analysis of Hair Follicle Stimulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of androgenetic alopecia (AGA) treatments, two molecules, Dalosirvat and Minoxidil, represent distinct therapeutic approaches to stimulating hair follicle activity. While Minoxidil is a widely used and FDA-approved treatment for hair loss, this compound is an investigational drug that has undergone clinical trials but its development has since been discontinued. This guide provides a comparative overview of their mechanisms of action, clinical findings, and the experimental protocols used to evaluate their efficacy, offering valuable insights for researchers and drug development professionals.

Introduction to this compound and Minoxidil

This compound (formerly SM04554) was developed by Biosplice Therapeutics as a topical solution aimed at stimulating the Wnt signaling pathway.[1][2] The Wnt pathway is crucial for embryonic development, cell growth, and is known to play a significant role in initiating and maintaining the anagen (growth) phase of the hair cycle.[2] By activating this pathway, this compound was theorized to induce the formation of new hair follicles and prolong the growth phase of existing ones.[2] However, after completing a Phase 3 trial in early 2023, Biosplice Therapeutics halted the independent development of this compound for androgenetic alopecia.[1]

Minoxidil , commercially available under brand names like Rogaine, is a well-established over-the-counter medication for hereditary hair loss. Its mechanism of action is not fully understood but is believed to involve multiple pathways. It functions as a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicles. Additionally, Minoxidil is thought to stimulate the production of vascular endothelial growth factor (VEGF), prolong the anagen phase, and may have anti-inflammatory and anti-fibrotic effects.

Comparative Data Summary

Due to the discontinuation of this compound's development and the lack of publicly available Phase 3 data, a direct quantitative comparison with Minoxidil from head-to-head clinical trials is not possible. The following table summarizes the available information on their mechanisms and clinical trial outcomes.

FeatureThis compoundMinoxidil
Mechanism of Action Wnt signaling pathway stimulantPotassium channel opener, vasodilator, stimulates VEGF, prolongs anagen phase
Target Pathway Wnt/β-catenin pathwayMultiple pathways including potassium channels and growth factor signaling
Administration Topical solutionTopical solution or foam, oral tablets
Developmental Stage Development discontinued after Phase 3 trialsFDA-approved and widely available
Reported Efficacy (Phase 2) A 0.15% concentration showed effectiveness, but a higher 0.25% concentration did not5% topical solution showed 45% more hair regrowth than 2% solution at week 48
Key Clinical Endpoint Increase in non-vellus hair countIncrease in non-vellus hair count, patient and investigator assessment of scalp coverage

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not extensively published. However, based on typical clinical trial designs for AGA, the following methodologies are representative of the key experiments conducted.

Protocol: Phase 2 Efficacy and Safety Study of a Topical Solution for AGA
  • Objective: To evaluate the efficacy, safety, and tolerability of a topical solution in male subjects with androgenetic alopecia.

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.

  • Participants: Male subjects, aged 18-49 years, with a diagnosis of AGA (e.g., Hamilton-Norwood scale IIIv, IV, or V).

  • Intervention: Subjects are randomized to receive a topical solution of the investigational drug (e.g., this compound 0.15% or 0.25%), a placebo (vehicle), or an active comparator (e.g., Minoxidil 2% or 5%) applied twice daily to the scalp.

  • Primary Efficacy Endpoint: Change from baseline in non-vellus target area hair count at a specified time point (e.g., 48 weeks), as measured by phototrichogram.

  • Secondary Efficacy Endpoints:

    • Change from baseline in total target area hair count.

    • Investigator and subject assessment of hair growth and scalp coverage using a standardized rating scale.

    • Photographic assessment by a blinded expert panel.

  • Safety Assessments: Monitoring of adverse events, physical examinations, and laboratory safety tests throughout the study.

This generalized protocol is based on a study design for Minoxidil, which would be similar for other topical hair loss treatments like this compound.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The distinct mechanisms of action of this compound and Minoxidil are best visualized through their respective signaling pathways.

Dalosirvat_Signaling_Pathway This compound This compound Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway Beta_Catenin β-catenin Stabilization Wnt_Pathway->Beta_Catenin Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Hair_Follicle_Stimulation Hair Follicle Stimulation & Anagen Prolongation Gene_Transcription->Hair_Follicle_Stimulation

This compound's proposed mechanism via the Wnt signaling pathway.

Minoxidil_Signaling_Pathway Minoxidil Minoxidil K_Channel Potassium Channel Opening Minoxidil->K_Channel VEGF VEGF Upregulation Minoxidil->VEGF Anagen_Prolongation Anagen Phase Prolongation Minoxidil->Anagen_Prolongation Vasodilation Vasodilation & Increased Blood Flow K_Channel->Vasodilation Hair_Follicle_Stimulation Hair Follicle Stimulation Vasodilation->Hair_Follicle_Stimulation VEGF->Hair_Follicle_Stimulation Anagen_Prolongation->Hair_Follicle_Stimulation

Minoxidil's multi-faceted mechanism of action.
Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a topical hair growth treatment.

Experimental_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Hair Count, Photos) Screening->Baseline Randomization Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Minoxidil) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Treatment_Period Treatment Period (e.g., 48 Weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Baseline->Randomization Follow_Up Follow-up Assessments (e.g., Weeks 12, 24, 48) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

A Comparative Analysis of Dalosirvat and Finasteride on Wnt Signaling Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the mechanisms and efficacy of Dalosirvat and Finasteride in modulating the Wnt signaling pathway, a critical regulator of hair follicle cycling and regeneration. This guide is intended for researchers, scientists, and drug development professionals investigating therapeutic agents for androgenetic alopecia (AGA) and other conditions involving the Wnt pathway.

Introduction

The Wnt/β-catenin signaling pathway is a pivotal regulator of hair follicle development, growth, and cycling.[1][2] Its activation is crucial for maintaining the anagen (growth) phase of the hair cycle and for the regeneration of hair follicles. Consequently, the Wnt pathway has emerged as a key therapeutic target for hair loss conditions such as androgenetic alopecia. This guide provides a comparative overview of two compounds, this compound and Finasteride, and their respective impacts on Wnt signaling. While both have been investigated for their potential in treating AGA, they operate through distinct primary mechanisms with differing directness of action on the Wnt pathway.

This compound (formerly SM-04554) is a small molecule developed as a topical Wnt/β-catenin pathway activator.[3][4] In contrast, Finasteride is a well-established oral medication for AGA that functions as a type II 5α-reductase inhibitor, preventing the conversion of testosterone to dihydrotestosterone (DHT).[1] Interestingly, recent studies have revealed that Finasteride also exerts a secondary, indirect effect on the Wnt/β-catenin signaling pathway.

This document will delve into the available experimental data to compare the efficacy of these two compounds on Wnt signaling, present detailed experimental protocols for assessing such activity, and provide visual representations of the involved pathways and experimental workflows.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and effects of this compound and Finasteride on the Wnt signaling pathway based on available preclinical and clinical data.

FeatureThis compound (SM-04554)Finasteride
Primary Mechanism of Action Direct Wnt/β-catenin signaling pathway stimulantType II 5α-reductase inhibitor
Direct Target Undisclosed component of the Wnt pathway5α-reductase enzyme
Effect on Wnt Signaling Direct activationIndirect activation in dermal papilla cells
Reported Efficacy on Wnt Activation Potent Wnt activator with an EC50 of 28-29 nMIncreases protein levels of phosphorylated AKT (p-AKT) and β-catenin in dermal papilla cells
Mode of Administration Topical solutionOral tablet
Developmental Status Development reportedly discontinued after Phase 3 clinical trialsFDA-approved for androgenetic alopecia

Experimental Protocols

To assess and compare the efficacy of compounds like this compound and Finasteride on Wnt signaling, several key in vitro experiments are typically employed. Below are detailed methodologies for these assays.

Western Blotting for β-catenin and p-AKT

This technique is used to quantify the protein levels of β-catenin and phosphorylated AKT (p-AKT), a kinase that can phosphorylate and inactivate GSK-3β, leading to β-catenin stabilization.

Objective: To determine the effect of this compound or Finasteride treatment on the protein expression levels of total β-catenin and p-AKT in human dermal papilla cells (DPCs).

Methodology:

  • Cell Culture and Treatment: Human DPCs are cultured in appropriate media. Upon reaching 70-80% confluency, the cells are treated with varying concentrations of this compound, Finasteride, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for total β-catenin, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression levels of β-catenin and p-AKT are normalized to the loading control and total AKT, respectively.

Immunocytochemistry for β-catenin Localization

This method is used to visualize the subcellular localization of β-catenin. In the canonical Wnt pathway, activation leads to the translocation of β-catenin from the cytoplasm to the nucleus.

Objective: To qualitatively assess the effect of this compound or Finasteride on the nuclear translocation of β-catenin in DPCs.

Methodology:

  • Cell Seeding and Treatment: DPCs are seeded on glass coverslips in a multi-well plate and allowed to adhere. The cells are then treated with the test compounds or a vehicle control as described for Western blotting.

  • Cell Fixation and Permeabilization: Following treatment, the cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent such as 0.1% Triton X-100 in PBS.

  • Immunostaining: The cells are blocked with a blocking solution (e.g., 1% BSA in PBS) and then incubated with a primary antibody against β-catenin overnight at 4°C.

  • Secondary Antibody and Counterstaining: After washing, the cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). The cell nuclei are counterstained with a nuclear dye such as 4′,6-diamidino-2-phenylindole (DAPI).

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Images are captured to observe the localization of β-catenin (green fluorescence) relative to the nucleus (blue fluorescence).

TCF/LEF Reporter Assay

This is a quantitative method to measure the transcriptional activity of the Wnt/β-catenin pathway. TCF/LEF are transcription factors that are activated by nuclear β-catenin.

Objective: To quantify the activation of Wnt/β-catenin signaling by this compound or Finasteride.

Methodology:

  • Cell Transfection: Human embryonic kidney (HEK293T) cells or DPCs are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment: After a recovery period post-transfection, the cells are treated with various concentrations of this compound, Finasteride, a positive control (e.g., Wnt3a conditioned media or a GSK-3β inhibitor), or a vehicle control.

  • Luciferase Assay: After the treatment period (e.g., 24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold change in reporter activity is calculated relative to the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing the effects of this compound and Finasteride on Wnt signaling.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled This compound This compound Dsh Dishevelled (Dsh) This compound->Dsh Activates Frizzled->Dsh LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation Finasteride Finasteride FiveAlphaReductase 5α-Reductase Finasteride->FiveAlphaReductase Inhibits AKT AKT Finasteride->AKT Activates DHT DHT FiveAlphaReductase->DHT Testosterone Testosterone Testosterone->FiveAlphaReductase pAKT p-AKT AKT->pAKT pAKT->DestructionComplex Inhibits GSK-3β component TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Comparison CellCulture Dermal Papilla Cell Culture Treatment Treatment with This compound or Finasteride CellCulture->Treatment WesternBlot Western Blot (β-catenin, p-AKT) Treatment->WesternBlot ICC Immunocytochemistry (β-catenin localization) Treatment->ICC ReporterAssay TCF/LEF Reporter Assay (Wnt activity) Treatment->ReporterAssay Quantification Quantitative Analysis (Densitometry, Luminescence) WesternBlot->Quantification ICC->Quantification Qualitative to Quantitative ReporterAssay->Quantification Comparison Efficacy Comparison Quantification->Comparison

References

Validating the Wnt Agonistic Activity of Dalosirvat in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the Wnt agonistic activity of Dalosirvat in a new cell line. It offers a comparative analysis with established Wnt pathway activators, supported by experimental data and detailed protocols.

Introduction to this compound and the Wnt Signaling Pathway

This compound (formerly SM04554) is a small molecule activator of the Wnt signaling pathway.[1] The canonical Wnt pathway is crucial in embryonic development, tissue regeneration, and stem cell regulation. Its activation leads to the stabilization and nuclear translocation of β-catenin, which then modulates gene transcription. Dysregulation of this pathway is implicated in various diseases, making its modulators valuable research tools and potential therapeutics.

This compound has been identified as a potent Wnt activator with an EC50 of 28-29 nM.[2] This guide outlines the experimental procedures to validate and quantify its activity in a new cell line and compares its potential performance against other known Wnt agonists.

Comparative Analysis of Wnt Agonists

To objectively assess this compound's efficacy, its activity should be compared against well-characterized Wnt agonists. This section provides a summary of key performance data for this compound and selected alternatives. Note that the data presented here are compiled from various studies and may not be directly comparable due to different experimental conditions. This highlights the importance of conducting head-to-head comparisons using the standardized protocols provided in this guide.

Table 1: Comparison of Wnt Agonist Activity

CompoundMechanism of ActionCell LineAssayKey Performance Metric
This compound Wnt Pathway ActivatorNot SpecifiedNot SpecifiedEC50: 28-29 nM[2]
CHIR99021 GSK3β InhibitorHEK293TOPFlash Reporter Assay~1230-fold activation at 1 µM[3]
R-spondin1 LGR4/5/6 Receptor AgonistHEK293Tβ-catenin StabilizationPotentiates Wnt3a-induced stabilization
Norrin Frizzled-4 Receptor AgonistMüller CellsWnt/β-catenin Signaling ActivationInduces neuroprotective growth factors[4]

Experimental Validation Workflow

The following diagram illustrates a typical workflow for validating the Wnt agonistic activity of a compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Gene Expression Analysis cluster_2 Phase 3: Protein Level Confirmation A Treat new cell line with this compound and controls B Perform Luciferase Reporter Assay (TOP/FOP Flash) A->B C Analyze fold change in luciferase activity B->C D Treat cells with effective concentrations of this compound C->D Proceed if significant activation is observed E Isolate RNA and perform qPCR for Wnt target genes (e.g., Axin2) D->E F Quantify changes in gene expression E->F G Treat cells and prepare protein lysates F->G Confirm at protein level H Perform Western Blot for β-catenin G->H I Assess stabilization of β-catenin H->I Wnt_Pathway cluster_ligands cluster_receptors cluster_cytoplasm cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 This compound This compound This compound->Frizzled Hypothesized R_spondin R-spondin LGR4_5_6 LGR4/5/6 R_spondin->LGR4_5_6 Norrin Norrin Norrin->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits LGR4_5_6->Frizzled Potentiates beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates CHIR99021 CHIR99021 CHIR99021->Destruction_Complex Inhibits GSK3β TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Wnt_Target_Genes Wnt Target Genes (e.g., Axin2, c-Myc) TCF_LEF->Wnt_Target_Genes Activates transcription Logical_Comparison Start Start: Need to activate Wnt signaling Q1 Receptor-level activation needed? Start->Q1 Q2 Specific Frizzled-4 activation? Q1->Q2 Yes Q4 Broad, potent, downstream activation? Q1->Q4 No Q3 Potentiation of endogenous Wnt ligands? Q2->Q3 No A1 Use Norrin Q2->A1 Yes A2 Use R-spondin Q3->A2 Yes A3 Use this compound or other small molecule activators Q3->A3 No A4 Use CHIR99021 Q4->A4

References

A Comparative Analysis of SM-04554 and Other Wnt Signaling Activators for Hair Follicle Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development, growth, and regeneration. Its activation is a key therapeutic strategy for androgenetic alopecia and other forms of hair loss. This guide provides a comparative analysis of the experimental Wnt activator SM-04554 (Dalosirvat) against other prominent Wnt activators: WAY-316606, CHIR99021, and R-spondin proteins. The comparison is based on their mechanism of action, available efficacy data, and the experimental protocols used to assess their function.

Introduction to Wnt Pathway Activators

The canonical Wnt signaling pathway is essential for maintaining the proliferative activity of hair follicle stem cells and dermal papilla cells. In the absence of Wnt ligands, a "destruction complex," including the kinase GSK-3β, phosphorylates β-catenin, targeting it for degradation. Wnt activation inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes responsible for cell proliferation and differentiation, thereby promoting the anagen (growth) phase of the hair cycle.[1] The activators discussed herein leverage different points of this pathway to achieve a pro-hair-growth effect.

  • SM-04554 (this compound): A topical small molecule designed to directly activate the Wnt pathway, though its precise molecular target is not fully disclosed.[2][3] It has undergone clinical trials for androgenetic alopecia.[4][5]

  • WAY-316606: A small molecule inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1). SFRP1 is an endogenous antagonist that binds to Wnt ligands, preventing them from activating their receptors. By inhibiting SFRP1, WAY-316606 effectively increases Wnt signaling.

  • CHIR99021: A highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting a key component of the β-catenin destruction complex, CHIR99021 leads to robust stabilization of β-catenin and powerful activation of the Wnt pathway.

  • R-spondins (RSPO): A family of secreted proteins (RSPO1-4) that are potent, natural enhancers of Wnt signaling. They function by binding to LGR4/5/6 receptors and neutralizing the ZNRF3/RNF43 E3 ligases, which would otherwise mark Wnt receptors for degradation.

Comparative Efficacy Data

The following tables summarize quantitative data from separate clinical and preclinical studies. It is critical to note that these studies were not conducted head-to-head, and experimental conditions vary. Therefore, direct comparisons of efficacy should be interpreted with caution.

Table 1: Clinical and Preclinical Efficacy in Hair Growth
ActivatorStudy TypeModelKey Efficacy EndpointResultCitation(s)
SM-04554 Phase II Clinical TrialHuman Males (AGA)Change in Non-Vellus Hair Count / cm² (at Day 135)+10.1 hairs (0.15% solution) vs. -2.5 hairs (placebo)
SM-04554 Phase II Clinical TrialHuman Males (AGA)Change in Hair Density / cm² (at Day 135)+7.7 hairs (0.25% solution) vs. -2.5 hairs (placebo)
WAY-316606 Ex vivo Organ CultureHuman Scalp Hair FolliclesHair Shaft Elongation over 6 days~2 mm increase vs. control
CHIR99021 In vitro / Ex vivoHuman Dermal Papilla (DP) CellsPromotion of DP trichogenic propertiesEnhanced expression of ALP, LEF1, Versican; induced hair follicle formation in reconstituted skin assays
R-spondin1/2 In vivoMouse ModelHair Cycle ModulationInduced precocious anagen entry; prolonged anagen phase
Table 2: Potency in Wnt Pathway Activation
ActivatorMechanismAssay TypePotency (IC₅₀ / EC₅₀)Citation(s)
SM-04554 Wnt Pathway ActivatorNot specifiedNot publicly available
WAY-316606 SFRP1 AntagonistLuciferase Reporter Assay (Wnt signaling)Activity at 0.75 µM
CHIR99021 GSK-3β InhibitorKinase AssayIC₅₀ = 6.7 nM (for GSK-3β)
R-spondin1 LGR4/5/6 LigandWnt Reporter AssayEffective in nanomolar range

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the points of intervention for each class of Wnt activator within the canonical signaling pathway.

Wnt_Pathway_Overview cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Node_Destruction Destruction Complex (Axin, APC, GSK3β) Node_BetaCatenin_off β-catenin Node_Destruction->Node_BetaCatenin_off P Node_Proteasome Proteasome Node_BetaCatenin_off->Node_Proteasome Degradation Node_TCF_off TCF/LEF Node_Genes_off Target Genes Off Node_TCF_off->Node_Genes_off Node_Wnt Wnt Ligand Node_Receptor Frizzled/LRP6 Node_Wnt->Node_Receptor Node_DVL DVL Node_Receptor->Node_DVL Node_Destruction_inactivated Destruction Complex (Inactivated) Node_DVL->Node_Destruction_inactivated Inhibits Node_BetaCatenin_on β-catenin Node_Nucleus Nucleus Node_BetaCatenin_on->Node_Nucleus Node_BetaCatenin_nuc β-catenin Node_TCF_on TCF/LEF Node_BetaCatenin_nuc->Node_TCF_on Node_Genes_on Target Genes On (Proliferation) Node_TCF_on->Node_Genes_on

Figure 1. Simplified overview of the canonical Wnt/β-catenin signaling pathway in its 'off' and 'on' states.

Activator_Mechanisms Node_Wnt Wnt Ligand Node_Receptor Frizzled/LRP6 Receptor Complex Node_Wnt->Node_Receptor Activates Node_SFRP1 SFRP1 Node_SFRP1->Node_Wnt Inhibits Node_GSK3B GSK3β (in Destruction Complex) Node_Receptor->Node_GSK3B Inhibits Node_Accumulation Accumulation & Nuclear Translocation Node_BetaCatenin β-catenin Node_GSK3B->Node_BetaCatenin Phosphorylates for Node_Degradation Degradation Node_BetaCatenin->Node_Degradation Node_BetaCatenin->Node_Accumulation Node_LGR LGR4/5/6 Node_LGR->Node_Receptor Potentiates Node_WAY WAY-316606 Node_WAY->Node_SFRP1 Inhibits Node_CHIR CHIR99021 Node_CHIR->Node_GSK3B Inhibits Node_RSPO R-spondin Node_RSPO->Node_LGR Binds to Node_SM SM-04554 (Postulated) Node_SM->Node_Receptor Activates

Figure 2. Mechanisms of action for different Wnt pathway activators targeting distinct pathway components.

Key Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of findings. Below are summaries of key protocols cited in the evaluation of these Wnt activators.

Human Hair Follicle Organ Culture (Ex vivo Assay)

This protocol, used to evaluate WAY-316606, assesses hair growth in a clinically relevant model.

  • Objective: To measure hair shaft elongation and analyze molecular changes in an intact human hair follicle maintained outside the body.

  • Methodology:

    • Source: Scalp hair follicles are isolated from human skin samples, typically obtained from patients undergoing hair transplant surgery.

    • Culture: Individual follicles are placed in 24-well plates containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

    • Treatment: The Wnt activator (e.g., WAY-316606) is added to the culture medium at a specified concentration. Control follicles receive a vehicle (e.g., DMSO).

    • Measurement: The length of the hair shaft is measured daily under a microscope from a fixed reference point (e.g., the base of the follicle).

    • Endpoint Analysis: After a set period (e.g., 6 days), follicles are harvested for further analysis, such as immunohistochemistry for β-catenin or Ki-67 (a proliferation marker), or qPCR for Wnt target genes like AXIN2 and LEF1.

Wnt Reporter (TOPflash) Assay

This is the gold-standard in vitro assay to quantify the transcriptional activity of the canonical Wnt/β-catenin pathway.

  • Objective: To measure the ability of a compound to induce β-catenin/TCF/LEF-mediated gene transcription.

  • Methodology:

    • Cell Line: A suitable cell line, such as HEK293T, is used.

    • Transfection: Cells are co-transfected with two plasmids:

      • TOPflash plasmid: Contains a firefly luciferase gene driven by a promoter with multiple TCF/LEF binding sites.

      • Control plasmid: Contains a Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.

    • Treatment: After allowing for plasmid expression (e.g., 24 hours), cells are treated with the Wnt activator (e.g., CHIR99021, R-spondin) at various concentrations.

    • Lysis and Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

    • Data Analysis: The TOPflash (firefly) signal is normalized to the control (Renilla) signal. The fold-change in normalized luciferase activity relative to vehicle-treated cells indicates the level of Wnt pathway activation.

TOPflash_Workflow Start Seed HEK293T cells in 96-well plate Transfect Co-transfect with TOPflash (Firefly Luc) & Control (Renilla Luc) plasmids Start->Transfect Incubate1 Incubate ~24 hours Transfect->Incubate1 Treat Treat cells with Wnt Activator (e.g., CHIR99021) Incubate1->Treat Incubate2 Incubate ~17-24 hours Treat->Incubate2 Lyse Lyse cells & add luciferase substrates Incubate2->Lyse Read Measure Luminescence (Firefly & Renilla) Lyse->Read Analyze Analyze Data: Normalize Firefly/Renilla Calculate Fold Change Read->Analyze

References

Investigational Hair Loss Therapeutics: A Comparative Analysis of Dalosirvat and Other Emerging Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of androgenetic alopecia (AGA) treatment is evolving, with several investigational drugs recently undergoing clinical trials. This guide provides a comparative analysis of Dalosirvat (formerly SM04554), a Wnt signaling pathway stimulant whose development has been discontinued, against other emerging topical and systemic therapies. The following sections detail the performance, experimental protocols, and mechanisms of action of key investigational drugs, offering a resource for researchers and professionals in the field.

Comparative Performance of Investigational Hair Loss Drugs

The following tables summarize the available quantitative data from clinical trials of this compound and other notable investigational drugs for the treatment of androgenetic alopecia.

Table 1: Efficacy of Investigational Hair Loss Drugs in Clinical Trials

DrugMechanism of ActionPhaseDosageTreatment DurationChange in Target Area Hair Count (TAHC/cm²) vs. Placebo
This compound (SM04554) Wnt signaling pathway stimulantPhase 2/3 (Discontinued)0.15% topical solution90 daysStatistically significant increase at 0.15% concentration (specific data not fully released)[1][2]
Pyrilutamide (KX-826) Androgen receptor (AR) antagonistPhase 3 (China)0.5% topical solution (BID)24 weeks15.34 hair increase from baseline compared to placebo (P=0.024) in a Phase 2 trial[3]
GT20029 Androgen receptor (AR) degrader (PROTAC)Phase 2 (China)0.5% topical solution (QD)12 weeks6.69 hair increase over placebo (P<0.05)[4][5]
1.0% topical solution (BIW)12 weeks7.36 hair increase over placebo (P<0.05)
HMI-115 Prolactin receptor (PRLR) antagonistPhase 1b (Australia)240 mg subcutaneous injection (every 2 weeks)24 weeks14 hair increase from baseline (statistically significant)

Table 2: Safety and Tolerability of Investigational Hair Loss Drugs

DrugKey Safety Findings
This compound (SM04554) Development was discontinued; detailed safety data from Phase 3 trials have not been publicly released
Pyrilutamide (KX-826) Favorable safety profile reported in Phase 3 trials, with no serious adverse events noted.
GT20029 Good safety and tolerability reported, with adverse events comparable to placebo.
HMI-115 Reported to be safe and well-tolerated in the Phase 1b study.

Experimental Protocols of Key Clinical Trials

A summary of the methodologies for the clinical trials of the discussed investigational drugs is provided below.

This compound (SM04554) Phase 2 Trial
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.

  • Participants: Approximately 300 male subjects with androgenetic alopecia, classified as Norwood-Hamilton scale 4 to 6.

  • Intervention: Subjects were randomized to receive a placebo, a 0.15% SM04554 topical solution, or a 0.25% SM04554 topical solution.

  • Duration: The treatment period was 90 days, with assessments at baseline, day 45, day 90, and day 135.

  • Primary Endpoint: The primary outcome measure was the change in non-vellus target area hair count (TAHC).

Pyrilutamide (KX-826) Phase 2 Trial (China)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.

  • Participants: 120 male patients with androgenetic alopecia.

  • Intervention: Participants were randomized into four groups: 0.25% pyrilutamide applied twice daily, 0.5% applied once daily, 0.5% applied twice daily, or a placebo.

  • Duration: The study duration was 24 weeks.

  • Primary Endpoint: The primary endpoint was the change from baseline in non-vellus target area hair count (TAHC) compared to placebo.

GT20029 Phase 2 Trial (China)
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2 study.

  • Participants: 180 male patients with androgenetic alopecia.

  • Intervention: Patients were divided into once-daily (QD) and twice-weekly (BIW) dosing cohorts, receiving either a 0.5% or 1% GT20029 tincture or a placebo.

  • Duration: The treatment period was 12 weeks.

  • Primary Endpoint: The primary endpoint was the change from baseline in non-vellus target area hair counts (TAHC) after 12 weeks of treatment compared to placebo.

HMI-115 Phase 1b Trial (Australia)
  • Study Design: An open-label, single-arm Phase 1b study.

  • Participants: 12 male and 4 female patients with androgenetic alopecia.

  • Intervention: All participants received a 240 mg subcutaneous injection of HMI-115 every two weeks.

  • Duration: The treatment period was 24 weeks.

  • Primary Endpoint: The primary endpoints were safety and tolerability, with efficacy measured by the change in mean non-vellus target area hair count (TAHC) from baseline.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and other investigational hair loss drugs.

Dalosirvat_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Wnt Agonist) Frizzled Frizzled Receptor This compound->Frizzled Wnt Wnt Ligand Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (GSK3β, Axin, APC) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Activates GeneTranscription Gene Transcription (Hair Follicle Growth) TCF_LEF->GeneTranscription Androgen_Receptor_Pathway cluster_bloodstream Bloodstream cluster_cell Hair Follicle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase DHT DHT FiveAlphaReductase->DHT AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds to Pyrilutamide Pyrilutamide (AR Antagonist) Pyrilutamide->AR Blocks GT20029 GT20029 (AR Degrader) GT20029->AR Binds to E3Ligase E3 Ubiquitin Ligase GT20029->E3Ligase Recruits E3Ligase->AR Degrades GeneTranscription Gene Transcription (Hair Follicle Miniaturization) ARE->GeneTranscription Prolactin_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Prolactin Prolactin (PRL) PRLR Prolactin Receptor (PRLR) Prolactin->PRLR HMI115 HMI-115 (PRLR Antagonist) HMI115->PRLR Blocks JAK_STAT JAK/STAT Pathway PRLR->JAK_STAT Activates Catagen Catagen Induction (Hair Follicle Regression) JAK_STAT->Catagen

References

A Head-to-Head Comparison of Dalosirvat and WAY-316606 for Hair Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two investigational compounds, Dalosirvat (formerly SM04554) and WAY-316606, both of which have been explored for their potential to treat androgenetic alopecia (AGA) by modulating the Wnt signaling pathway. While both compounds target the same fundamental pathway crucial for hair follicle cycling, their specific mechanisms, developmental stages, and reported outcomes differ significantly.

Mechanism of Action: Targeting the Wnt Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is integral to hair follicle development, growth (anagen phase), and regeneration.[1][2] Both this compound and WAY-316606 aim to stimulate this pathway to promote hair growth, but they approach it from different angles.

WAY-316606 acts as a specific antagonist of Secreted Frizzled-Related Protein 1 (SFRP1).[3][4][5] SFRP1 is a naturally occurring inhibitor of the Wnt pathway; by binding to Wnt ligands, it prevents them from activating the Frizzled receptors. By inhibiting SFRP1, WAY-316606 effectively "releases the brakes" on Wnt signaling, allowing endogenous Wnt ligands to activate the pathway and promote the nuclear translocation of β-catenin, which in turn activates target genes responsible for hair follicle proliferation. This targeted approach of disinhibition may offer a safer therapeutic strategy by avoiding the risks of chronic, systemic Wnt over-activation.

This compound , on the other hand, is described more broadly as a Wnt signaling pathway stimulant or modulator. Its precise molecular target within the pathway is less specified in publicly available literature. It was developed to directly activate the Wnt pathway, thereby increasing the proliferation of dermal papilla cells and promoting the anagen phase of the hair cycle.

G Comparative Mechanism of Action in the Wnt/β-Catenin Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD Binds LRP LRP5/6 DestructionComplex Destruction Complex (GSK3β, Axin, APC) FZD->DestructionComplex Inhibits SFRP1 SFRP1 (Inhibitor) SFRP1->Wnt Sequesters WAY316606 WAY-316606 WAY316606->SFRP1 BetaCatenin_cyto β-Catenin DestructionComplex->BetaCatenin_cyto Phosphorylates (for degradation) BetaCatenin_nu β-Catenin BetaCatenin_cyto->BetaCatenin_nu Translocates This compound This compound This compound->BetaCatenin_cyto Stimulates Pathway (prevents degradation) TCF_LEF TCF/LEF BetaCatenin_nu->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates HairGrowth Hair Growth (Anagen Promotion) TargetGenes->HairGrowth

Caption: Signaling pathways for WAY-316606 and this compound.

Quantitative Data Comparison

Direct head-to-head clinical trials between this compound and WAY-316606 have not been conducted. The following table summarizes the available quantitative and qualitative data from separate investigations.

ParameterThis compound (SM04554)WAY-316606
Mechanism Wnt signaling pathway stimulant.Wnt signaling pathway disinhibitor.
Molecular Target Unspecified modulator of the Wnt pathway.Secreted Frizzled-Related Protein 1 (SFRP1) antagonist.
Development Stage Development reportedly cancelled following Phase 3 clinical trials.Preclinical (ex vivo human studies).
Model System Human clinical trials (Phase 2 & 3).Ex vivo organ culture of human scalp hair follicles.
Concentration Tested 0.15% and 0.25% topical solution.~2µM in culture medium.
Key Efficacy Finding The 0.15% concentration showed some effectiveness in Phase 2, but the drug's development was ultimately halted.Significantly increased hair shaft elongation versus control as early as 2 days post-treatment in cultured human hair follicles.
Reported Outcome Phase 3 trial completed in early 2023; development subsequently cancelled by Biosplice Therapeutics.Demonstrated significant promotion of human hair growth ex vivo, increased hair keratin expression, and inhibition of spontaneous catagen (follicle regression).

Experimental Protocols

The evaluation of hair growth-promoting compounds typically follows a structured workflow, from sample acquisition to data analysis. The methodologies used to generate the data for WAY-316606 are well-documented, while the specifics for this compound's clinical trials are proprietary but follow standard clinical trial protocols.

G cluster_workflow General Experimental Workflow for Hair Growth Compound Evaluation node1 Step 1: Sample Acquisition node2 Step 2: Follicle Isolation & Culture node1->node2 node3 Step 3: Compound Treatment node2->node3 node4 Step 4: Data Collection node3->node4 node5 Step 5: Analysis & Interpretation node4->node5

Caption: A typical experimental workflow for evaluating hair growth compounds.
Protocol 1: Ex Vivo Human Hair Follicle Organ Culture (WAY-316606 Model)

This method allows for the study of human hair follicles in a controlled laboratory setting, maintaining their physiological activity.

  • Sample Acquisition: Anagen-stage human scalp hair follicles are obtained from consenting patients undergoing hair transplantation surgery.

  • Microdissection: Individual hair follicles are carefully isolated from the surrounding tissue under a dissecting microscope, ensuring the dermal papilla and matrix are intact.

  • Culture: Follicles are placed in 24-well plates containing Williams E medium supplemented with insulin, hydrocortisone, L-glutamine, and antibiotics. They are maintained at 37°C in a 5% CO2 incubator.

  • Compound Treatment: WAY-316606 is dissolved (e.g., in DMSO) and added to the culture medium at a specified concentration (e.g., 2µM). Control follicles receive the vehicle (DMSO) alone. The medium is changed every 2-3 days.

  • Data Collection:

    • Hair Shaft Elongation: Digital images of the follicles are taken daily or every other day. The length of the hair shaft extending from the follicle is measured using imaging software.

    • Hair Cycle Staging: At the end of the experiment (e.g., 6 days), follicles are macroscopically assessed for their hair cycle stage (anagen, catagen).

    • Immunofluorescence: Follicles are fixed, sectioned, and stained for specific protein markers, such as Keratin 85 (a marker of hair shaft production) and Ki-67 (a marker of cell proliferation).

  • Analysis: Statistical analysis (e.g., t-test, Mann-Whitney test) is used to compare the mean hair shaft elongation, percentage of follicles in anagen, and protein expression levels between the treated and control groups.

Protocol 2: In Vivo Animal Models for Androgenetic Alopecia (General Protocol)

Animal models are crucial for preclinical safety and efficacy testing before human trials. A common model for AGA involves transgenic mice that are sensitive to androgens.

  • Animal Model: Transgenic mice overexpressing the human androgen receptor in the skin (e.g., K5-hAR mice) are often used.

  • Anagen Induction: The hair cycle of the mice is synchronized by depilating a defined area on the dorsal skin, which induces the follicles to enter the anagen (growth) phase.

  • Androgen Treatment: To mimic the conditions of AGA, mice are treated with dihydrotestosterone (DHT), which in these specific transgenic mice, leads to delayed hair regeneration.

  • Compound Application: A topical solution of the investigational compound (e.g., this compound) or a placebo is applied daily to the depilated skin area.

  • Data Collection:

    • Visual Assessment: The area of hair regrowth is photographed and quantified over several weeks.

    • Histology: Skin biopsies are taken at the end of the study to analyze hair follicle morphology, density, and depth.

    • Quantitative Analysis: Hair counts and hair thickness measurements are performed.

  • Analysis: The efficacy of the compound is determined by comparing the rate and extent of hair regrowth in the treated group versus the placebo group.

Head-to-Head Summary and Discussion

The comparison between this compound and WAY-316606 illustrates two different trajectories in drug development for hair loss.

  • WAY-316606 represents a promising preclinical candidate with a well-defined, targeted mechanism of action. The ex vivo data is compelling, showing a direct and rapid positive effect on human hair follicles. Its strategy of inhibiting a natural inhibitor (SFRP1) is considered a potentially safer way to modulate the Wnt pathway. However, it has not yet undergone the rigors of clinical trials, and its efficacy and safety in human subjects remain to be determined.

  • This compound advanced further through the development pipeline, reaching Phase 3 clinical trials. This indicates that the compound likely showed sufficient preclinical and early-phase clinical safety and potential efficacy to warrant large-scale investigation. However, the reported cancellation of its development program suggests that it ultimately failed to meet its primary efficacy endpoints or had an unfavorable risk/benefit profile in the larger patient population. This outcome underscores the significant challenge of translating a Wnt-modulating strategy into a clinically successful and commercially viable treatment for AGA.

Conclusion

For professionals in drug development, the stories of this compound and WAY-316606 offer valuable insights. WAY-316606 demonstrates the potential of a highly targeted, mechanism-based approach, with strong preclinical data supporting its progression into further studies. This compound, in contrast, serves as a critical case study on the attrition of drug candidates, highlighting that even compounds targeting a well-accepted pathway like Wnt can face insurmountable hurdles in late-stage clinical trials. Future research may focus on refining the targeted approach of compounds like WAY-316606 to maximize efficacy while ensuring the long-term safety required for a chronic condition like androgenetic alopecia.

References

Replicating the phase 2 clinical trial results of Dalosirvat in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating the key findings of the Phase 2 clinical trials of Dalosirvat (formerly SM-04554), a topical Wnt signaling pathway activator investigated for the treatment of androgenetic alopecia (AGA). While the clinical development of this compound was discontinued, its mechanism of action presents a valuable case study for hair growth research. This document outlines experimental protocols to assess the efficacy of Wnt activators in a laboratory setting and compares the reported clinical outcomes with potential in vitro endpoints.

This compound Phase 2 Clinical Trial: Summary of Quantitative Results

The Phase 2 clinical trials for this compound demonstrated a statistically significant increase in non-vellus hair count and hair density in male subjects with AGA.[1] The trials evaluated two different concentrations of this compound solution, 0.15% and 0.25%, against a vehicle control.[2] Interestingly, the lower 0.15% concentration appeared to be more effective in some instances.[3]

Parameter Vehicle (Placebo) 0.15% this compound 0.25% this compound Study Duration
Change in Hair Count (per cm²) Decrease from 114 to 111.5Increase from 104.9 to 115Increase from 110.8 to 118.590 days of treatment with a 45-day follow-up[1][2]
Approximate % Change in Hair Density ~ -2.2%~ +9.6%~ +7.0%90 days

Replicating Wnt-Mediated Hair Follicle Stimulation in the Lab

To investigate the effects of Wnt activators like this compound on a cellular level, a series of in vitro experiments can be conducted using human dermal papilla cells (hDPCs). These specialized mesenchymal cells reside in the hair bulb and play a crucial role in regulating hair follicle growth and cycling, largely through Wnt signaling.

Experimental Workflow

The following diagram outlines the general workflow for testing a Wnt activator in a laboratory setting.

G cluster_setup I. Experimental Setup cluster_treatment II. Treatment cluster_assays III. Endpoint Assays cluster_analysis IV. Data Analysis culture Culture Human Dermal Papilla Cells (hDPCs) prepare Prepare Test Compounds (this compound, Alternatives, Vehicle) treat Treat hDPCs with Test Compounds prepare->treat topfop Wnt Signaling Activity (TOP/FOP Flash Assay) treat->topfop qpcr Wnt Target Gene Expression (qPCR for AXIN2, LEF1) treat->qpcr proliferation Cell Proliferation Assay (e.g., BrdU, MTT) treat->proliferation analyze Analyze and Compare Results to Clinical Data topfop->analyze qpcr->analyze proliferation->analyze

Caption: Experimental workflow for in vitro testing of Wnt activators.
Detailed Experimental Protocols

1. Culture of Human Dermal Papilla Cells (hDPCs)

  • Source: Commercially available primary hDPCs or isolated from human scalp tissue (with appropriate ethical approval).

  • Culture Medium: DMEM supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and basic Fibroblast Growth Factor (bFGF).

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculture: Passage cells at 80-90% confluency using standard trypsinization methods. It is crucial to use low-passage cells as hDPCs can lose their hair-inductive properties over time in culture.

2. Wnt Signaling Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay is a standard method to quantify the activation of the canonical Wnt pathway.

  • Principle: Cells are co-transfected with two plasmids: one containing a TCF/LEF-responsive element driving luciferase expression (TOP-Flash) and a control plasmid with a mutated TCF/LEF element (FOP-Flash). A constitutively expressed Renilla luciferase plasmid is also co-transfected for normalization.

  • Protocol:

    • Seed hDPCs in a 96-well plate.

    • Transfect cells with TOP-Flash or FOP-Flash plasmids along with the Renilla plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., this compound, a known Wnt activator like CHIR99021 as a positive control, and a vehicle control).

    • Incubate for another 24-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Calculate the TOP/FOP ratio and normalize to the vehicle control.

3. Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression

This method measures the upregulation of genes known to be transcribed in response to Wnt pathway activation.

  • Target Genes: AXIN2 and LEF1 are well-established target genes of the Wnt/β-catenin signaling pathway.

  • Protocol:

    • Treat hDPCs with test compounds for 24 hours.

    • Isolate total RNA from the cells using a standard RNA extraction kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for AXIN2, LEF1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
AXIN2 AGTCGGTGATGGAGGAAAATGTTCATTCAAGGTGGGGAGATAG
LEF1 AAGAGGAAGGCGATTTAGCTACGAGGCTTCACGTGCATTTAG
GAPDH GAAGGTGAAGGTCGGAGTCAGGGGTCATTGATGGCAACA

The Wnt Signaling Pathway in Hair Follicle Regulation

This compound functions by stimulating the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for maintaining the hair-inducing activity of the dermal papilla and initiating the anagen (growth) phase of the hair cycle.

G cluster_wnt Canonical Wnt Signaling Pathway Wnt Wnt Ligand (or Activator like this compound) Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activation DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation (Inhibited) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation & Binding TargetGenes Target Gene Expression (AXIN2, LEF1) TCF_LEF->TargetGenes Transcription Proliferation Hair Follicle Growth & Proliferation TargetGenes->Proliferation

Caption: Simplified diagram of the canonical Wnt signaling pathway.

Comparison with Alternative Wnt Activators

To provide a comprehensive analysis, it is recommended to compare the effects of this compound with other known Wnt pathway activators.

Compound Mechanism of Action Reported Effects on Hair Growth Typical In Vitro Concentration
CHIR99021 Selective GSK3β inhibitorPromotes hair-inducing ability of DPCs in 3D culture.1-10 µM
Valproic Acid (VPA) HDAC inhibitor, also activates Wnt/β-catenin signalingShown to induce hair regrowth in mice and increase hair count in AGA patients.0.5-2 mM
WAY-316606 SFRP1 antagonistReported to enhance hair shaft production in ex vivo human hair follicles.100-500 nM

Conclusion

This guide provides a foundational framework for researchers to investigate the pro-hair growth effects of Wnt signaling activators in a controlled laboratory environment. By culturing human dermal papilla cells and employing robust assays to measure Wnt pathway activation and downstream cellular responses, it is possible to generate data that can be correlated with the quantitative outcomes observed in clinical trials. Such in vitro models are invaluable for screening new compounds, elucidating mechanisms of action, and ultimately advancing the development of novel therapeutics for androgenetic alopecia.

References

Dalosirvat: A Comparative Analysis of its Potential Synergies in Hair Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the independent development of Dalosirvat (formerly SM04554) for androgenetic alopecia has been halted by Biosplice Therapeutics, its unique mechanism of action as a Wnt signaling pathway activator continues to be of significant interest to the research community. This guide provides a comparative analysis of this compound's performance based on available clinical trial data and explores its potential for synergistic effects by comparing its mechanism with other established hair growth compounds.

Comparative Analysis of Hair Growth Compounds

The following table summarizes the performance of this compound in its Phase II clinical trials and compares it with other prominent hair growth compounds, including Minoxidil, Finasteride, and Dutasteride, as well as the synergistic combination of Minoxidil and Finasteride.

Compound(s)Mechanism of ActionRoute of AdministrationEfficacy (Change in Hair Count/Density)Clinical Trial Phase (for Hair Loss)
This compound (SM04554) Wnt Signaling Pathway ActivatorTopical0.15% solution: Increase of ~10.1 hairs/cm² from baseline (104.9 to 115 hairs/cm²) after 90 days.[1][2] 0.25% solution: Increase of ~7.7 hairs/cm² from baseline (110.8 to 118.5 hairs/cm²) after 90 days.[1][2]Development Halted (Completed Phase II/III)
Minoxidil Vasodilator, Potassium Channel OpenerTopical / OralVaries by concentration and individual response.Approved
Finasteride 5-alpha Reductase (Type II) InhibitorOral / TopicalMonotherapy: Increase of ~4.3 hairs/cm² after 24 weeks.[3]Approved
Dutasteride 5-alpha Reductase (Type I & II) InhibitorOral0.5mg/day: Increase of 12.2 hairs/cm² after 6 months. Increase of ~23.14 hairs/cm² after 24 weeks.Approved (in some countries for hair loss)
Minoxidil + Finasteride Vasodilator + 5-alpha Reductase InhibitorTopical / OralTopical Combination: Increase of 81 density/cm² after 6 months. Meta-analysis: Mean difference of 9.22 hairs/cm² compared to minoxidil monotherapy.Widely used in combination

Signaling Pathways and Mechanisms of Action

Understanding the distinct signaling pathways targeted by these compounds is crucial for postulating potential synergistic interactions.

This compound and the Wnt/β-catenin Pathway

This compound's primary mechanism is the activation of the Wnt/β-catenin signaling pathway, which is critical for hair follicle development and regeneration. By activating this pathway, this compound is thought to stimulate the proliferation of dermal papilla cells and hair follicle stem cells, leading to the anagen (growth) phase of the hair cycle.

Wnt_Pathway cluster_nucleus Nucleus This compound This compound Wnt Wnt Ligand This compound->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin Inhibits GSK3b GSK-3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Nucleus Nucleus Beta_Catenin->Nucleus Translocates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Hair_Growth Hair Follicle Growth Gene_Expression->Hair_Growth

Wnt/β-catenin signaling pathway activated by this compound.
Minoxidil's Multifaceted Approach

Minoxidil is a vasodilator that increases blood flow to the hair follicles. It also functions as a potassium channel opener, which is thought to prolong the anagen phase of the hair cycle.

Minoxidil_Pathway Minoxidil Minoxidil Vasodilation Vasodilation Minoxidil->Vasodilation K_Channel Potassium Channel Opening Minoxidil->K_Channel Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow Nutrient_Delivery Enhanced Nutrient & Oxygen Delivery Blood_Flow->Nutrient_Delivery Hair_Growth Hair Follicle Growth Nutrient_Delivery->Hair_Growth Anagen_Prolongation Anagen Phase Prolongation K_Channel->Anagen_Prolongation Anagen_Prolongation->Hair_Growth

Mechanism of action of Minoxidil.
Finasteride and Dutasteride: Targeting DHT

Finasteride and Dutasteride are 5-alpha reductase inhibitors. They block the conversion of testosterone to dihydrotestosterone (DHT), a key androgen implicated in the miniaturization of hair follicles in androgenetic alopecia. Dutasteride is a more potent inhibitor as it blocks both type I and type II isoenzymes of 5-alpha reductase, while Finasteride primarily inhibits the type II isoenzyme.

DHT_Inhibition_Pathway Testosterone Testosterone Five_AR 5-alpha Reductase (Type I & II) Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Miniaturization Hair Follicle Miniaturization Androgen_Receptor->Miniaturization Finasteride Finasteride Finasteride->Five_AR Inhibits (Type II) Dutasteride Dutasteride Dutasteride->Five_AR Inhibits (Type I & II)

Inhibition of DHT production by Finasteride and Dutasteride.

Potential for Synergistic Effects

Given that this compound operates through the Wnt signaling pathway, a mechanism distinct from the vasodilatory and anti-androgenic actions of Minoxidil, Finasteride, and Dutasteride, there is a strong theoretical basis for synergistic effects. A combination therapy involving this compound with a 5-alpha reductase inhibitor and/or Minoxidil could potentially target multiple pathways involved in hair loss, leading to a more robust clinical outcome. However, without direct clinical trial data for such combinations, this remains a hypothesis.

Experimental Protocols

The evaluation of hair growth compounds typically involves both preclinical in vivo models and clinical trials with human subjects.

In Vivo Animal Model: C57BL/6 Mouse

A common preclinical model for studying hair growth is the C57BL/6 mouse.

  • Animal Model: Male C57BL/6 mice, typically at 7 weeks of age, are used as their hair follicles are synchronized in the telogen (resting) phase.

  • Induction of Androgenetic Alopecia: To mimic androgenetic alopecia, mice are often injected subcutaneously with testosterone or dihydrotestosterone (DHT) daily for a specified period (e.g., 20 days).

  • Treatment Application: The test compound (e.g., this compound solution) is applied topically to a shaved area on the dorsum of the mice. Control groups receive a vehicle solution.

  • Evaluation: Hair growth is assessed through various methods:

    • Visual Scoring: The degree of hair growth is evaluated against a scoring system.

    • Photography: The back skin of the mice is photographed at regular intervals.

    • Histological Analysis: Skin samples are collected at the end of the study for histological analysis to determine hair follicle morphology and the number of follicles in different phases of the hair cycle (anagen, catagen, telogen).

Experimental_Workflow Start Start Animal_Selection Select C57BL/6 Mice (7 weeks old) Start->Animal_Selection Shaving Shave Dorsal Area Animal_Selection->Shaving Alopecia_Induction Induce Androgenetic Alopecia (e.g., Testosterone Injection) Shaving->Alopecia_Induction Group_Allocation Randomly Allocate to Treatment & Control Groups Alopecia_Induction->Group_Allocation Treatment Topical Application of Test Compound/Vehicle Group_Allocation->Treatment Monitoring Monitor Hair Growth (Visual Scoring, Photography) Treatment->Monitoring Data_Collection Collect Skin Samples for Histology Treatment->Data_Collection Monitoring->Data_Collection Analysis Analyze Data (Hair Follicle Count, etc.) Data_Collection->Analysis End End Analysis->End

General experimental workflow for in vivo hair growth studies.
Clinical Trial Assessment: Phototrichogram

In human clinical trials, the phototrichogram is a non-invasive technique used to quantitatively evaluate hair growth.

  • Target Area Selection: A specific area of the scalp with hair loss is selected and marked, often with a small tattoo for precise relocation.

  • Hair Clipping: The hair in the target area (typically 1 cm²) is clipped short.

  • Baseline Imaging: A magnified digital image of the clipped area is taken.

  • Follow-up Imaging: After a set period (e.g., 48 hours), another image of the same area is captured.

  • Analysis: By comparing the two images, researchers can differentiate between anagen (growing) hairs, which will have increased in length, and telogen (resting) hairs, which will not have grown. This allows for the calculation of:

    • Hair density (total number of hairs per cm²)

    • Anagen/telogen ratio

    • Hair growth rate

    • Hair shaft diameter

This standardized method provides objective and reproducible data on the efficacy of a hair growth treatment.

Conclusion

While this compound's journey as a commercial hair loss treatment has been discontinued, its mechanism of action through the Wnt signaling pathway offers valuable insights for future research and development in the field of hair regeneration. The potential for synergistic effects when combined with compounds targeting different pathways, such as androgen modulation and vasodilation, remains a compelling area for investigation. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel hair growth therapies, whether as monotherapies or in combination.

References

Benchmarking Dalosirvat's Potency Against Canonical Wnt Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic Wnt pathway activator, Dalosirvat (also known as SM-04554), and canonical Wnt ligands. The objective is to offer a clear, data-driven benchmark of this compound's potency in activating the canonical Wnt signaling pathway, a critical pathway in cellular proliferation and differentiation.

Introduction to this compound and the Canonical Wnt Pathway

This compound is a small molecule activator of the Wnt signaling pathway.[1][2] The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) family receptor and a co-receptor, typically LRP5 or LRP6. This binding event leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Potency Comparison: this compound vs. Canonical Wnt Ligands

The potency of Wnt pathway activators is commonly assessed using TCF/LEF (T-cell factor/lymphoid enhancer factor) reporter assays. These assays measure the transcriptional activity downstream of β-catenin stabilization. While direct head-to-head comparative studies between this compound and canonical Wnt ligands in the same assay are not publicly available, we can compare reported half-maximal effective concentrations (EC50) from different studies to provide a benchmark.

It is important to note that EC50 values can vary depending on the specific cell line, assay conditions, and the purity and activity of the recombinant Wnt protein used.

CompoundReported EC50Assay TypeSource
This compound (SM-04554) 28-29 nMTCF/LEF Reporter Assay (inferred)Patent WO2012024404A1[1]
Recombinant Human Wnt3a ~0.4 nM (~16 ng/mL)TCF/LEF Reporter AssayBPS Bioscience
Recombinant Mouse Wnt3a 6.0 nM (240 ng/mL)TCF/LEF Reporter AssayDevelopment of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors[3]

Note: The EC50 for Wnt3a is presented as a range from different sources to highlight the variability in experimental outcomes.

Experimental Protocols

TCF/LEF Luciferase Reporter Assay Protocol

This protocol outlines the general steps for measuring the activation of the canonical Wnt signaling pathway in response to a test compound like this compound or a canonical Wnt ligand.

1. Cell Culture and Transfection:

  • HEK293T cells, or another suitable cell line, are cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin/Streptomycin.
  • Cells are seeded in 96-well plates.
  • Cells are co-transfected with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency. Transfection is typically performed using a lipid-based transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (this compound or a canonical Wnt ligand) at various concentrations.
  • A vehicle control (e.g., DMSO for small molecules) is also included.

3. Luciferase Assay:

  • After 16-24 hours of incubation with the test compound, cells are lysed.
  • The activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
  • The fold induction of TCF/LEF reporter activity is calculated by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle control wells.
  • The EC50 value is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizing the Canonical Wnt Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand FZD Frizzled (FZD) Wnt Ligand->FZD This compound This compound This compound->FZD Activates DVL DVL FZD->DVL LRP5_6 LRP5/6 LRP5_6->DVL Destruction_Complex Destruction Complex GSK3β Axin APC DVL->Destruction_Complex Inhibits GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Destruction_Complex->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription

Caption: Canonical Wnt Signaling Pathway Activation.

TCF_LEF_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A Seed HEK293T cells in 96-well plate B Co-transfect with TCF/LEF Firefly Luc & Renilla Luc plasmids A->B C Treat with this compound or Wnt Ligand B->C D Lyse cells and measure Firefly & Renilla Luciferase activity C->D E Normalize Firefly to Renilla activity D->E F Calculate Fold Induction vs. Vehicle Control E->F G Determine EC50 F->G

Caption: TCF/LEF Reporter Assay Workflow.

References

Safety Operating Guide

Proper Disposal of Dalosirvat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Dalosirvat

This compound, also known as SM-04554, is an investigational drug developed by Biosplice Therapeutics that functions as a Wnt signaling pathway stimulant.[1] It has been studied primarily as a topical solution for the treatment of alopecia (hair loss).[1] As with any investigational new drug, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, in line with general principles for investigational and hazardous pharmaceutical waste management.

Regulatory Framework for Pharmaceutical Waste

The disposal of laboratory waste, particularly investigational compounds, is governed by a framework of regulations designed to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) sets the primary standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2] Healthcare facilities and research laboratories must adhere to these regulations, which include specific requirements for the handling, storage, transportation, and disposal of hazardous materials.[2]

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations, as these can vary.[3]

This compound Disposal Procedures

As an investigational drug, this compound should be treated as a chemical waste product. The following steps outline the recommended disposal process:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, partially used vials, contaminated personal protective equipment (PPE), and cleaning materials, should be segregated from regular trash.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Select a compatible, leak-proof container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste" and specify "this compound" as the content.

    • Containers must be kept closed except when adding waste and should be stored in a designated Satellite Accumulation Area (SAA).

  • Disposal Pathway:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

    • The ultimate disposal method for chemical waste such as this compound is typically high-temperature incineration by a licensed hazardous waste management vendor.

Decontamination Procedures

In the event of a spill or to decontaminate laboratory surfaces and equipment that have come into contact with this compound, follow these general steps:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety goggles.

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material to soak up the substance.

    • For solid spills, carefully sweep or wipe up the material, avoiding the creation of dust.

  • Decontamination: Clean the affected area with a suitable laboratory detergent and water.

  • Waste Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste, as described in the section above.

Quantitative Data and Storage

While specific quantitative data for this compound disposal is not publicly available, general guidelines for laboratory chemical waste apply. The following table summarizes key storage and handling information.

ParameterGuidelineSource
Storage Temperature (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste
Record Keeping Destruction records should be kept for a minimum of three years.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dalosirvat_Disposal_Workflow start This compound Waste Generated (Unused product, contaminated labware, PPE) decision1 Is the waste a sharp? (e.g., needle, contaminated glass) start->decision1 process_sharps Place in a designated sharps container for hazardous chemical waste decision1->process_sharps Yes decision2 Is the waste liquid or solid? decision1->decision2 No storage Store sealed container in a designated Satellite Accumulation Area (SAA) process_sharps->storage process_liquid Collect in a compatible, labeled, leak-proof hazardous waste container for liquids decision2->process_liquid Liquid process_solid Collect in a compatible, labeled, leak-proof hazardous waste container for solids decision2->process_solid Solid process_liquid->storage process_solid->storage end Contact Environmental Health & Safety (EHS) for pickup and disposal via a licensed hazardous waste vendor storage->end

This compound Waste Disposal Workflow

References

Essential Safety and Handling Protocols for Dalosirvat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dalosirvat. The following procedures are based on best practices for managing potent, research-grade compounds where specific handling data is not available. These protocols are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

Given that specific safety data for this compound is not publicly available, it is prudent to handle it as a potentially hazardous compound. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound powder and solutions.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of nitrile gloves tested for use with chemicals. Change gloves immediately if contaminated.
Body Protection Laboratory Coat or GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is recommended.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles or a face shield to protect against splashes and aerosols.
Respiratory Protection RespiratorWhen handling the powder form outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-level respirator is recommended to prevent inhalation.

Experimental Protocols: Donning and Doffing of PPE

Donning (Putting On) PPE Workflow:

The following workflow should be followed sequentially to ensure the proper and safe donning of personal protective equipment before handling this compound.

G cluster_donning Donning PPE Perform Hand Hygiene Perform Hand Hygiene Don Gown Don Gown Perform Hand Hygiene->Don Gown Step 1 Don Respirator Don Respirator Don Gown->Don Respirator Step 2 Don Goggles/Face Shield Don Goggles/Face Shield Don Respirator->Don Goggles/Face Shield Step 3 Don Gloves (First Pair) Don Gloves (First Pair) Don Goggles/Face Shield->Don Gloves (First Pair) Step 4 Don Gloves (Second Pair) Don Gloves (Second Pair) Don Gloves (First Pair)->Don Gloves (Second Pair) Step 5

Figure 1: Sequential workflow for donning PPE.

Doffing (Removing) PPE Workflow:

To prevent contamination of skin and clothing, PPE must be removed in a specific order. The following diagram illustrates the correct procedure for doffing.

G cluster_doffing Doffing PPE Remove Gloves (Outer Pair) Remove Gloves (Outer Pair) Remove Gown Remove Gown Remove Gloves (Outer Pair)->Remove Gown Step 1 Perform Hand Hygiene Perform Hand Hygiene Remove Gown->Perform Hand Hygiene Step 2 Remove Goggles/Face Shield Remove Goggles/Face Shield Perform Hand Hygiene->Remove Goggles/Face Shield Step 3 Remove Respirator Remove Respirator Remove Goggles/Face Shield->Remove Respirator Step 4 Remove Gloves (Inner Pair) Remove Gloves (Inner Pair) Remove Respirator->Remove Gloves (Inner Pair) Step 5 Final Hand Hygiene Final Hand Hygiene Remove Gloves (Inner Pair)->Final Hand Hygiene Step 6

Figure 2: Sequential workflow for doffing PPE.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Weighing: When weighing the compound, use a containment balance or a powder-containment hood.

  • Solution Preparation: this compound is soluble in DMSO.[1] Prepare solutions within the fume hood.

  • Spill Management: In case of a spill, secure the area. For small powder spills, gently cover with damp absorbent material to avoid creating dust. For liquid spills, absorb with an inert material. All cleanup materials should be treated as hazardous waste.

Disposal Plan:

  • Contaminated PPE: All disposable PPE, such as gloves and gowns, that has come into contact with this compound should be placed in a designated hazardous waste container.[2]

  • Chemical Waste: Unused this compound and any solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.

  • Sharps: Needles and syringes used for transferring this compound solutions must be disposed of in a designated sharps container.[2]

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dalosirvat
Reactant of Route 2
Reactant of Route 2
Dalosirvat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.